molecular formula C8H7N B14769144 1H-indole

1H-indole

Cat. No.: B14769144
M. Wt: 123.10 g/mol
InChI Key: SIKJAQJRHWYJAI-UQUYMPKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-indole is a useful research compound. Its molecular formula is C8H7N and its molecular weight is 123.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N

Molecular Weight

123.10 g/mol

IUPAC Name

1H-indole

InChI

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1+1,2+1,3+1,4+1,7+1,8+1

InChI Key

SIKJAQJRHWYJAI-UQUYMPKGSA-N

Isomeric SMILES

C1=CN[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]21

Canonical SMILES

C1=CC=C2C(=C1)C=CN2

Origin of Product

United States

Foundational & Exploratory

The Architecture of Activity: A Preliminary Structure-Activity Investigation of 1H-Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. Its inherent physicochemical properties and the synthetic tractability of the indole ring have made it a privileged structure in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the preliminary structure-activity relationships (SAR) of this compound derivatives, focusing on key therapeutic areas. We present a detailed examination of synthetic methodologies, quantitative biological data, and the intricate signaling pathways influenced by these compounds.

I. Synthetic Methodologies for this compound Derivatives

The versatile synthesis of the indole nucleus is critical for generating diverse libraries of compounds for SAR studies. Several classical and modern methods are employed, each offering unique advantages in terms of substituent tolerance and regioselectivity.

Experimental Protocols

1. Van Leusen Three-Component Reaction:

This one-pot reaction is utilized for the synthesis of 3-substituted-1H-imidazol-5-yl-1H-indoles. The process begins with the in situ formation of an imine through the condensation of an indole-3-carbaldehyde with a primary amine. This is followed by a reaction with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate at elevated temperatures.[1]

  • Step 1: Condense this compound-3-carbaldehyde (1.0 mmol) with the desired amine (1.0 mmol) in dimethylformamide (DMF) (1 mL) and stir for 3 hours at room temperature.

  • Step 2: Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol) and potassium carbonate (K₂CO₃) (1.0 mmol) to the mixture.

  • Step 3: Heat the reaction mixture to 60°C and stir for 24 hours.

  • Step 4: After cooling, the product is purified by silica gel column chromatography or trituration.[1]

2. Synthesis of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole:

This procedure involves a Michael addition of 2-phenylindole to β-nitrostyrene catalyzed by sulfamic acid.

  • Step 1: A mixture of 2-phenylindole (1.55 mmol, 1 eq), β-nitrostyrene (1.70 mmol, 1.1 eq), and sulfamic acid (0.31 mmol, 0.2 eq) in methanol (30 mL) is prepared.

  • Step 2: The mixture is heated at reflux for 12 hours.

  • Step 3: The solvent is removed in vacuo.

  • Step 4: The residue is extracted to yield the final product.[2]

II. Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole core and its appended functionalities. Below, we summarize key SAR findings across different therapeutic targets.

Anticancer Activity

Indole derivatives have shown significant potential as anticancer agents, targeting various mechanisms including enzyme inhibition and disruption of cellular processes.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors:

IDO1 is a key enzyme in the kynurenine pathway and a critical target in cancer immunotherapy. The 1H-indazole scaffold has been identified as a potent pharmacophore for IDO1 inhibition. SAR studies revealed that:

  • The 1H-indazole core is essential for inhibitory activity.

  • Substituents at the 4- and 6-positions of the indazole ring significantly influence the inhibitory potency.[3]

CompoundR1R2IC50 (µM)
2g H-OCH2CH2(4-F-Ph)5.3

Table 1: SAR of 1H-indazole derivatives as IDO1 inhibitors.[3]

DNA-Binding and Antitumor Activity:

Certain indole derivatives, particularly those condensed with thiazolidine and imidazolidine rings, exhibit antitumor activity through DNA interaction.

  • The indole nucleus plays a crucial role in the molecule's ability to intercalate with DNA.

  • Basic side chains, such as thiazolidines and imidazolidines, and the presence of a free amino group are important for both DNA binding and antitumor properties.[4]

CompoundCell LineIC50 (µM)DNA Binding Constant (Kb)
4a HL60, K562Active5.69 x 10⁴
4c T47D1.93Not Reported
Doxorubicin T47D4.61Not Applicable

Table 2: Antitumor and DNA-binding activity of indole derivatives.[4]

Dual EGFR/VEGFR-2 Inhibition:

Indole derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both key tyrosine kinases in cancer progression. The morpholino moiety has been identified as important for EGFR inhibitory activity.[2]

CompoundEGFR IC50 (nM)VEGFR-2 IC50 (nM)
3 1845
4 <18Not Reported

Table 3: Dual EGFR/VEGFR-2 inhibitory activity of indole derivatives.[2]

Antimicrobial Activity

Methicillin-Resistant Staphylococcus aureus (MRSA) Inhibitors:

3-Substituted-1H-imidazol-5-yl-1H-indoles have emerged as a new structural scaffold for anti-MRSA agents. An extensive SAR study led to the identification of potent analogues.

CompoundR (on Indole)R' (on Imidazole)MIC (µg/mL)
Initial Hits HVarious16
26 6-Cl4-Iodobenzyl≤ 0.25
32 6-Cl4-Methoxyphenethyl≤ 0.25

Table 4: Anti-MRSA activity of 3-substituted-1H-imidazol-5-yl-1H-indoles.[1]

HIV-1 Fusion Inhibitors

Indole-based compounds have been developed as small molecule inhibitors of HIV-1 fusion by targeting the gp41 transmembrane glycoprotein. SAR studies have defined the structural requirements for binding to the hydrophobic pocket of gp41.

  • The overall shape, charge, and hydrophobic contact surface are critical for potent inhibition.

  • A 6-6' linkage between two indole moieties was found to be optimal.

  • Substitutions on the benzyl ring attached to the indole nitrogen also play a key role.[5][6][7]

CompoundLinkageSubstitutionKᵢ (µM)EC50 (µM)
1a 6-6'H~0.9~0.9
6j 6-6'3,3'-disubstituted0.60.2
6o 5-6'H3-4x less active4-20x less active
6p 6-5'H3-4x less active4-20x less active
6q 5-5'H3-4x less active4-20x less active

Table 5: SAR of bis-indole derivatives as HIV-1 gp41 fusion inhibitors.[5][6]

5-HT₂C Receptor Antagonists

This compound-3-carboxylic acid pyridine-3-ylamides have been identified as a novel class of potent and selective 5-HT₂C receptor antagonists.

  • The amide linkage between the indole-3-carboxylic acid and a substituted pyridine-3-amine is a key structural feature.

  • Substitution on the pyridine ring significantly impacts affinity and selectivity. The compound 15k , with a 6-(2-chloro-pyridin-3-yloxy) substituent, demonstrated the highest affinity.[8]

CompoundSubstitution on PyridineIC50 (nM)
15k 6-(2-chloro-pyridin-3-yloxy)0.5

Table 6: Affinity of this compound-3-carboxylic acid pyridine-3-ylamides for the 5-HT₂C receptor.[8]

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding of the SAR of 1H-indoles.

Signaling Pathways

IDO1-Mediated Kynurenine Pathway in Cancer:

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes tryptophan into kynurenine. In the tumor microenvironment, this pathway leads to the suppression of the host's immune response, allowing cancer cells to evade detection and destruction. This compound derivatives that inhibit IDO1 can block this immunosuppressive mechanism, thereby restoring anti-tumor immunity.[3]

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression TumorEvasion Tumor Immune Evasion ImmuneSuppression->TumorEvasion IndoleInhibitor This compound Inhibitor IndoleInhibitor->IDO1 Inhibition

Caption: IDO1 pathway and its inhibition by this compound derivatives.

Experimental Workflows

General Workflow for Synthesis and SAR Study of Novel 1H-Indoles:

The process of discovering and optimizing new this compound-based therapeutic agents typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Design Compound Design Synthesis Synthesis of Analogues Design->Synthesis Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Biological Screening Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Assays (e.g., IC50) HitIdentification->SecondaryScreening SAR_Analysis Structure-Activity Relationship Analysis SecondaryScreening->SAR_Analysis SAR_Analysis->Design Iterative Design LeadCompound Lead Compound Identification SAR_Analysis->LeadCompound

Caption: A typical workflow for a structure-activity relationship study.

HIV-1 Fusion Inhibition Assay Workflow:

This workflow outlines the steps to evaluate the efficacy of this compound derivatives in preventing HIV-1 entry into host cells.

HIV_Fusion_Assay CompoundPrep Prepare this compound Compound Dilutions Incubation Incubate with Test Compounds CompoundPrep->Incubation CellCulture Co-culture HIV-1 Env-expressing cells with target cells CellCulture->Incubation FusionEvent Cell-Cell Fusion Incubation->FusionEvent Quantification Quantify Fusion (e.g., Reporter Gene Assay) FusionEvent->Quantification EC50 Determine EC50 Value Quantification->EC50

Caption: Workflow for an HIV-1 cell-cell fusion assay.

IV. Conclusion

The this compound nucleus remains a highly fruitful scaffold for the development of novel therapeutic agents. The preliminary SAR studies highlighted in this guide demonstrate that targeted modifications at various positions of the indole ring and its substituents can lead to potent and selective compounds against a range of diseases. Future work will undoubtedly focus on refining these initial findings through advanced computational modeling, exploration of novel synthetic routes to access previously unattainable chemical space, and a deeper understanding of the molecular interactions governing the biological activity of these fascinating molecules. The continued investigation of 1H-indoles promises to yield the next generation of innovative medicines.

References

The Ascendance of 1H-Indole Derivatives in Biological Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole scaffold, a privileged heterocyclic motif, continues to be a cornerstone in the discovery of novel therapeutic agents. Its unique structural and electronic properties allow for diverse functionalization, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of recent significant discoveries of this compound derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this dynamic field.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation. Two prominent mechanisms of action include the inhibition of tubulin polymerization and the modulation of the 14-3-3η protein.

Inhibition of Tubulin Polymerization

Certain indole derivatives disrupt microtubule dynamics, a crucial process for cell division, by inhibiting tubulin polymerization. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in cancer cells.

Modulation of 14-3-3η Protein in Liver Cancer

In hepatocellular carcinoma, the 14-3-3η protein has been identified as a key regulator of tumor progression. Novel this compound-2-carboxylic acid derivatives have been designed to target this protein, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1]

Compound ClassTargetCancer Cell LineActivity MetricValueReference
Chalcone-indole derivativeTubulin PolymerizationVariousIC500.22 - 1.80 µmol/L[2]
Quinoline-indole derivativeTubulin PolymerizationVariousIC502 - 11 nmol/L[2]
3-amino-1H-7-azaindole derivativeProliferationHeLaIC503.7 µmol/L[2]
3-amino-1H-7-azaindole derivativeProliferationHepG2IC508.0 µmol/L[2]
3-amino-1H-7-azaindole derivativeProliferationMCF-7IC5019.9 µmol/L[2]
This compound-2-carboxylic acid derivative (C11)14-3-3η proteinBel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B-Best inhibitory activities[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Diagrams

experimental_workflow_mtt_assay start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_compounds Prepare serial dilutions of this compound derivatives adhere->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Experimental workflow for the MTT assay.

tubulin_inhibition_pathway indole_derivative This compound Derivative tubulin αβ-Tubulin Dimers indole_derivative->tubulin Binds to colchicine binding site microtubules Microtubules indole_derivative->microtubules Inhibits polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis

Inhibition of tubulin polymerization by this compound derivatives.

fouteen_three_three_eta_pathway cluster_hcc Hepatocellular Carcinoma Cell indole_derivative This compound-2-carboxylic Acid Derivative fourteen_three_three_eta 14-3-3η Protein indole_derivative->fourteen_three_three_eta Inhibits apoptosis Apoptosis indole_derivative->apoptosis Induces pi3k_akt PI3K/Akt Pathway fourteen_three_three_eta->pi3k_akt Activates mapk MAPK Pathway fourteen_three_three_eta->mapk Activates cell_proliferation Cell Proliferation pi3k_akt->cell_proliferation mapk->cell_proliferation cox2_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, cytokines) pla2 Phospholipase A2 inflammatory_stimuli->pla2 Activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid PLA2 action prostaglandins Prostaglandins (PGE2) arachidonic_acid->prostaglandins COX-2 catalysis cox2 COX-2 Enzyme inflammation Inflammation (Pain, Swelling, Redness) prostaglandins->inflammation Mediates indole_derivative This compound Derivative indole_derivative->cox2 Inhibits mic_determination_workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum serial_dilution Perform serial dilutions of this compound derivative in 96-well plate prepare_inoculum->serial_dilution inoculate_wells Inoculate wells with microbial suspension serial_dilution->inoculate_wells incubate Incubate plate inoculate_wells->incubate determine_mic Determine MIC (lowest concentration with no visible growth) incubate->determine_mic end End determine_mic->end hiv_rt_inhibition_pathway cluster_hiv HIV Replication Cycle indole_nnrti This compound NNRTI hiv_rt HIV-1 Reverse Transcriptase indole_nnrti->hiv_rt Binds to allosteric site proviral_dna Proviral DNA indole_nnrti->proviral_dna Inhibits synthesis hiv_rt->proviral_dna Synthesizes from viral_rna Viral RNA Genome viral_rna->proviral_dna Template for host_genome Host Cell Genome proviral_dna->host_genome Integrates into viral_replication Viral Replication host_genome->viral_replication Leads to

References

The 1H-Indole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synthesis, biological significance, and therapeutic applications of 1H-indole derivatives.

The this compound nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in the realm of medicinal chemistry.[1][2] Its inherent ability to mimic the structure of peptides and engage in various non-covalent interactions with biological macromolecules has cemented its status as a "privileged scaffold."[1][3] This unique characteristic allows for the development of potent and selective ligands for a diverse array of biological targets, leading to the discovery of novel therapeutic agents for a wide spectrum of diseases.[4][5] Over the past few decades, the U.S. Food and Drug Administration (FDA) has approved more than 40 drugs containing the indole core, highlighting its clinical significance.[2]

This technical guide provides an in-depth exploration of the this compound scaffold, encompassing its versatile biological activities, mechanisms of action, and the synthetic strategies employed for its derivatization. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.

Multifaceted Pharmacological Profile of Indole Derivatives

The structural versatility of the this compound ring system allows for substitutions at various positions, leading to a vast chemical space of derivatives with a wide range of pharmacological activities.[5][6] These compounds have demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

Indole derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer.[7][8][9] Their mechanisms of action are diverse and include the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and cell cycle progression, as well as the induction of apoptosis.[7][8]

Kinase Inhibition: A significant number of indole-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[10][11][12] Indole derivatives have been shown to effectively target multiple kinases, including Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases (TKs), Phosphoinositide 3-kinases (PI3Ks), and Akt.[10][11] For instance, Sunitinib, an FDA-approved drug, is an indole-based kinase inhibitor used in the treatment of renal cell carcinoma.[13]

Microtubule Targeting: The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several indole derivatives, including the well-known Vinca alkaloids (Vinblastine and Vincristine), function as potent microtubule-targeting agents.[8][14] They interfere with the polymerization or depolymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16]

DNA Intercalation and Topoisomerase Inhibition: Some indole derivatives can interact with DNA through intercalation or by inhibiting topoisomerase enzymes, which are essential for DNA replication and repair.[17] This leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells.

// Nodes Indole [label="this compound Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Kinase [label="Protein Kinases\n(CDK, TK, PI3K, Akt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microtubule [label="Microtubule Dynamics", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="DNA & Topoisomerase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Angiogenesis [label="Angiogenesis", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; CellCycle [label="Cell Cycle Arrest", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges Indole -> Kinase [label="Inhibition"]; Indole -> Microtubule [label="Disruption"]; Indole -> DNA [label="Intercalation/\nInhibition"]; Kinase -> Proliferation [arrowhead=tee]; Kinase -> Angiogenesis [arrowhead=tee]; Microtubule -> CellCycle [arrowhead=odot]; DNA -> CellCycle [arrowhead=odot]; CellCycle -> Apoptosis; Proliferation -> Apoptosis [style=dashed]; Angiogenesis -> Apoptosis [style=dashed]; } .dot Figure 1: Major anticancer mechanisms of this compound derivatives.

Antiviral Activity

The indole scaffold is a key component in several antiviral drugs.[4][18] Marketed drugs like Arbidol (umifenovir) and Delavirdine are indole derivatives used in the treatment of influenza and HIV, respectively.[4] The antiviral mechanisms of indole compounds are varied and can involve:

  • Inhibition of Viral Entry and Fusion: Some derivatives, like Arbidol, prevent the virus from entering the host cell by inhibiting membrane fusion.[4]

  • Enzyme Inhibition: Indole-based molecules can act as inhibitors of crucial viral enzymes such as reverse transcriptase, integrase, and protease, which are essential for viral replication.[1][4]

Antibacterial and Antifungal Activities

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Indole derivatives have demonstrated promising activity against a range of bacteria and fungi.[6][19][20] For instance, the synthetic indole derivative SMJ-2 has been shown to be effective against multidrug-resistant gram-positive bacteria by inhibiting their respiratory metabolism.[19][21] Some indole derivatives can also disrupt bacterial membrane integrity and inhibit biofilm formation.[5]

Neuroprotective Effects

The indole core is present in several endogenous molecules crucial for neurological function, such as serotonin and melatonin.[22] This has inspired the development of indole-based compounds for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[22][23] Their neuroprotective effects are often attributed to:

  • Antioxidant and Anti-inflammatory Properties: Many indole derivatives can scavenge free radicals and reduce neuroinflammation, both of which are key pathological features of neurodegenerative disorders.[22]

  • Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO) is a therapeutic strategy for some neurodegenerative conditions, and several indole alkaloids have shown inhibitory activity against these enzymes.[24]

  • Modulation of Signaling Pathways: Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) have shown neuroprotective effects by activating the TrkB/PI3K/Akt pathway and the Nrf2-antioxidant response element system.[25]

// Nodes I3C_DIM [label="Indole-3-Carbinol (I3C) &\nDiindolylmethane (DIM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TrkB [label="TrkB", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2_Keap1 [label="Nrf2-Keap1 Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection &\nAntioxidant Defense", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges I3C_DIM -> TrkB [label="Activates"]; TrkB -> PI3K; PI3K -> Akt; Akt -> Nrf2_Keap1 [label="Phosphorylates"]; I3C_DIM -> Nrf2_Keap1 [label="Blocks", arrowhead=tee]; Nrf2_Keap1 -> Nrf2 [label="Releases"]; Nrf2 -> ARE [label="Translocates to nucleus\n& binds"]; ARE -> Neuroprotection; } .dot Figure 2: Neuroprotective signaling pathway activated by I3C and DIM.

Quantitative Data on the Biological Activity of Indole Derivatives

The following tables summarize the in vitro activities of selected indole derivatives against various biological targets. This data provides a quantitative basis for structure-activity relationship (SAR) studies and further optimization of lead compounds.

Table 1: Anticancer Activity of Selected Indole Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
Chalcone-indole derivative 12VariousProliferation0.22 - 1.80[15]
Quinoline-indole derivative 13VariousProliferation0.002 - 0.011[15]
Indole derivative 4c T47D (Breast)Proliferation (MTT)1.93[17]
Doxorubicin (Control)T47D (Breast)Proliferation (MTT)4.61[17]
Indole triazole conjugate 2c MCF-7 (Breast)Tubulin Polymerization2.31[16]
Indole triazole conjugate 2g MCF-7 (Breast)Tubulin Polymerization2.62[16]
Nocodazole (Control)-Tubulin Polymerization2.51[16]

Table 2: Antiviral Activity of Selected Indole Derivatives

CompoundVirusAssayEC50 (µM)Reference
Tetrahydroindole 2 HCV (gt 1b)Antiviral12.4[18]
Tetrahydroindole 2 HCV (gt 2a)Antiviral8.7[18]
Tetrahydroindole 3 HCV (gt 1b)Antiviral7.9[18]
Tetrahydroindole 3 HCV (gt 2a)Antiviral2.6[18]
Compound I HIVAntiviral1.4[1]
5,6-dihydroxyindole carboxamide II HIV-1 integraseInhibition1.4[1]
DelavirdineHIV-1Antiviral0.26[1]
Indole derivative IV HCVAntiviral1.16[1]
Indole derivative V HCVAntiviral0.6[1]
Umifenovir (Arbidol)SARS-CoV-2Antiviral4.11[26]

Table 3: Antibacterial and Antifungal Activity of Selected Indole Derivatives

CompoundMicroorganismAssayMIC (µg/mL)Reference
Indole derivative 43 Xanthomonas oryzae pv. oryzae (Xoo)Antibacterial1.0[27]
Indole derivative 43 Xanthomonas oryzae pv. oryzicola (Xoc)Antibacterial1.9[27]
Thiodiazole copper (Control)Xanthomonas oryzae pv. oryzae (Xoo)Antibacterial72.9[27]
Thiodiazole copper (Control)Xanthomonas oryzae pv. oryzicola (Xoc)Antibacterial87.5[27]
Indole-triazole derivative 3d MRSAAntibacterial-[20]
Indole-triazole derivative 3d Candida kruseiAntifungal-[20]

Table 4: Neuroprotective Activity of Selected Indole Derivatives

CompoundTargetAssayIC50 (µM)Reference
FascaplysinAChEInhibition~1.5[23]
Tetrahydroazepinoindole 26 AChEInhibition20[23]
Tetrahydroazepinoindole 26 BChEInhibition0.020[23]

Key Experimental Protocols

Detailed experimental procedures are fundamental for the reproducibility and advancement of scientific research. Below are generalized methodologies for key experiments frequently cited in the study of this compound derivatives.

General Procedure for Synthesis of Functionalized Indoles via Cross-Coupling Reactions

The synthesis of diverse indole derivatives often relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions.[28] These methods allow for the introduction of various substituents at specific positions of the indole ring, typically at a halogenated position.

// Nodes Start [label="Halogenated\nthis compound Precursor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Coupling_Partner [label="Coupling Partner\n(e.g., Alkyne, Boronic Acid,\nStannane, Alkene)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Cross-Coupling Reaction\n(Pd catalyst, base, solvent)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Workup [label="Aqueous Workup &\nExtraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Functionalized\nthis compound Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> Reaction; Coupling_Partner -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } .dot Figure 3: General workflow for the synthesis of functionalized indoles.

Materials:

  • Halogenated this compound precursor (e.g., 3-iodo-1H-indole)

  • Appropriate coupling partner (e.g., terminal alkyne for Sonogashira, boronic acid for Suzuki)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the halogenated indole precursor in the appropriate solvent, add the coupling partner, palladium catalyst, and base under an inert atmosphere.

  • The reaction mixture is typically heated to a specific temperature (e.g., 80-120 °C) and stirred for a specified time (e.g., 2-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system to afford the desired functionalized indole derivative.

  • The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the indole derivative (typically in a serial dilution) and a vehicle control (DMSO) for a specific duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Tubulin Polymerization Assay

This in vitro assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[16]

Materials:

  • Purified tubulin protein

  • Polymerization buffer (e.g., containing GTP)

  • Indole derivative at various concentrations

  • Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • A reaction mixture containing tubulin in polymerization buffer is prepared and kept on ice.

  • The indole derivative or control compound is added to the reaction mixture.

  • The polymerization reaction is initiated by raising the temperature to 37 °C.

  • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

  • The IC50 value for the inhibition of tubulin polymerization is determined by plotting the extent of polymerization against the concentration of the indole derivative.

Conclusion and Future Perspectives

The this compound scaffold continues to be a cornerstone of medicinal chemistry, providing a versatile platform for the design and development of novel therapeutic agents. Its widespread presence in both natural products and clinically approved drugs is a testament to its remarkable biological activity. The ongoing exploration of new synthetic methodologies and a deeper understanding of the molecular mechanisms underlying the activity of indole derivatives will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles. The development of indole-based compounds targeting novel biological pathways and the use of computational methods to guide their design represent exciting avenues for future research in this dynamic field.[2][29]

References

A Technical Guide to the Biological Evaluation of Novel 1H-Indole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved drugs.[1][2] Its versatile structure allows for modification at multiple positions, leading to derivatives with a wide spectrum of therapeutic activities, particularly in oncology.[3][4] The development of novel this compound analogues as potential anticancer agents requires a systematic and rigorous biological evaluation to elucidate their mechanism of action and quantify their potency. This guide provides an in-depth overview of the core experimental protocols and data interpretation for researchers, scientists, and drug development professionals.

In Vitro Anticancer Activity of Novel this compound Analogues

A primary step in the evaluation of novel compounds is to assess their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. Below are examples of recently developed this compound analogues and their reported anticancer activities.

Table 1: Cytotoxic Activity (IC50) of Indole-Based 1,3,4-Oxadiazole Derivatives [5]

CompoundHCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)A375 (Melanoma) IC50 (µM)
2e 6.43 ± 0.729.62 ± 1.148.07 ± 1.36
Erlotinib 17.86 ± 3.2219.41 ± 2.3823.81 ± 4.17

Compound 2e: 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide

Table 2: Cytotoxic Activity (IC50) of Indole-Penta-Heterocycle Derivatives [6]

CompoundA549 (Lung) IC50 (nM)K562 (Leukemia) IC50 (nM)
10b 12.010.0
Gefitinib 980-
5-Fluorouracil -12250

Table 3: Cytotoxic Activity (IC50) of Indole-Based Arylsulfonylhydrazides [7][8]

CompoundMCF-7 (Breast) IC50 (µM)MDA-MB-468 (Breast) IC50 (µM)
5f 13.28.2

Compound 5f: 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide

Key Experimental Protocols

Detailed and reproducible experimental protocols are critical for the biological evaluation of novel compounds. The following sections provide step-by-step methodologies for core assays.

Workflow for In Vitro Anticancer Evaluation

The overall process for evaluating a novel compound involves a series of sequential assays to determine its cytotoxicity, and to begin to elucidate its mechanism of action.

G cluster_0 Initial Screening Compound Novel this compound Analogue CellLines Select Human Cancer Cell Lines Compound->CellLines MTT Cell Viability Assay (e.g., MTT) CellLines->MTT IC50 Determine IC50 Values MTT->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assay (Western Blot) IC50->Apoptosis Pathway Target Pathway Analysis G Indole This compound Analogue MitoticArrest Mitotic Arrest (e.g., Tubulin Inhibition) Indole->MitoticArrest Bcl2 Inhibit Anti-Apoptotic Bcl-2, Bcl-xL Indole->Bcl2 MitoticArrest->Bcl2 BaxBak Activate Pro-Apoptotic Bax, Bak Bcl2->BaxBak | Mito Mitochondria BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Activate Caspase-9 Apoptosome->Casp9 Casp3 Activate Caspase-3 Casp9->Casp3 PARP Cleave PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G Start Cell Seeding & Treatment Harvest Harvest Cells Start->Harvest Fix Fixation (70% Ethanol) Harvest->Fix Stain Stain with PI & RNase A Fix->Stain FCM Flow Cytometer Acquisition Stain->FCM Analysis Histogram Analysis (% G0/G1, S, G2/M) FCM->Analysis

References

1H-Indole: A Privileged Scaffold for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of new chemical entities with novel mechanisms of action. The 1H-indole nucleus, a prominent heterocyclic motif in natural products and pharmaceuticals, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] This technical guide provides a comprehensive overview of the this compound core as a structural framework for designing and developing new antimicrobial agents. It covers the crucial role of indole as a bacterial signaling molecule, diverse synthetic strategies, detailed structure-activity relationships (SAR), and various mechanisms of action. This document summarizes key quantitative data, outlines essential experimental protocols, and visualizes complex pathways to serve as a vital resource for professionals in the field of drug discovery.

Introduction: The Promise of the Indole Scaffold in an Era of Resistance

Antimicrobial resistance is a global health threat, with multidrug-resistant (MDR) pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) posing significant challenges in clinical settings.[2] The relentless evolution of resistance mechanisms in bacteria necessitates a departure from traditional antibiotic discovery, focusing instead on novel scaffolds and targets.[3] The indole framework, a bicyclic aromatic heterocycle, is an attractive starting point for developing new antimicrobial agents.[4][5] Indole and its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][4][6] Their versatility allows for chemical modifications at multiple positions, enabling the fine-tuning of their pharmacological profiles to enhance potency and selectivity while minimizing toxicity.[1][7]

Indole as a Bacterial Signaling Molecule: An Intrinsic Vulnerability

Beyond its role as a synthetic scaffold, indole itself is a crucial intercellular and interspecies signaling molecule in over 85 species of bacteria, including both Gram-positive and Gram-negative types.[8][9] Bacteria produce indole from tryptophan via the enzyme tryptophanase.[10][11] This endogenously produced indole regulates a variety of bacterial behaviors critical for pathogenesis and survival.

Key processes influenced by indole signaling include:

  • Biofilm Formation: Indole signaling can either promote or inhibit biofilm formation depending on the bacterial species and environmental conditions. For instance, indole promotes biofilm formation in Pseudomonas aeruginosa but reduces it in E. coli.[8]

  • Virulence Factor Production: Indole can modulate the expression of genes responsible for producing toxins and other virulence factors.[8]

  • Antibiotic Resistance: The presence of indole can influence the ability of bacteria to withstand the effects of conventional antibiotics, often by affecting efflux pump activity or promoting persister cell formation.[8]

The existence of these signaling pathways presents a unique therapeutic opportunity. Small molecules based on the indole scaffold can be designed to intercept and modulate these pathways, thereby controlling unwanted bacterial behaviors without necessarily killing the bacteria, which may exert less selective pressure for resistance development.[8][12]

IndoleSignaling cluster_synthesis Indole Production cluster_regulation Bacterial Phenotype Regulation Tryptophan Tryptophan Tryptophanase Tryptophanase Tryptophan->Tryptophanase Substrate Indole Indole Tryptophanase->Indole Catalyzes Biofilm Biofilm Formation Indole->Biofilm Modulates Virulence Virulence Factor Production Indole->Virulence Modulates Resistance Antibiotic Resistance Indole->Resistance Modulates IndoleScaffold This compound Agents IndoleScaffold->Indole Competes with/ Modulates Signaling

Caption: Interception of bacterial indole signaling by therapeutic agents.

Synthetic Strategies and Structure-Activity Relationships (SAR)

The ease of functionalization of the indole ring allows for the creation of large libraries of derivatives. Modifications are commonly made at the N-1, C-2, C-3, and C-5 positions to explore and optimize antimicrobial activity.[3] Common synthetic approaches involve reactions such as Fischer indole synthesis, electrophilic substitution, and coupling reactions to introduce diverse functional groups.[4][13]

The Structure-Activity Relationship (SAR) studies reveal key insights for designing potent agents:

  • N-1 Substitution: The presence of a free N-H group is often considered important for activity against certain strains like K. pneumoniae and P. aeruginosa.[14] However, substitution at N-1 with various groups has also yielded highly potent compounds.[3]

  • C-2 and C-3 Substitution: Linking heterocyclic moieties like 1,2,4-triazole, 1,3,4-thiadiazole, or diketopiperazine to the indole core has proven to be a highly effective strategy for enhancing antimicrobial potency.[14][15][16] For example, indole-triazole conjugates have shown excellent activity against Candida species.[14]

  • C-5 Substitution: Halogenation, particularly with bromine or chlorine at the C-5 position, often leads to a broad-spectrum enhancement of antimicrobial and antibiotic-potentiating activities.[17]

  • Hybrid Molecules: Creating hybrid molecules by conjugating the indole scaffold with other known pharmacophores, such as polyamines or triazoles, can result in compounds with dual modes of action or improved pharmacokinetic profiles.[14][17]

Caption: Key structure-activity relationship (SAR) points for this compound derivatives.

Quantitative Antimicrobial Activity

Numerous studies have quantified the antimicrobial efficacy of indole derivatives against a wide range of pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is the standard metric for this evaluation. The data below is a curated summary from various research efforts.

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound Class/Derivative Target Organism MIC (µg/mL) Reference
Indole Diketopiperazine (3c) S. aureus 0.39 - 0.78 [15][18]
Indole Diketopiperazine (3c) E. coli 0.78 - 1.56 [15][18]
Indole-Triazole (3d) MRSA < 3.125 [16][19]
Indole-Thiadiazole (2c) MRSA < 3.125 [16][19]
Indole-Triazole (6f) Gram-negative strains ~250 [14]
Pyridinium-Indole (43) X. oryzae pv. oryzae (Xoo) 1.0 (EC50) [20]
Pyridinium-Indole (43) X. oryzae pv. oryzicola (Xoc) 1.9 (EC50) [20]
Aminoguanidine-Indole (3O, 3P) K. pneumoniae (clinical) 4 - 8 [5]
5-Bromo-Indole-Polyamine (13b) S. aureus ≤ 0.28 (µM) [17]

| Indole Hydrazone (8) | MRSA | 6.25 |[2] |

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound Class/Derivative Target Organism MIC (µg/mL) Reference
Indole-Triazole Conjugates C. tropicalis 2 [14]
Indole-Triazole (6f) C. albicans 2 [14]
Indole-Triazole (3b-d) C. albicans 3.125 [16]
Indole-Triazole Derivatives C. krusei Highly Active [16][19]
Indole Diketopiperazine (4a, 4b) Various Fungi 0.39 - 12.5 [18]

| 5-Bromo-Indole-Polyamine (13b) | C. neoformans | ≤ 0.28 (µM) |[17] |

Mechanisms of Antimicrobial Action

Indole-based compounds exert their antimicrobial effects through a variety of mechanisms, often targeting pathways distinct from those of conventional antibiotics. This diversity is a key advantage in overcoming existing resistance.

Inhibition of Efflux Pumps

A significant mechanism of bacterial resistance is the overexpression of efflux pumps, which expel antibiotics from the cell. The NorA efflux pump in S. aureus is a primary contributor to fluoroquinolone resistance.[7][16] Certain indole derivatives, such as 5-nitro-2-phenylindole, have been identified as potent NorA inhibitors.[16] By blocking the pump, these compounds restore the efficacy of antibiotics that are normally substrates for NorA.[7][8]

EffluxPumpInhibition cluster_Cell Increased Intracellular Antibiotic Concentration => Cell Death Antibiotic_in Antibiotic (Intracellular) Antibiotic_out Antibiotic (Extracellular) NorA NorA Efflux Pump Antibiotic_out->NorA Enters Indole_EPI Indole Efflux Pump Inhibitor Indole_EPI->NorA Inhibits NorA->Antibiotic_out Expels MIC_Workflow start Start: Prepare Inoculum (0.5 McFarland) dilution Perform 2-fold Serial Dilution of Indole Compound in 96-well Plate start->dilution inoculate Inoculate Wells with Standardized Bacterial/Fungal Suspension dilution->inoculate controls Set up Controls: - Positive (Std. Antibiotic) - Negative (Solvent) - Growth (No Compound) inoculate->controls incubate Incubate Plate (e.g., 37°C for 24h) controls->incubate read Read Results: Observe for Turbidity incubate->read end Determine MIC: Lowest Concentration with No Growth read->end

References

The 1H-Indole Ring: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indole ring is a privileged heterocyclic scaffold of paramount importance in the fields of medicinal chemistry, chemical biology, and materials science. Its unique electronic structure and reactivity profile make it a versatile building block for the design of a vast array of biologically active molecules and functional materials. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of the this compound core, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Physical and Spectroscopic Properties of this compound

The physical and spectroscopic properties of the this compound ring are fundamental to its identification, characterization, and the understanding of its behavior in various chemical and biological environments. A summary of these key properties is presented in the tables below.

General and Thermodynamic Properties
PropertyValueReference(s)
Molecular FormulaC₈H₇N[1][2]
Molar Mass117.15 g/mol [2][3]
AppearanceWhite to yellowish solid with a characteristic odor[4][5]
Melting Point52-54 °C[6][7]
Boiling Point253-254 °C[6][7]
Density1.1747 g/cm³ (solid)[6]
pKa (N-H acidity)~17 in water, 21 in DMSO[6]
pKa (protonated form)-3.6[6][8]
Dipole Moment2.11 D (in benzene)[2]
Solubility Profile
SolventSolubilityReference(s)
Water0.19 g/100 mL (20 °C), soluble in hot water[6][9]
EthanolSoluble[4][7]
Diethyl EtherSoluble[4][7]
ChloroformSoluble[9]
BenzeneSoluble[9]
Propylene GlycolSoluble[4][7]
GlycerinInsoluble[4][7]
Mineral OilInsoluble[4][7]
Spectroscopic Data
TechniqueKey Features and Chemical Shifts (δ) / Wavenumbers (cm⁻¹)Reference(s)
¹H NMR (in CDCl₃)δ ~8.1 (s, 1H, N-H), δ ~7.6-7.7 (m, 1H, Ar-H), δ ~7.1-7.2 (m, 3H, Ar-H), δ ~6.5 (m, 1H, Ar-H)[10][11]
¹³C NMR (in CDCl₃)δ ~135.9 (C7a), δ ~128.0 (C3a), δ ~124.2 (C2), δ ~121.9 (C5), δ ~120.8 (C6), δ ~119.7 (C4), δ ~110.9 (C7), δ ~102.3 (C3)[12][13]
IR Spectroscopy (KBr pellet)~3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~1600-1450 cm⁻¹ (C=C aromatic ring stretching), ~740 cm⁻¹ (ortho-disubstituted benzene C-H bend)[14][15]
UV-Vis Spectroscopy λmax ~218 nm, ~275 nm, ~287 nm (in ethanol)

Experimental Protocols

Detailed methodologies for the determination of key physical properties and the execution of fundamental chemical reactions are provided below.

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Ensure the this compound sample is a fine powder. If necessary, gently grind a small amount in a mortar and pestle.

  • Load a capillary tube by pressing the open end into the powdered sample. A small amount of solid (2-3 mm in height) should be packed into the bottom of the tube. This can be achieved by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[16]

  • Place the loaded capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is known, set the heating rate to increase rapidly to about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.[9]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[13]

  • For a pure substance, the melting range should be narrow (typically 1-2 °C).

Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer with a temperature-controlled bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Prepare a series of vials, each containing a known volume of the chosen solvent.

  • Add an excess amount of this compound to each vial, ensuring that undissolved solid remains at the bottom. This confirms that a saturated solution is formed.[17]

  • Seal the vials tightly and place them in a shaking incubator or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[17]

  • After equilibration, remove the vials and allow the undissolved solid to settle. For faster separation, centrifuge the vials.[17]

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of dissolved indole.[17]

  • Calculate the solubility in units such as mg/mL or mol/L.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain the nuclear magnetic resonance spectra of this compound for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vial

Procedure:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of the deuterated solvent in a small vial.[18]

  • Transfer the solution into a clean, dry NMR tube using a Pasteur pipette.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra using the residual solvent peak.[18]

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Thoroughly grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.[12]

  • Transfer a portion of the powder to the pellet press die.

  • Apply pressure to the die to form a thin, transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the indole molecule.

Chemical Properties and Reactivity

The chemical reactivity of the this compound ring is dominated by its electron-rich nature, making it highly susceptible to electrophilic attack.

Aromaticity and Electron Density

The this compound ring system is aromatic, possessing 10 π-electrons that are delocalized over the bicyclic structure, satisfying Hückel's rule (4n+2 π electrons).[8] The lone pair of electrons on the nitrogen atom participates in the aromatic system, significantly increasing the electron density of the pyrrole ring.[8] This makes the pyrrole moiety much more reactive towards electrophiles than the benzene ring.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is the most characteristic reaction of indole. The reaction preferentially occurs at the C3 position, which is estimated to be approximately 10¹³ times more reactive than a position on a benzene ring.[4][6] This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation formed upon attack at C3.[8] If the C3 position is blocked, electrophilic substitution can occur at the C2 position, and if both C2 and C3 are substituted, the reaction may proceed on the benzene ring, typically at the C5 position.[6]

Electrophilic_Substitution_Regioselectivity Indole This compound C3_Attack Electrophilic Attack at C3 (Major) Indole->C3_Attack Most Reactive Site C2_Attack Electrophilic Attack at C2 (Minor) Indole->C2_Attack If C3 is blocked C5_Attack Electrophilic Attack at C5 Indole->C5_Attack If C2 and C3 are blocked (under strongly acidic conditions)

Key Chemical Reactions and Experimental Protocols

This reaction introduces a formyl group (-CHO) at the C3 position of indole and is a classic example of electrophilic aromatic substitution.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dimethylformamide (DMF).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add phosphorus oxychloride (POCl₃) or a pre-formed Vilsmeier reagent to the cooled solution with stirring.[19]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2.5 hours).

  • The reaction is then quenched by carefully adding it to a cold aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, to neutralize the acid and precipitate the product.

  • The resulting solid, 3-formylindole (indole-3-carboxaldehyde), is collected by filtration, washed with water, and can be further purified by recrystallization.

Vilsmeier_Haack_Workflow

One of the most important methods for synthesizing substituted indoles, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[20][21][22]

Experimental Protocol (One-Pot Procedure):

  • In a suitable solvent such as acetic acid or ethanol, combine the arylhydrazine hydrochloride and the desired aldehyde or ketone.[20]

  • Heat the mixture to facilitate the formation of the arylhydrazone intermediate.

  • Add a Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride) catalyst.[22]

  • Continue heating the reaction mixture to effect the[8][8]-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia. The reaction progress can be monitored by thin-layer chromatography (TLC).[20]

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the crude indole product.

  • The product can then be isolated by filtration and purified by recrystallization or column chromatography.[20]

Acidity and Basicity

The N-H proton of indole is weakly acidic, with a pKa of about 17 in water.[6] It can be deprotonated by strong bases such as sodium hydride (NaH) or organolithium reagents to form an indolyl anion. This anion is a potent nucleophile and can react with electrophiles at either the N1 or C3 position, depending on the counter-ion and reaction conditions.[8]

Conversely, indole is a very weak base. Protonation occurs preferentially at the C3 position rather than the nitrogen atom, due to the preservation of the benzene ring's aromaticity in the resulting indolium cation.[8] The pKa of the protonated form is approximately -3.6.[6][8]

Biological Significance and Role in Drug Development

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals due to its ability to interact with a wide range of biological targets.

Tryptophan and its Metabolic Pathways

This compound is the core structure of the essential amino acid tryptophan. Tryptophan serves as a precursor for the biosynthesis of several crucial biomolecules, including the neurotransmitter serotonin and the hormone melatonin.[2][23]

Tryptophan_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PRPP PRPP Indole_3_glycerol_phosphate Indole-3-glycerol phosphate Anthranilate->Indole_3_glycerol_phosphate Anthranilate phosphoribosyltransferase Indole Indole Indole_3_glycerol_phosphate->Indole Tryptophan synthase (α subunit) Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase (β subunit) Serine Serine Serine->Tryptophan

Serotonin and Melatonin Synthesis

The conversion of tryptophan to serotonin and subsequently to melatonin highlights the central role of the indole scaffold in neurobiology.

Serotonin_Melatonin_Pathway Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Tryptophan hydroxylase Serotonin Serotonin (5-Hydroxytryptamine) Five_HTP->Serotonin Aromatic L-amino acid decarboxylase N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin Arylalkylamine N-acetyltransferase Melatonin Melatonin N_Acetylserotonin->Melatonin Acetylserotonin O-methyltransferase

Indole in Pharmaceuticals

The indole scaffold is present in a wide variety of approved drugs, demonstrating its therapeutic versatility.[21][23][24] Examples include the anti-inflammatory drug indomethacin, the anti-migraine triptans (e.g., sumatriptan), and various anti-cancer agents.[6][25] The ability of the indole ring to participate in hydrogen bonding (as a donor via the N-H group) and hydrophobic and π-stacking interactions makes it an effective pharmacophore for binding to diverse protein targets.[21] The ongoing exploration of indole chemistry continues to yield novel drug candidates with a broad spectrum of biological activities.

References

Tautomeric Landscape of 1H-Indole: A Guide to Stability and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tautomerism, the dynamic equilibrium between readily interconvertible constitutional isomers, is a cornerstone of organic chemistry with profound implications in medicinal chemistry and drug development. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and reactivity, which in turn govern its pharmacokinetic and pharmacodynamic behavior.[1] The indole ring, a privileged scaffold in numerous natural products and pharmaceuticals, exhibits tautomerism, and understanding the relative stability of its various forms is critical for predicting chemical behavior and designing novel therapeutics.[2][3]

This technical guide provides a comprehensive analysis of the tautomeric forms of 1H-indole, focusing on their relative stability and the experimental and computational methods used for their characterization.

The Tautomeric Forms of Indole

Indole primarily exists in the highly stable 1H-tautomeric form.[4] This stability is attributed to the aromaticity of the bicyclic system, which possesses a delocalized 10-electron system that satisfies Hückel's rule.[5] However, proton migration can lead to less stable, non-aromatic tautomers:

  • This compound: The most stable and common form. The hydrogen atom is bonded to the nitrogen atom (N1). The pyrrole ring component is aromatic.

  • 3H-Indole (Indolenine): A non-aromatic tautomer where a proton has migrated from the nitrogen to the C3 position.[4] This disrupts the aromaticity of the pyrrole ring, making the molecule significantly less stable and more reactive.[4]

  • 2H-Indole (Isoindole): Another less stable, non-aromatic tautomer resulting from proton migration to the C2 position. Ab initio calculations have investigated its structure and energy.[6]

The high reactivity and instability of the 3H- and 2H-tautomers generally make them non-isolable under standard conditions.[4] The isomerization from the 1H-form to these tautomers involves surmounting a significant energy barrier.[6]

Caption: Tautomeric equilibrium of the indole ring system.

Quantitative Stability Analysis

Computational studies have been instrumental in quantifying the energy differences between indole tautomers. The significant energy penalty associated with the loss of aromaticity renders the this compound form substantially more stable than its 2H and 3H counterparts. The following table summarizes key quantitative data from theoretical investigations.

Tautomerization PathRelative Energy / Activation BarrierComputational MethodPhaseReference
This compound → 2H-Indole → 3H-IndoleActivation Barrier: 51 kcal/molAb initio Hartree-Fock and DFTGas[6]
This compound → 3H-IndolePrecursor for o-tolunitrile formationCCSD(T)//B3LYPGas[7]
This compound → 2H-IsoindoleΔG°: +38.6 kJ/mol (+9.2 kcal/mol)DF-M06L/def2-TZVPPGas[8]

Note: The values represent the energy difference or the barrier to isomerization. The positive energy difference for 2H-isoindole confirms its lower stability relative to this compound.

Experimental Protocols for Tautomer Characterization

Direct experimental isolation of the less stable indole tautomers is challenging.[4] However, their transient existence and the equilibrium dynamics can be studied using various spectroscopic techniques, often in combination with computational analysis.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomeric forms in solution. The choice of solvent can significantly influence the tautomeric equilibrium.[11][12]

Objective: To identify the signals corresponding to different tautomers and determine their relative concentrations.

Methodology:

  • Sample Preparation: Prepare solutions of the indole-containing compound at a known concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).[1]

  • NMR Acquisition:

    • Acquire quantitative ¹H NMR spectra for each sample. It is critical to ensure accurate integration.

    • Use a calibrated 90° pulse.

    • Employ a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery between scans.

  • Spectral Analysis:

    • Identify unique signals corresponding to each tautomer. For example, the 3H-indole tautomer will lack an N-H proton signal and will show a signal for the sp³-hybridized C3 proton.

    • Carefully integrate the well-resolved signals corresponding to each tautomer.

    • Calculate the tautomeric ratio by comparing the integral values of the characteristic peaks for each form.

  • Variable Temperature (VT) NMR (Optional): Acquire spectra at different temperatures to study the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing shifts in the absorption spectra, as different tautomers will have distinct electronic transitions.[1][13]

Objective: To monitor changes in the electronic absorption spectrum as a function of solvent polarity to infer the presence of different tautomers.

Methodology:

  • Sample Preparation: Prepare a stock solution of the indole compound. From this, prepare a series of dilute solutions in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethanol, water).[1] Ensure the concentration is appropriate to yield an absorbance in the range of 0.1-1.0 AU.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).[14] Use the pure solvent as a blank for each measurement.

  • Spectral Analysis:

    • Compare the spectra obtained in different solvents.

    • Note any significant shifts in the maximum absorption wavelength (λ_max) or changes in the shape of the absorption bands.[13]

    • A bathochromic (red) or hypsochromic (blue) shift with changing solvent polarity can indicate a shift in the tautomeric equilibrium.[9] For instance, more polar solvents might stabilize a more polar tautomer, leading to a spectral shift.

Logical Workflow for Tautomerism Study

The investigation of tautomerism follows a logical progression from initial identification to quantitative analysis, often supported by theoretical calculations.[1]

G cluster_0 Phase 1: Identification & Hypothesis cluster_1 Phase 2: Experimental Characterization cluster_2 Phase 3: Analysis & Conclusion A Hypothesize Potential Tautomers (e.g., 1H, 2H, 3H-Indole) B Computational Modeling (DFT, Ab initio) A->B C Predict Relative Stabilities & Spectroscopic Signatures B->C D Sample Preparation (Varying Solvents, Temperatures) C->D Guide Experiment E Spectroscopic Analysis (NMR, UV-Vis, IR) D->E F Data Acquisition E->F G Spectral Data Analysis (Peak Assignment, Integration) F->G H Quantitative Analysis (Determine Tautomer Ratios, Keq) G->H I Compare Experimental Data with Computational Predictions H->I J Elucidate Structure-Stability Relationship I->J

Caption: General workflow for the study of indole tautomerism.

Conclusion

For the parent indole molecule, the 1H-tautomer is overwhelmingly the most stable form due to the thermodynamic favorability of its aromatic system.[4][5] The non-aromatic 3H- and 2H-tautomers are significantly higher in energy and are typically transient, highly reactive species.[4][6] Understanding this stability landscape is fundamental for professionals in drug discovery and development, as even a minor population of a less stable tautomer can dictate a molecule's reactivity, metabolic fate, and interaction with biological targets. The combined application of high-level computational chemistry and sensitive spectroscopic methods provides a robust framework for characterizing these dynamic systems.

References

A-Technical Guide to the Natural-Sources and Isolation of 1H-Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the natural origins of 1H-indole compounds, detailing their isolation, purification, and characterization. It includes structured data, detailed experimental protocols, and workflow visualizations to support research and development in medicinal chemistry and natural product science.

Introduction to this compound Compounds

The this compound scaffold is a privileged heterocyclic motif found in a vast array of natural products and is a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5] Natural sources remain a primary reservoir for discovering novel indole alkaloids, many of which serve as lead compounds for drug development.[3] This guide explores the rich diversity of these sources and the modern techniques employed to isolate and identify these valuable molecules.

Natural Sources of this compound Compounds

This compound and its derivatives are synthesized by a wide range of organisms, from bacteria to plants and marine invertebrates.[6]

  • Plants: The plant kingdom is a prolific source of complex indole alkaloids. Significant quantities are found in families such as Apocynaceae, Rubiaceae, and Gelsemiaceae. For instance, the Madagascar periwinkle (Catharanthus roseus) produces the potent anticancer agents vincristine and vinblastine, while Rauwolfia serpentina is the source of the antihypertensive drug reserpine.[3]

  • Marine Organisms: The marine environment offers a treasure trove of structurally unique and biologically active indole compounds.[5] Marine invertebrates like sponges and tunicates, along with marine-derived fungi and bacteria, produce a variety of monomeric, dimeric, and brominated indole alkaloids.[5] Examples include dragmacidin D from the sponge Spongosorites sp., which shows anticancer activity, and the eudistomins from tunicates, which possess antiviral properties.

  • Microorganisms: Microbes are a significant and often overlooked source of indole compounds. Many gut bacteria, such as Escherichia coli, produce indole from the metabolism of tryptophan via the enzyme tryptophanase.[7][8] This microbial indole acts as a crucial signaling molecule, influencing processes like biofilm formation, virulence, and antibiotic resistance.[9][10][11] Fungi, including species from the genera Aspergillus and Penicillium, are also known to produce a diverse array of complex indole alkaloids.[12]

Table 1: Selected this compound Compounds from Natural Sources
CompoundNatural SourceOrganism Part / TypeTypical Yield / ConcentrationReference(s)
Serotonin Chanterelle Mushroom (Cantharellus cibarius)Fruiting Body17.61 mg/100g DW
5-Hydroxytryptophan Chanterelle Mushroom (Cantharellus cibarius)Mycelium Culture12.52 mg/100g DW
Reserpine Indian Snakeroot (Rauwolfia serpentina)Roots~0.15%[3]
Vincristine Madagascar Periwinkle (Catharanthus roseus)Leaves~0.0003%
Vinblastine Madagascar Periwinkle (Catharanthus roseus)Leaves~0.01%
Indole Escherichia coliGut MicrobiotamM concentrations in stationary phase[11]

Isolation and Purification Workflow

The isolation of this compound compounds from their natural matrix is a multi-step process that begins with extraction and is followed by chromatographic purification and spectroscopic characterization.

Diagram: General Isolation and Identification Workflow

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Identification Raw_Material Raw Natural Material (e.g., Plant Leaves, Marine Sponge) Processed_Material Grinding / Lyophilization Raw_Material->Processed_Material Crude_Extract Crude Extract Processed_Material->Crude_Extract Solvent Maceration or Acid-Base Extraction Fractions Fractionation (e.g., Column Chromatography) Crude_Extract->Fractions Pure_Compound High-Purity Isolation (e.g., HPLC, HPCCC) Fractions->Pure_Compound Characterization Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Characterization Final_Structure Structure Elucidation Characterization->Final_Structure

Caption: General workflow for the isolation and identification of this compound compounds.

Experimental Protocols

Protocol 1: Acid-Base Extraction of Indole Alkaloids from Plant Material

This protocol is a generalized method based on the Stas-Otto method, which leverages the basicity of most alkaloids to separate them from neutral and acidic compounds.

  • Maceration: The dried and powdered plant material (e.g., 100 g of Rauvolfia roots) is macerated in an acidic hydroalcoholic solution (e.g., 500 mL of 70% ethanol containing 1% acetic acid) for 24-48 hours. This protonates the alkaloids, rendering them soluble in the polar solvent.

  • Filtration & Concentration: The mixture is filtered, and the solvent is removed under reduced pressure to yield a concentrated aqueous extract.

  • Defatting: The acidic aqueous extract is washed with a nonpolar solvent like hexane to remove lipids and chlorophyll. The aqueous layer containing the alkaloid salts is retained.

  • Basification: The pH of the aqueous layer is adjusted to ~9-10 with a base (e.g., ammonium hydroxide). This deprotonates the alkaloid salts, converting them into their free-base form, which have lower water solubility.

  • Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent such as dichloromethane or chloroform. The alkaloids partition into the organic layer.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude alkaloid extract.

Diagram: Acid-Base Extraction Workflow

G A Acidic Aqueous Extract (Alkaloid Salts, Lipids, Pigments) B Wash with Hexane A->B C Aqueous Layer (Protonated Alkaloids) B->C Retain D Hexane Layer (Discard) (Lipids, Pigments) B->D Separate E Add Base (e.g., NH4OH) to pH 9-10 C->E F Basified Aqueous Layer (Free-Base Alkaloids) E->F G Extract with CH2Cl2 F->G H Aqueous Layer (Discard) G->H Separate I Organic Layer (Crude Alkaloid Extract) G->I Retain J Dry & Evaporate I->J K Purified Crude Alkaloids J->K

Caption: Flowchart illustrating the acid-base extraction and partitioning process.

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the high-resolution separation and quantification of indole alkaloids.[13] A reversed-phase C18 column is commonly employed.

  • Sample Preparation: A known concentration of the crude alkaloid extract is dissolved in the mobile phase or a compatible solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of solvents is used. A common system consists of an aqueous buffer (e.g., water with 0.1% formic acid or 10mM ammonium acetate) and an organic solvent like methanol or acetonitrile.[14][15][16]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength where indoles absorb, commonly around 280 nm.[15][17]

  • Injection and Elution: A small volume (e.g., 5-10 µL) of the sample is injected.[15][17] The gradient is run to separate the compounds based on their polarity. Less polar compounds elute later in a reversed-phase system.

  • Fraction Collection: For preparative HPLC, fractions corresponding to distinct peaks are collected for further analysis.

Table 2: Example HPLC and HPTLC Conditions for Indole Alkaloid Separation
TechniqueCompound(s)Stationary PhaseMobile PhaseDetectionReference(s)
HPLC Ajmaline, Yohimbine, Reserpine, etc.C18Gradient: Water (A) and Methanol (B). Start at 70% B, increase to 90% B.UV at 280 nm[15][17]
HPTLC Reserpiline, α-Yohimbine, etc.Silica Gel 60F254Hexane:Ethyl Acetate:Methanol (5:4:1, v/v/v)Densitometry at 520 nm after derivatization with Dragendorff's reagent[18][19]

Spectroscopic Characterization

Once a compound is isolated in pure form, its chemical structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Provides the molecular weight (from the molecular ion peak) and fragmentation patterns, which offer clues about the structure. High-resolution mass spectrometry (HRMS) gives the exact mass, allowing for the determination of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).

    • 2D NMR (e.g., COSY, HSQC, HMBC): Reveals correlations between protons and carbons, allowing for the complete assembly of the molecular structure.[20]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The indole N-H stretch is a characteristic peak.[1]

Table 3: Representative Spectroscopic Data for this compound
TechniqueParameterValueAssignmentReference(s)
¹H NMR Chemical Shift (δ)~8.1 ppm (broad s, 1H)N-H[21][22][23]
(CDCl₃, 400 MHz)~7.65 ppm (d, 1H)H-7[21][22][23]
~7.37 ppm (d, 1H)H-4[21][22][23]
~7.20 ppm (t, 1H)H-2[21][22][23]
~7.13 ppm (m, 2H)H-5, H-6[21][22][23]
~6.52 ppm (t, 1H)H-3[21][22][23]
¹³C NMR Chemical Shift (δ)~135.8 ppmC-7a[20][22]
(CDCl₃, 100 MHz)~128.8 ppmC-3a[20][22]
~124.2 ppmC-2[20][22]
~122.1 ppmC-6[20][22]
~120.9 ppmC-5[20][22]
~119.8 ppmC-4[20][22]
~110.9 ppmC-7[20][22]
~102.5 ppmC-3[20][22]
IR Spectroscopy Wavenumber (cm⁻¹)~3400 cm⁻¹N-H stretch[1][24]
3100-3000 cm⁻¹Aromatic C-H stretch[1][24]
1620-1450 cm⁻¹Aromatic C=C stretch[1][24]

Biological Significance: Indole as a Signaling Molecule

In addition to their role as precursors for complex alkaloids, simple indoles produced by gut microbiota are critical inter-kingdom signaling molecules.[25] Bacteria metabolize dietary tryptophan into indole, which then regulates various bacterial behaviors.[7][26][27]

Diagram: Tryptophan Metabolism and Indole Signaling in Bacteria

G cluster_pathway Microbial Tryptophan Metabolism cluster_effect Bacterial Response Tryptophan L-Tryptophan Tryptophanase Tryptophanase (TnaA) Tryptophan->Tryptophanase Indole Indole Tryptophanase->Indole Pyruvate Pyruvate Tryptophanase->Pyruvate Ammonia Ammonia Tryptophanase->Ammonia Indole_Signal Extracellular Indole Signal Indole->Indole_Signal Acts as signal Biofilm Biofilm Formation Indole_Signal->Biofilm Decreases Virulence Virulence Factor Expression Indole_Signal->Virulence Decreases Motility Motility Indole_Signal->Motility Decreases

Caption: Bacterial metabolism of tryptophan to indole and its role as a signal.

This signaling can significantly impact the host by modulating gut barrier function and immune responses, making the study of microbial indole production a key area in microbiome research.[7]

References

The Pivotal Role of 1H-Indole in Tryptophan Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

L-tryptophan is an essential aromatic amino acid indispensable for protein synthesis and as a precursor for a multitude of vital secondary metabolites, including the neurotransmitter serotonin and the hormone melatonin. Its biosynthesis is a complex, energetically expensive process, meticulously regulated by the cell. This technical guide provides an in-depth examination of the core reactions leading to tryptophan synthesis, with a specific focus on the generation and utilization of the critical intermediate, 1H-indole (hereafter referred to as indole). We will dissect the enzymatic machinery, regulatory networks, and kinetic parameters that govern this pathway, with particular emphasis on the multi-enzyme complex, tryptophan synthase. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental biochemical pathway, which represents a promising target for novel antimicrobial agents due to its absence in humans.

Introduction: The Tryptophan Biosynthetic Pathway

The de novo synthesis of tryptophan is a conserved pathway in bacteria, archaea, fungi, and plants, converting chorismate, the end-product of the shikimate pathway, into L-tryptophan through a series of seven enzymatic reactions.[1] This pathway is a significant metabolic investment, requiring the input of other key molecules like glutamine, phosphoribosyl pyrophosphate (PRPP), and L-serine.[1] The genes encoding these enzymes are often clustered into a single transcriptional unit, the trp operon, which is subject to sophisticated regulatory control.[2][3]

The final two steps of this pathway are of particular interest as they involve the formation and consumption of the volatile and hydrophobic intermediate, indole. These reactions are catalyzed by the remarkable nanomachine, tryptophan synthase.[4]

Tryptophan_Biosynthesis_Pathway cluster_main Tryptophan Biosynthesis from Chorismate Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase (TrpE/G) PRA Phosphoribosyl- anthranilate (PRA) Anthranilate->PRA PRT (TrpD) CdRP CdRP PRA->CdRP PRAI (TrpF) IGP Indole-3-glycerol phosphate (IGP) CdRP->IGP IGPS (TrpC) Indole This compound IGP->Indole Trp Synthase α (TrpA) G3P Glyceraldehyde- 3-phosphate IGP->G3P Tryptophan L-Tryptophan Indole->Tryptophan Trp Synthase β (TrpB) Serine L-Serine Serine->Tryptophan

Figure 1: Overview of the Tryptophan Biosynthesis Pathway.

The Central Intermediate: this compound

Indole is generated from indole-3-glycerol phosphate (IGP) in a retro-aldol cleavage reaction catalyzed by the α-subunit of tryptophan synthase.[5] This reaction also releases glyceraldehyde-3-phosphate (G3P). The indole molecule, being hydrophobic, could readily diffuse across cell membranes and be lost to the environment.[4] To prevent this, nature has evolved a fascinating mechanism known as substrate channeling.

Tryptophan Synthase: A Paradigm of Substrate Channeling and Allostery

Tryptophan synthase (EC 4.2.1.20) is a heterotetrameric α2β2 complex that catalyzes the final two steps of tryptophan biosynthesis.[6] The α- and β-subunits perform distinct but coordinated reactions.

  • α-subunit (TrpA): Catalyzes the reversible cleavage of IGP to indole and G3P.

  • β-subunit (TrpB): A pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the condensation of indole with L-serine to form L-tryptophan.

A key structural feature of this complex is a 25-30 Å long hydrophobic tunnel that connects the active site of the α-subunit to the active site of the β-subunit.[4][7] This tunnel serves as a conduit for the indole intermediate, preventing its escape into the solvent and dramatically increasing the local concentration of indole at the β-subunit active site. This direct transfer is a classic example of substrate channeling.[5][8]

The activities of the two subunits are reciprocally regulated through a complex allosteric network.[9][10] The binding of ligands at one active site triggers conformational changes that are transmitted to the distal active site, optimizing the catalytic efficiency of the entire complex.[5][11] For instance, the binding of the α-site substrate (IGP) or its analogues can increase the activity of the β-subunit by 3 to 10-fold.[10] This communication ensures that indole is only generated when the β-subunit is ready to utilize it, a process that involves switching between "open" low-activity and "closed" high-activity conformations.[5][12]

Tryptophan_Synthase_Mechanism cluster_TS Tryptophan Synthase (α2β2) Complex cluster_alpha α-Subunit Active Site cluster_beta β-Subunit Active Site (PLP-dependent) cluster_allostery Allosteric Regulation a_site IGP → Indole + G3P b_site Indole + L-Serine → L-Tryptophan a_site->b_site Indole Channel (25 Å) igp_binding IGP binds to α-site alpha_conf α-subunit closes (High activity) igp_binding->alpha_conf triggers beta_conf β-subunit conformation changes alpha_conf->beta_conf signals beta_act β-subunit activity increases beta_conf->beta_act results in

Figure 2: Substrate Channeling and Allostery in Tryptophan Synthase.

The Precursor Supplier: Indole-3-Glycerol Phosphate Synthase (IGPS)

Indole-3-glycerol phosphate synthase (IGPS, EC 4.1.1.48) catalyzes the fifth step in the pathway: the irreversible ring closure of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to form IGP, accompanied by decarboxylation.[13][14] This enzyme belongs to the family of (βα)8-barrel enzymes.[14] Kinetic studies have shown that the liberation of the product, IGP, from the active site is often the rate-limiting step of the overall reaction.[14] The flexibility of active site loops is crucial for substrate binding and catalysis, suggesting an induced-fit mechanism.[14][15] Given that this pathway is absent in mammals, IGPS is considered a promising target for the development of novel antibiotics and herbicides.[13][16]

Quantitative Analysis of Key Enzymes

The efficiency of the enzymes in the tryptophan pathway has been characterized in various organisms. The kinetic parameters provide a quantitative measure of their catalytic activity and substrate affinity.

Table 1: Kinetic Parameters of Indole-3-Glycerol Phosphate Synthase (IGPS) Orthologs

Organism Abbreviation Temp (°C) pH KM (µM) for CdRP kcat (s-1) Reference
Mycobacterium tuberculosis MtIGPS 25 7.5 1.1 ± 0.2 0.051 ± 0.001 [16]
Escherichia coli EcIGPS 25 7.5 0.3 2.5 [16]
Sulfolobus solfataricus SsIGPS 25 7.5 0.085 0.42 [16]
Thermotoga maritima TmIGPS 25 7.5 0.006 0.12 [16]
Pseudomonas aeruginosa PaIGPS 37 8.0 2.6 ± 0.2 11.1 ± 0.1 [16]
Pyrococcus furiosus PfIGPS 80 7.5 140 ± 10 20 ± 0.5 [16]

Note: Kinetic parameters can vary significantly based on assay conditions.

Table 2: Selected Kinetic Parameters for Tryptophan Synthase Reactions

Organism / Subunit Reaction Condition KM kcat Reference
Pyrococcus furiosus β-subunit (stand-alone) Indole + L-Serine → L-Trp No α-subunit 120 µM (Indole) 0.06 s-1 [6]
Pyrococcus furiosus αββα complex Indole + L-Serine → L-Trp With α-subunit 40 µM (Indole) 7.3 s-1 [6]
Pyrococcus furiosus β-subunit (Engineered) Indole + L-Serine → L-Trp Stand-alone mutant 110 µM (Indole) 29 s-1 [6]
E. coli α2β2 complex IGP → Indole + G3P + 5mM L-Serine 2 µM (IGP) 25 s-1 [17]

| E. coli α-subunit (isolated) | IGP → Indole + G3P | - | 10 µM (IGP) | 0.6 s-1 |[17] |

Regulation of the trp Operon in E. coli

To avoid the wasteful production of an energetically expensive amino acid, bacteria like E. coli have evolved a dual-control system for the trp operon.

  • Repression: The primary "on/off" switch is a negative repressible feedback mechanism.[2] A constitutively expressed repressor protein (TrpR) is typically inactive. When intracellular tryptophan levels are high, tryptophan acts as a co-repressor, binding to the TrpR protein.[3] This binding activates the repressor, enabling it to bind to the operator sequence on the DNA, physically blocking RNA polymerase and halting the initiation of transcription.[18] This mechanism can decrease transcription by a factor of about 70.[2]

  • Attenuation: A second, fine-tuning mechanism called attenuation can further reduce transcription by another factor of 10.[2] This process relies on the coupling of transcription and translation, a feature unique to prokaryotes.[19] A "leader sequence" at the 5' end of the mRNA contains a short open reading frame with two adjacent tryptophan codons.[3] When tryptophan levels are low, the ribosome stalls at these codons, causing the mRNA to fold into an anti-terminator structure that allows transcription to continue.[19][20] Conversely, when tryptophan is abundant, the ribosome moves quickly through the leader peptide, allowing the mRNA to form a terminator hairpin loop that prematurely stops transcription.[19][20]

Trp_Operon_Regulation cluster_low_trp Low Tryptophan Levels cluster_high_trp High Tryptophan Levels Repressor_low Inactive TrpR Repressor Operator_low Operator (Unbound) Repressor_low->Operator_low Cannot bind RNAP_low RNA Polymerase Genes_low trpE, D, C, B, A RNAP_low->Genes_low transcribes Result_low TRANSCRIPTION PROCEEDS Trp Tryptophan (Co-repressor) Repressor_high Active TrpR Repressor Trp->Repressor_high activates Operator_high Operator (Bound) Repressor_high->Operator_high binds to RNAP_high RNA Polymerase RNAP_high->Operator_high is blocked by Genes_high trpE, D, C, B, A Result_high TRANSCRIPTION BLOCKED

Figure 3: Repression Mechanism of the E. coli trp Operon.

Experimental Protocols

Protocol: Expression and Purification of Recombinant Tryptophan Synthase

This protocol describes a general method for expressing and purifying the Salmonella typhimurium α2β2 tryptophan synthase complex, which can be adapted for other bacterial orthologs.[21]

  • Gene Cloning and Expression:

    • The genes for the α-subunit (trpA) and β-subunit (trpB) are cloned into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., 6x-His tag) on one of the subunits for purification.

    • The expression plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3).

    • A large-scale culture is grown in Terrific Broth at 37°C to an OD600 of 0.6-0.8.[22]

    • Protein expression is induced with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for ~24 hours at a reduced temperature (e.g., 20°C) to improve protein solubility.[22]

    • Cells are harvested by centrifugation.

  • Cell Lysis and Clarification:

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM potassium phosphate, pH 8.0, 100 µM PLP).[22]

    • Cells are disrupted by sonication on ice.[23]

    • The cell lysate is clarified by high-speed centrifugation (e.g., 30,000 x g for 30 minutes) to remove cell debris.[23]

  • Purification:

    • Affinity Chromatography: The clarified lysate is loaded onto an IMAC (Immobilized Metal Affinity Chromatography) column (e.g., Ni-NTA) charged with Ni2+ ions. The column is washed, and the His-tagged protein complex is eluted with an imidazole gradient.

    • (Optional) Tag Cleavage: If required, the affinity tag is cleaved by incubation with a specific protease (e.g., TEV protease).

    • Size Exclusion Chromatography (SEC): The eluate (or tag-cleaved sample) is concentrated and loaded onto a gel filtration column (e.g., Superdex 200) to separate the α2β2 complex from any remaining contaminants, aggregates, or isolated subunits. This step also serves as a buffer exchange.[21]

    • Protein purity is assessed by SDS-PAGE.

Purification_Workflow Start E. coli Culture (Expressing tagged TS) Harvest Cell Harvest (Centrifugation) Start->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarify Clarification (Centrifugation) Lysis->Clarify IMAC Affinity Chromatography (IMAC / Ni-NTA) Clarify->IMAC Elution Elution with Imidazole IMAC->Elution SEC Size Exclusion Chromatography (SEC) Elution->SEC End Pure α2β2 Complex SEC->End QC Purity Check (SDS-PAGE) End->QC

Figure 4: General Experimental Workflow for Tryptophan Synthase Purification.
Protocol: Tryptophan Synthase Activity Assay (β-reaction)

This assay measures the synthesis of L-tryptophan from indole and L-serine, catalyzed by the β-subunit. The reaction can be monitored by the increase in fluorescence of the tryptophan product.

  • Reagents and Materials:

    • Purified tryptophan synthase (α2β2 complex or isolated β-subunit).

    • Assay Buffer: 50 mM Tris-HCl pH 7.8, 100 mM NaCl, 40 µM PLP.[17]

    • Substrate Stock Solutions: L-serine and Indole (dissolved in a suitable solvent like ethanol and diluted in buffer).

    • Fluorometer with excitation at ~280-295 nm and emission detection at ~340-360 nm.

    • Temperature-controlled cuvette holder.

  • Procedure:

    • Set up the reaction mixture in a quartz cuvette by combining the assay buffer and L-serine to the desired final concentration (e.g., 5 mM).

    • Add the purified enzyme to a final concentration in the low micromolar or nanomolar range.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a small volume of the indole stock solution to the desired final concentration (saturating or varied for KM determination). Mix rapidly.

    • Immediately begin monitoring the increase in fluorescence intensity over time. Tryptophan fluoresces, while the substrates do not have significant fluorescence at these wavelengths.

    • The initial rate of the reaction is determined from the linear portion of the fluorescence increase versus time plot.

    • A standard curve of known L-tryptophan concentrations is used to convert the rate of fluorescence change (RFU/s) to the rate of product formation (µM/s).

    • To determine kinetic parameters (KM and Vmax), the assay is repeated at a fixed enzyme concentration with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Data are then fitted to the Michaelis-Menten equation.

Protocol: Analysis of Substrate Channeling via Stopped-Flow Kinetics

Stopped-flow spectroscopy is a rapid-kinetics technique ideal for studying pre-steady-state enzyme reactions, including the channeling of intermediates.[24][25] This method can detect transient intermediates that are not observable in steady-state assays.

  • Principle:

    • The reaction of the α-subunit with its substrate IGP can be monitored by changes in the intrinsic tryptophan fluorescence of the enzyme. The formation of reaction intermediates at the β-site can be monitored by changes in the absorbance of the PLP cofactor.

    • By rapidly mixing the enzyme with substrates (e.g., IGP and L-serine), one can monitor the rates of individual steps in the catalytic cycle. A key indicator of channeling is the absence of a lag phase in tryptophan production, which would be expected if indole were released into the bulk solvent before being used by the β-subunit.

  • Instrumentation and Setup:

    • A stopped-flow instrument equipped with both absorbance and fluorescence detection capabilities.

    • Two drive syringes: one containing the enzyme solution (α2β2 complex in buffer with PLP) and the other containing the substrates (IGP and L-serine in buffer).

  • Procedure:

    • The two solutions from the syringes are rapidly forced into a mixing chamber, initiating the reaction.

    • The flow is abruptly stopped, and the reaction mixture in the observation cell is monitored over a timescale of milliseconds to seconds.

    • For fluorescence detection (monitoring tryptophan formation or protein conformational changes), an excitation wavelength of ~280 nm is used, and emission is collected using a cutoff filter (e.g., >320 nm).[26]

    • For absorbance detection (monitoring PLP intermediates), the change in absorbance is monitored at specific wavelengths (e.g., 400-500 nm).

    • The resulting kinetic traces (signal vs. time) are fitted to single or multiple exponential equations to extract the observed rate constants (kobs) for the different phases of the reaction.

    • By analyzing how these rate constants change with substrate concentration, a detailed kinetic model of the reaction, including the efficiency of channeling, can be constructed.[25]

Conclusion and Future Directions

The biosynthesis of tryptophan, centered around the generation and channeled transfer of this compound, represents a pinnacle of metabolic efficiency and allosteric control. The tryptophan synthase complex, with its internal hydrophobic tunnel, is a model system for understanding enzyme evolution, substrate channeling, and inter-domain communication. The quantitative and methodological data presented herein provide a foundation for further research into this elegant biological nanomachine. For drug development professionals, the enzymes of this pathway, particularly IGPS and tryptophan synthase, remain attractive targets for the design of novel species-specific inhibitors against pathogens like Mycobacterium tuberculosis, for which effective allosteric inhibitors have already been reported.[9][11] Future work involving directed evolution, computational modeling, and advanced biophysical techniques will continue to unravel the complexities of this essential metabolic pathway.[6][11]

References

Exploring 1H-Indole Derivatives as Bcl-2/Mcl-1 Dual Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic signals.[1][2] Anti-apoptotic members, including Bcl-2, Mcl-1, and Bcl-xL, are frequently overexpressed in various cancers, enabling tumor cells to evade programmed cell death and contributing to therapeutic resistance.[1][3][4] While selective Bcl-2 inhibitors like Venetoclax have shown significant clinical success, resistance often emerges due to the upregulation of other anti-apoptotic proteins, particularly Mcl-1.[5][6]

This has spurred the development of dual Bcl-2/Mcl-1 inhibitors to preempt this resistance mechanism and induce a more robust apoptotic response.[7][8][9] The 1H-indole scaffold has emerged as a promising framework for designing such dual inhibitors due to its versatile chemistry and ability to form key interactions within the BH3-binding grooves of both Bcl-2 and Mcl-1.[1][10] This technical guide provides an in-depth overview of the core research, quantitative data, experimental methodologies, and structure-activity relationships of this compound derivatives as dual Bcl-2/Mcl-1 inhibitors.

Bcl-2/Mcl-1 Signaling Pathway and Inhibition

The intrinsic apoptosis pathway is initiated by cellular stress, leading to the activation of pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad). These proteins then activate the effector proteins Bax and Bak. In cancer cells, Bcl-2 and Mcl-1 sequester these pro-apoptotic proteins, preventing apoptosis. Dual inhibitors based on the this compound scaffold are designed to mimic the BH3 domain, competitively binding to the hydrophobic grooves of both Bcl-2 and Mcl-1, thereby liberating the pro-apoptotic factors and triggering cell death.[1][11]

Bcl2_Mcl1_Pathway cluster_stress Cellular Stress cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic (Overexpressed in Cancer) cluster_apoptosis Apoptosis Stress DNA Damage, Oncogenic Stress Bim Bim/Bid/Bad (BH3-only) Stress->Bim Activates BaxBak Bax / Bak Bim->BaxBak Activates Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito Induces Bcl2 Bcl-2 Bcl2->Bim Bcl2->BaxBak Mcl1 Mcl-1 Mcl1->Bim Mcl1->BaxBak Caspase Caspase Activation Mito->Caspase Apoptosis Cell Death Caspase->Apoptosis Inhibitor This compound Dual Inhibitor Inhibitor->Bcl2 Inhibits Inhibitor->Mcl1 Inhibits

Caption: Intrinsic apoptosis pathway and mechanism of this compound dual inhibitors.

Quantitative Inhibitory Data

The efficacy of various this compound derivatives has been quantified through binding and cell-based assays. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for representative compounds against Bcl-2 and Mcl-1.

Table 1: Binding Affinity (Ki) of this compound Derivatives

Compound IDScaffoldBcl-2 Ki (µM)Mcl-1 Ki (µM)SelectivityReference
9o 2-(1H-indol-4-yl)benzoic acid0.660.07Mcl-1 selective[7][12]
12 1-Substituted-indole-2-carboxylic acid3.60.48Mcl-1 selective[13]
14a Indazole-3-acylsulfonamide (from Indole lead)0.511.20Dual[5]
B4 Phenalenone (Non-indole)0.310.16Dual[14]

Table 2: Inhibitory Activity (IC50) of this compound Derivatives

Compound IDScaffoldBcl-2 IC50 (µM)Mcl-1 IC50 (µM)Reference
9k 1-Phenyl-1H-indole7.631.53[3][15]
U2 Indole-based1.2Not Reported[1]

Experimental Protocols

The characterization of this compound derivatives as Bcl-2/Mcl-1 inhibitors relies on a series of standardized biochemical and cell-based assays.

Binding Affinity Assays

a) Fluorescence Polarization Assay (FPA)

This competitive binding assay is widely used to determine the binding affinity (Ki) of inhibitors.

  • Principle: A fluorescently labeled BH3 peptide (probe) binds to the target protein (Bcl-2 or Mcl-1). The large size of the resulting complex slows its rotation, leading to a high fluorescence polarization signal. When an inhibitor is introduced, it displaces the fluorescent probe, which then tumbles more rapidly in solution, causing a decrease in the polarization signal.

  • Methodology:

    • Recombinant human Bcl-2 or Mcl-1 protein is incubated with a fluorescently labeled BH3 peptide (e.g., FITC-Bim).

    • Serial dilutions of the this compound test compound are added to the protein-probe mixture.

    • The reaction is incubated to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

    • The resulting data is used to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[14][16]

b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another robust method for quantifying protein-protein interactions and their inhibition.

  • Principle: The assay measures the proximity between a donor fluorophore (e.g., Terbium-cryptate on an anti-GST antibody bound to GST-tagged Bcl-2/Mcl-1) and an acceptor fluorophore (e.g., d2 on a biotinylated BH3 peptide linked by streptavidin). When the protein and peptide interact, FRET occurs. An inhibitor disrupts this interaction, leading to a loss of the FRET signal.

  • Methodology:

    • GST-tagged Bcl-2 or Mcl-1 is incubated with an anti-GST antibody conjugated to the donor fluorophore.

    • A biotinylated BH3 peptide, pre-mixed with streptavidin-acceptor, is added.

    • Serial dilutions of the this compound test compound are introduced.

    • After incubation, the TR-FRET signal is read on a compatible plate reader.

    • IC50 values are determined by analyzing the dose-response curve.[15][17]

Cell-Based Assays

a) MTT Cell Proliferation Assay

This colorimetric assay assesses the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Methodology:

    • Cancer cells (e.g., PC-3, Jurkat, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.[3]

    • Cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 48-72 hours).

    • The MTT reagent is added to each well and incubated for 2-4 hours.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The results are used to calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.[10][18]

Visualized Workflows and Relationships

General Experimental Workflow

The discovery and validation of novel this compound inhibitors follow a structured pipeline from initial design to preclinical evaluation.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Studies Design Structure-Based Design or Scaffold Hopping Synthesis Chemical Synthesis of This compound Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binding Assays (FPA / TR-FRET) Determine Ki Purification->Binding Cell Cell Viability Assays (MTT) Determine IC50 Binding->Cell Apoptosis Apoptosis Assays (Caspase, Annexin V) Cell->Apoptosis ADME ADME/Tox Profiling Apoptosis->ADME Xenograft Xenograft Efficacy Models ADME->Xenograft

Caption: Workflow for the development of this compound dual inhibitors.
Structure-Activity Relationship (SAR)

SAR studies are critical for optimizing the potency and selectivity of the indole scaffold. By systematically modifying different positions on the indole core, researchers can identify key structural features required for dual inhibitory activity.

SAR_Logic cluster_R1 N1 Position cluster_R2 C2 Position cluster_R3 C3 Position cluster_R4 Benzene Ring Indole_Core This compound Scaffold N1_Group Large hydrophobic group (e.g., Phenyl) Indole_Core->N1_Group C2_Group Carboxylic acid or bioisostere (e.g., Acylsulfonamide) Indole_Core->C2_Group C3_Group Side chain to occupy hydrophobic pockets (p2/p4) Indole_Core->C3_Group Benzene_Sub Electron-withdrawing groups (e.g., -Cl) can enhance activity Indole_Core->Benzene_Sub Activity Potent Dual Bcl-2/Mcl-1 Inhibitory Activity N1_Group->Activity Contributes to C2_Group->Activity Contributes to C3_Group->Activity Contributes to Benzene_Sub->Activity Contributes to

Caption: Key structure-activity relationships for this compound inhibitors.

Conclusion

The development of dual Bcl-2/Mcl-1 inhibitors represents a rational and promising strategy to overcome resistance to single-agent BH3 mimetics in oncology. The this compound core has proven to be a highly effective scaffold for generating potent dual inhibitors.[7][10] As demonstrated by compounds like 9o and 9k , strategic modifications to the indole ring system can yield compounds with sub-micromolar inhibitory activity against both Bcl-2 and Mcl-1.[3][7][15] Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives and further exploring their efficacy in in vivo cancer models to translate these promising preclinical findings into viable therapeutic options.[19]

References

A Technical Guide to the Crystal Structure and Morphology of 1H-Indole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2][3] Its prevalence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin underscores its biological significance.[1][2][3] In the context of drug development, the solid-state properties of active pharmaceutical ingredients (APIs) are of paramount importance, directly influencing factors such as stability, solubility, bioavailability, and manufacturability.

The crystal structure—the precise three-dimensional arrangement of molecules in a crystal—and the crystal morphology—the external shape of the crystal—are critical determinants of these properties. Understanding and controlling these characteristics for this compound analogues is essential for designing effective and reliable pharmaceutical products.[4] This technical guide provides an in-depth analysis of the crystal structure and morphology of this compound and several of its simple analogues, summarizing key crystallographic data, detailing the governing intermolecular interactions, and outlining the experimental protocols for their determination.

Crystal Structure and Packing in this compound Analogues

The crystal packing of indole derivatives is governed by a subtle interplay of various non-covalent interactions, including classical hydrogen bonds, N–H···π interactions, π···π stacking, and dipole-dipole forces.[1][2][4][5] The presence and strength of these interactions dictate the resulting crystal lattice and overall molecular arrangement.

A common packing motif observed in the crystal structures of indole, 7-methylindole (7MI), this compound-2-methanol (I2M), indole-3-carbinol (I3C), and 5-aminoindole (5AI) is the "herringbone" arrangement.[1][2] This pattern is primarily driven by N–H···π and C–H···π interactions, which create characteristic layered structures.

  • Indole (I): Crystallizes in the orthorhombic Pna2₁ space group and exhibits orientational disorder, where the molecule is flipped by 180°.[1] The strongest intermolecular contacts are N–H···π interactions.[1][2] These, along with C–H···π contacts, form the typical herringbone packing.[1][2]

  • This compound-2-methanol (I2M): This analogue crystallizes in the monoclinic P2/c space group.[1][2] Its structure is stabilized by infinite chains of hydrogen bonds and further organized by N–H···π and C–H···π interactions.[2]

  • Indole-3-carbinol (I3C): The structure features a layered motif held together by N–H···π and π···π stacking interactions, forming a herringbone packing.[1][2] The presence of hydroxyl groups facilitates the formation of classic hydrogen bonds, which stabilize the structure between layers.[1][2]

  • 5-Nitroindole (5NI): Crystallizing in the monoclinic P2₁/c space group, the 5NI structure is dominated by N–H···O hydrogen bonds due to the presence of the nitro group.[1][4] Molecules also interact via dipole-dipole forces and form stacks along the[6] direction.[1]

Quantitative Crystallographic Data

The crystallographic parameters for indole and several key analogues have been determined through single-crystal X-ray diffraction experiments. A summary of this data is presented below.

CompoundMolecular FormulaCrystal SystemSpace Group
Indole (I) C₈H₇NOrthorhombicPna2₁
7-Methylindole (7MI) C₉H₉NOrthorhombicPna2₁
This compound-2-methanol (I2M) C₉H₉NOMonoclinicP2/c
Indole-3-carbinol (I3C) C₉H₉NOOrthorhombicPca2₁
4-Cyanoindole (4CI) C₉H₆N₂OrthorhombicP2₁2₁2₁
5-Nitroindole (5NI) C₈H₆N₂O₂MonoclinicP2₁/c
5-Aminoindole (5AI) C₈H₈N₂OrthorhombicPca2₁
3-(naphth-1-ylmethyl)indole C₁₉H₁₅NTriclinicP1

Data sourced from references[1][2][7].

Intermolecular Interaction Energies

Lattice energy calculations based on DFT-D3 periodic calculations help quantify the contributions of different intermolecular interactions to the overall crystal stability.

Interaction TypeDescriptionTypical Energy (kJ/mol)
Hydrogen Bonds Classical N–H···O or N–H···N bonds-34
N–H···π Interactions Hydrogen bond to the π-system of an adjacent ring-28
π···π Stacking Face-to-face stacking of aromatic rings-18
Dipole-Dipole Interaction between polar molecules (e.g., in 5NI)-18

Data sourced from references[1][2][4][5].

Crystal Morphology and Habit Modification

Crystal morphology, or habit, is a critical property for industrial applications, including drug formulation.[1][2][4][5] The morphology can be predicted using theoretical models such as the Bravais-Friedel-Donnay-Harker (BFDH) and Attachment Energy (AE) models.[1][2][5][8] For the studied this compound analogues, a general tendency to form plate-like crystals with a large {002} facet is observed.[1][2][4][5]

Crucially, the crystal habit is not intrinsic to the molecule but is highly sensitive to crystallization conditions, particularly the solvent.[1][2][4] The polarity of the solvent can alter the relative growth rates of different crystal faces, leading to significant changes in the external shape.

  • Example: 5-Nitroindole (5NI) & 4-Cyanoindole (4CI): Studies have shown that for these compounds, increasing solvent polarity enhances the morphological importance of the {002} facet while diminishing that of the {011} facet.[1][2][4] This shift causes a change in crystal habit from needle-like to plate-like for 5NI and from plate-like to prismatic for 4CI.[1][2][4]

The relationship between experimental conditions and the final crystal properties can be visualized as a logical workflow.

cluster_conditions Crystallization Conditions cluster_forces Molecular & Intermolecular Forces cluster_structure Solid-State Structure cluster_properties Macroscopic Properties Solvent Solvent Polarity Interactions Intermolecular Interactions (H-Bonds, π-π, etc.) Solvent->Interactions Temperature Temperature Temperature->Interactions Method Method (e.g., Evaporation) Method->Interactions Packing Crystal Packing (e.g., Herringbone) Interactions->Packing Morphology Crystal Morphology (Habit: Plates, Needles) Packing->Morphology Pharma Pharmaceutical Properties (Solubility, Stability) Morphology->Pharma

Caption: Logical flow from crystallization conditions to final crystal properties.

Experimental Protocols

The determination of crystal structure is primarily accomplished through single-crystal X-ray diffraction (SC-XRD). For organic compounds that do not yield suitable single crystals, X-ray powder diffraction (XRPD) can be employed.[9][10][11][12][13]

General Protocol for Single-Crystal X-ray Diffraction

The workflow for SC-XRD involves several key stages, from sample preparation to final structure validation.

A 1. Crystallization B Slow Evaporation / Solvent Diffusion A->B C 2. Crystal Selection & Mounting A->C D 3. X-ray Data Collection C->D E Diffractometer Operation D->E F 4. Data Processing D->F G Integration & Scaling F->G H 5. Structure Solution F->H I Determine Phase Information H->I J 6. Structure Refinement H->J K Least-Squares Minimization J->K L 7. Validation & Analysis J->L M CIF File Generation L->M

Caption: Standard experimental workflow for single-crystal X-ray diffraction.

1. Crystallization: The initial and often most challenging step is to grow high-quality single crystals of the indole analogue. Common methods include:

  • Slow Solvent Evaporation: The compound is dissolved in a suitable solvent or solvent mixture, which is then allowed to evaporate slowly and undisturbed over days or weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their positions and intensities are recorded.

3. Structure Solution and Refinement:

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and scaled.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm.[10] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. For organic structures, geometric restraints on bond lengths and angles are often applied.[10]

4. Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and overall quality. The results are typically reported in a standard Crystallographic Information File (CIF) format.

Conclusion

The solid-state structures of this compound analogues are dictated by a sophisticated balance of intermolecular forces, including hydrogen bonding and various π-interactions. These forces give rise to characteristic packing motifs, such as the herringbone arrangement, and determine the crystallographic parameters. Furthermore, the external crystal morphology is highly tunable through the careful selection of crystallization conditions, most notably solvent polarity. This tunability presents both a challenge and an opportunity in pharmaceutical development. A thorough understanding and control of the crystallization process, guided by detailed structural analysis via X-ray diffraction, are essential for producing solid forms of this compound-based APIs with optimal and consistent physicochemical properties.

References

The Indole Nucleus: A Cornerstone of Modern Drug Discovery and Biomedical Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a fundamental building block in both natural products and synthetic pharmaceuticals.[3][4] This technical guide provides a comprehensive overview of the biomedical importance of the indole nucleus, detailing its applications in drug discovery, its role in critical signaling pathways, and the experimental methodologies used to evaluate its biological activity.

The Indole Scaffold in Medicinal Chemistry: A Multifaceted Therapeutic Agent

The versatility of the indole ring system has been exploited to develop drugs across a broad spectrum of therapeutic areas.[4] Its ability to be readily functionalized at various positions allows for the fine-tuning of pharmacological activity, leading to the discovery of potent and selective agents.[1]

Anticancer Activity

Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[3][5]

A notable example is the class of vinca alkaloids, such as vinblastine and vincristine, which are indole-containing natural products that inhibit tubulin polymerization, a critical process in cell division.[3] Synthetic indole derivatives have also been developed to target a range of cancer-related proteins, including protein kinases, topoisomerases, and histone deacetylases.

Table 1: Anticancer Activity of Representative Indole Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Indole-Aryl Amide (Compound 2)MCF-7 (Breast)0.81[6]
PC3 (Prostate)2.13[6]
Indole-Aryl Amide (Compound 4)HT29 (Colon)0.96[6]
HeLa (Cervical)1.87[6]
MCF-7 (Breast)0.84[6]
3-Arylthio-1H-indole (Compound 83, R = 6-thiophen-3-yl)MCF-7 (Breast)0.0045[7]
3-Arylthio-1H-indole (Compound 83, R = 7-thiophen-2-yl)MCF-7 (Breast)0.029[7]
Indole-based Ursolic Acid Derivative (Compound 5f)SMMC-7721 (Hepatocarcinoma)0.56[8]
HepG2 (Hepatocarcinoma)0.91[8]
Pyrazoline Derivative (Compound 33a)MCF-7 (Breast)15.43[3]
Pyrazoline Derivative (Compound 33b)MCF-7 (Breast)20.53[3]
Anti-inflammatory Activity

The indole nucleus is a key feature in several potent anti-inflammatory agents.[1] Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains an indole core and functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[9] More recent research has focused on developing selective COX-2 inhibitors with an indole scaffold to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[9]

Table 2: Anti-inflammatory Activity of Representative Indole Derivatives

Compound/AnalogAssay/Cell LineIC50 (µM)Reference
Indole-dithiocarbamate (Compound 24)TNF-α & IL-6 inhibitionDose-dependent inhibition[1]
Benzenesulfonamide derivative (Compound 11c)COX-2 inhibition0.17[1]
2-(4-(methylsulfonyl) phenyl) indole derivative (Compound 4b)COX-2 inhibition0.11[9]
2-(4-(methylsulfonyl) phenyl) indole derivative (Compound 4d)COX-2 inhibition0.17[9]
Brominated Indole (5-bromoisatin)TNFα inhibition (RAW264.7)38.05[10]
Brominated Indole (6-bromoisatin)NO inhibition (RAW264.7)122.65[10]
Indole-2-formamide benzimidazole[2,1-b]thiazole (Compound 13b)NO inhibition (RAW264.7)10.992[11]
IL-6 inhibition (RAW264.7)2.294[11]
TNF-α inhibition (RAW264.7)12.901[11]
Ursolic acid-indole derivative (UA-1)NO inhibition (RAW 264.7)2.2[2]
Antiviral Activity

Indole derivatives have demonstrated significant potential as antiviral agents, targeting a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses.[12][13] These compounds can interfere with different stages of the viral life cycle, such as entry, replication, and assembly.[14] For instance, Delavirdine is an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, which features an indole core.[12]

Table 3: Antiviral Activity of Representative Indole Derivatives

Compound/AnalogVirusAssay/Cell LineEC50 (µM)Reference
Delavirdine (IC50)HIV-1In vitro0.26[12]
Indole derivative IVHCV---1.16[12]
Indole derivative VHCV---0.6[12]
2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative (Compound 2)HCV gt 1b---12.4[13]
HCV gt 2a---8.7[13]
4-fluorophenyl ring-appended indole derivative (Compound 20)HCV---1.02[13]
Non-zwitterionic indole derivative (Compound 13)HCVReplicon cells0.077[13][14]
Indole Chloropyridinyl Ester (Compound 1)SARS-CoV-2VeroE6 cells2.8[15]
Indole Chloropyridinyl Ester (Compound 7h)SARS-CoV-2VeroE6 cells3.1[15]

Indole as a Signaling Molecule

Beyond its role as a synthetic pharmacophore, indole and its derivatives are crucial signaling molecules in various biological systems, acting as inter-kingdom signals that modulate host-microbe interactions and cellular processes.

Tryptophan Metabolism and the Indole Pathway

The essential amino acid tryptophan is a primary precursor for the biosynthesis of indole and its derivatives.[16] In the gut, commensal bacteria metabolize tryptophan through several pathways to produce a variety of indolic compounds, including indole itself, indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA).[6] These microbial metabolites can then influence host physiology.

Tryptophan_Metabolism Tryptophan Tryptophan Tryptophan_aminotransferase Tryptophan aminotransferase Tryptophan->Tryptophan_aminotransferase Tryptophan_decarboxylase Tryptophan decarboxylase Tryptophan->Tryptophan_decarboxylase Tryptophan_2_monooxygenase Tryptophan-2- monooxygenase (iaaM) Tryptophan->Tryptophan_2_monooxygenase Tryptophanase Tryptophanase (TnaA) Tryptophan->Tryptophanase Indole_3_pyruvic_acid Indole-3-pyruvic acid (IPA) IPDC IPA decarboxylase (ipdC) Indole_3_pyruvic_acid->IPDC Indole_3_acetaldehyde Indole-3-acetaldehyde (IAAld) Aldehyde_dehydrogenase Aldehyde dehydrogenase Indole_3_acetaldehyde->Aldehyde_dehydrogenase Indole_3_acetic_acid Indole-3-acetic acid (IAA) Tryptamine Tryptamine (TAM) Amine_oxidase Amine oxidase Tryptamine->Amine_oxidase Indole_3_acetamide Indole-3-acetamide (IAM) IAM_hydrolase IAM hydrolase (iaaH) Indole_3_acetamide->IAM_hydrolase Indole Indole Tryptophan_aminotransferase->Indole_3_pyruvic_acid IPDC->Indole_3_acetaldehyde Aldehyde_dehydrogenase->Indole_3_acetic_acid Tryptophan_decarboxylase->Tryptamine Amine_oxidase->Indole_3_acetaldehyde Tryptophan_2_monooxygenase->Indole_3_acetamide IAM_hydrolase->Indole_3_acetic_acid Tryptophanase->Indole

Caption: Bacterial Tryptophan-Dependent Indole and IAA Biosynthesis Pathways.[6][12]

Aryl Hydrocarbon Receptor (AhR) Signaling

Indole and its derivatives are well-characterized ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[8][16] Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their expression.[8] This pathway is crucial for maintaining gut homeostasis, regulating immune responses, and influencing the metabolism of xenobiotics.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole (Ligand) AhR_complex AhR-HSP90-XAP2-p23 (Inactive Complex) Indole->AhR_complex Binding AhR_Indole AhR-Indole AhR_complex->AhR_Indole Translocation AhR_ARNT AhR-ARNT (Active Complex) AhR_Indole->AhR_ARNT Dimerization ARNT ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding Target_Genes Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Target_Genes Transcription Activation Quorum_Sensing cluster_bacterium Bacterial Cell Indole Indole LuxR_inactive LuxR-type Regulator (Inactive) Indole->LuxR_inactive Interference with folding/binding LuxR_active LuxR-AHL (Active Complex) LuxR_inactive->LuxR_active AHL AHL (Autoinducer) AHL->LuxR_inactive Binding Target_Genes Target Genes LuxR_active->Target_Genes Transcriptional Regulation QS_response Quorum Sensing Response (e.g., Biofilm Formation) Target_Genes->QS_response

References

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of 1H-indole-3-carbonitrile Derivatives as Potent TRK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2] The aberrant fusion of Neurotrophic Tyrosine Receptor Kinase (NTRK) genes with other genes leads to the overexpression of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide range of cancers.[3][4] Consequently, TRK signaling has emerged as a significant therapeutic target.[3] Inhibitors targeting the TRK pathway have shown remarkable efficacy in treating tumors with NTRK gene fusions.[4] The this compound-3-carbonitrile scaffold has been identified as a promising starting point for developing novel and potent TRK inhibitors.[3] This document provides detailed protocols for the synthesis and biological evaluation of these derivatives.

The TRK Signaling Pathway

Upon binding of a neurotrophin ligand (like Nerve Growth Factor, NGF), TRK receptors dimerize and autophosphorylate specific tyrosine residues within the kinase domain.[1] This activation triggers multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell survival, proliferation, and differentiation.[1][5][6] Dysregulation of this pathway by oncogenic fusions leads to uncontrolled cell growth.

TRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Cascades TRK TRK Receptor pTRK p-TRK (Dimerized) TRK->pTRK Dimerization & Autophosphorylation Ras Ras pTRK->Ras PI3K PI3K pTRK->PI3K PLCg PLCγ pTRK->PLCg Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->TRK Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Survival, Proliferation) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Nucleus

Caption: Simplified TRK signaling pathway activation and downstream cascades.

Synthesis of this compound-3-carbonitrile Derivatives

The synthesis of this compound-3-carbonitrile derivatives typically involves a multi-step process starting from a substituted indole precursor. The key step is the introduction of the carbonitrile group at the C3 position, which can be achieved through various synthetic methodologies. The indole core can then be further functionalized at different positions (e.g., N1, C2, C7) to explore the structure-activity relationship (SAR).

Synthesis_Workflow Start Substituted Indole Starting Material Step1 Step 1: Introduction of 3-carbonitrile group Start->Step1 Intermediate This compound-3-carbonitrile Core Scaffold Step1->Intermediate Step2 Step 2: Functionalization (e.g., N-alkylation, Suzuki coupling) Intermediate->Step2 Final Final Derivative Library Step2->Final

Caption: General synthetic workflow for this compound-3-carbonitrile derivatives.
Protocol 2.1: General Procedure for Synthesis

This protocol describes a representative synthesis of a 2-aryl-1H-indole-3-carbonitrile derivative.

Materials:

  • Appropriately substituted this compound

  • Chlorosulfonyl isocyanate (CSI) or N-chlorosuccinimide (NCS) and a cyanide source

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (if applicable)[7]

  • Anhydrous solvents (e.g., Acetonitrile, Dichloromethane)

  • Reagents for subsequent functionalization (e.g., arylboronic acids, palladium catalyst, base for Suzuki coupling)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography system)

Procedure (Example: 2-Phenyl-1H-indole to 2-Phenyl-1H-indole-3-carbonitrile): [7]

  • Preparation: Dissolve 2-phenyl-1H-indole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cyanation: Cool the solution to 0 °C in an ice bath. Add chlorosulfonyl isocyanate (1.1 eq) dropwise while maintaining the temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a gradient of petroleum ether-ethyl acetate) to yield the 2-phenyl-1H-indole-3-carbonitrile product.

  • Further Functionalization (Optional): The purified indole-3-carbonitrile core can be further modified. For example, N-alkylation can be performed using an appropriate alkyl halide and a base like sodium hydride in an anhydrous solvent like DMF.

Biological Evaluation: In Vitro TRK Enzymatic Assay

To determine the inhibitory potency of the synthesized compounds against TRK kinases, a biochemical enzymatic assay is performed. This assay measures the ability of a compound to block the phosphorylation of a substrate by the TRK enzyme.

Assay_Workflow Start Prepare Reagents: Enzyme, Substrate, ATP, Test Compound Dilutions Step1 Add TRK Enzyme and Test Compound to Plate Start->Step1 Step2 Incubate to allow Inhibitor-Enzyme Binding Step1->Step2 Step3 Initiate Reaction by adding ATP/Substrate Mix Step2->Step3 Step4 Incubate at RT to allow Substrate Phosphorylation Step3->Step4 Step5 Stop Reaction and Add Detection Reagent Step4->Step5 End Measure Signal (e.g., Luminescence) and Calculate IC50 Step5->End

Caption: Experimental workflow for an in vitro TRK enzymatic inhibition assay.
Protocol 3.1: TRK Kinase Inhibition Assay

This protocol is a general guideline and can be adapted for specific TRK isoforms (TrkA, TrkB, TrkC) and detection technologies (e.g., ADP-Glo™, HTRF®).

Materials:

  • Recombinant human TrkA, TrkB, or TrkC enzyme

  • Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

  • Poly-Glu,Tyr (4:1) or other suitable peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Synthesized this compound-3-carbonitrile derivatives (test compounds) dissolved in DMSO

  • Positive control inhibitor (e.g., Larotrectinib)

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes and a plate reader (luminometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Reaction Setup: In each well of the microplate, add the following:

    • Kinase assay buffer.

    • Test compound dilution (final DMSO concentration should be ≤1%). Include "no inhibitor" (DMSO only) and "positive control" wells.

    • TRK enzyme solution (pre-diluted in assay buffer).

  • Pre-incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add the ATP/substrate mixture to all wells to start the enzymatic reaction. The final ATP concentration should be at or near its Km value for the specific TRK enzyme.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection: Stop the kinase reaction and detect the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagents as per the manufacturer's protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

  • Data Acquisition: After a final incubation period, measure the luminescence using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

The inhibitory activities of the synthesized this compound-3-carbonitrile derivatives are summarized to compare their potency and selectivity against the three TRK isoforms. A recent study highlighted a compound, C11, as a promising lead.[3] The following table presents representative data for a hypothetical series of compounds.

Table 1: Inhibitory Activity (IC₅₀) of Representative this compound-3-carbonitrile Derivatives against TRK Kinases.

Compound IDR¹ GroupR² GroupTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)
IND-01 HPhenyl258310285
IND-02 MethylPhenyl150195172
IND-03 H4-F-Ph98112105
IND-04 (Lead) HPyrazolyl8.5 15.2 11.8
IND-05 HPyridinyl456251
Larotrectinib--5.111.36.2

Data are representative and for illustrative purposes only.

References

Application Notes and Protocols for One-Pot Synthesis of Indole-1-Carbinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the one-pot synthesis of indole-1-carbinols, valuable intermediates in medicinal chemistry and drug development. The featured method is a solvent-free approach utilizing readily available reagents and catalysts, offering an efficient route to these target molecules.

Application Note: Metal Oxide-Catalyzed One-Pot Synthesis of Indole-1-Carbinols

The regioselective functionalization of the indole scaffold is a cornerstone of synthetic chemistry, with the N-1 position being a key handle for molecular diversification. Indole-1-carbinols, specifically, are reactive intermediates that can be challenging to synthesize and isolate. Traditional methods often involve multi-step procedures, including protection/deprotection sequences and the use of harsh reagents.

A notable advancement is the direct, one-pot synthesis of indole-1-carbinols from indoles and aldehydes under solvent-free conditions. Research has demonstrated that basic metal oxides, such as calcium oxide (CaO), can effectively catalyze this transformation, particularly with highly reactive aldehydes like paraformaldehyde.[1][2]

The proposed mechanism involves the metal oxide facilitating a partial deprotonation of the indole N-H. This increases the nucleophilicity of the indole nitrogen, enabling a direct nucleophilic attack on the carbonyl carbon of the aldehyde to form the desired indole-1-carbinol.[1] This method is advantageous due to its operational simplicity, absence of solvent, and use of an inexpensive, heterogeneous catalyst.

While the primary focus of some studies has been the subsequent reaction of the formed indole-1-carbinol to yield 1,3'-diindolyl methanes, the indole-1-carbinol itself has been successfully observed and characterized as a key intermediate in this one-pot process.[1] The optimization of reaction conditions, such as temperature and catalyst loading, is crucial for maximizing the yield of the carbinol intermediate.

Key Advantages of the Protocol:
  • One-Pot Procedure: Simplifies the synthetic process, reducing time and resource expenditure.

  • Solvent-Free Conditions: Offers a greener and more environmentally friendly synthetic route.

  • Heterogeneous Catalyst: Utilizes inexpensive and easily removable metal oxides like CaO.[1][2]

  • Direct Functionalization: Avoids the need for pre-functionalization or protection of the indole starting material.

Summary of Reaction Conditions and Yields

The following table summarizes the conditions for the formation of indole-1-carbinol and related diindolyl methanes from indole and paraformaldehyde, highlighting the role of CaO as a catalyst. The formation of indole-1-carbinol is a key intermediate step.

Indole SubstrateAldehydeCatalystTemperature (°C)TimeProduct(s)Ref.
IndoleParaformaldehydeCaO100N/AIndole-1-carbinol, 1,3'-Diindolyl methane, 3,3'-Diindolyl methane[1]
IndoleParaformaldehydeNone100N/A3,3'-Diindolyl methane (major)[1]

Note: Yields for the intermediate indole-1-carbinol are often not reported as it is typically consumed to form subsequent products in the one-pot reaction.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of Indole-1-Carbinol (as an Intermediate) using CaO

This protocol is based on the methodology for the solvent-free reaction of indole with paraformaldehyde catalyzed by calcium oxide.[1]

Materials:

  • Indole (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Calcium Oxide (CaO) (17.0 eq)

  • Magnetic stirrer hotplate

  • Round-bottom flask or reaction vial

  • Magnetic stir bar

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • TLC plates (Silica gel 60 F254)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add indole (e.g., 8.54 mmol, 1.0 g).

  • Add paraformaldehyde (e.g., 10.25 mmol, 0.31 g).

  • Add calcium oxide (e.g., 145.18 mmol, 8.14 g).

  • Seal the vial and place it on a pre-heated magnetic stirrer hotplate set to 100 °C.

  • Stir the solid mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) by periodically taking a small aliquot, dissolving it in ethyl acetate, and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane). The indole-1-carbinol is expected to be a highly polar intermediate.

  • Upon completion or after a set time, remove the vial from the heat and allow it to cool to room temperature.

  • Add ethyl acetate to the reaction mixture and stir to dissolve the organic components.

  • Filter the mixture to remove the solid CaO catalyst. Wash the solid residue with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired products. Indole-1-carbinol, being a polar intermediate, will require a more polar eluent compared to unreacted indole.

Visualizations

Experimental Workflow

G Workflow for One-Pot Synthesis of Indole-1-Carbinol cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification reagents Combine Indole, Paraformaldehyde, and CaO heating Heat mixture to 100 °C with vigorous stirring reagents->heating cool Cool to Room Temperature heating->cool dissolve Dissolve in Ethyl Acetate cool->dissolve filter Filter to remove CaO catalyst dissolve->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography product Isolate Indole-1-Carbinol chromatography->product

Caption: General workflow for the one-pot synthesis of indole-1-carbinol.

Proposed Reaction Mechanism

G Proposed Mechanism for CaO-Catalyzed Formation of Indole-1-Carbinol Indole Indole Indole_Anion Indole Anion (N-deprotonated) Indole->Indole_Anion N-H Deprotonation CaO CaO CaO->Indole_Anion Alkoxide Alkoxide Intermediate Indole_Anion->Alkoxide Nucleophilic Attack Formaldehyde Formaldehyde (from Paraformaldehyde) Formaldehyde->Alkoxide Carbinol Indole-1-Carbinol Alkoxide->Carbinol Protonation (Workup)

Caption: Proposed mechanism for indole-1-carbinol synthesis.

References

Application Notes and Protocols: Fischer Indole Synthesis for 2-Substituted Phenyl-1H-Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, a venerable and remarkably versatile reaction discovered by Hermann Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry.[1][2] It provides a powerful and direct method for the synthesis of the indole nucleus, a privileged scaffold in a vast number of pharmaceuticals, agrochemicals, and natural products.[3][4] This application note provides a detailed overview and experimental protocols for the synthesis of 2-substituted phenyl-1H-indoles, a class of compounds with significant interest in medicinal chemistry, via the Fischer indole reaction. The core of this method involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ or isolated from the condensation of an arylhydrazine and a suitable ketone (in this case, an acetophenone derivative).[2][3]

Reaction Mechanism and Key Considerations

The Fischer indole synthesis proceeds through a cascade of reactions initiated by the formation of a phenylhydrazone from a phenylhydrazine and a ketone.[2] Under acidic conditions, the hydrazone tautomerizes to an enamine intermediate.[3] The crucial step involves a[5][5]-sigmatropic rearrangement of the protonated enamine, leading to the formation of a new carbon-carbon bond.[6] Subsequent cyclization and elimination of ammonia with aromatization yield the final indole product.[3]

The choice of acid catalyst is critical and can significantly influence the reaction yield and purity of the product.[4][6] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃) are effective catalysts for this transformation.[2][4] The selection of the appropriate catalyst and reaction conditions is often substrate-dependent and may require optimization.

Data Summary: Synthesis of 2-Phenyl-1H-Indoles under Various Conditions

The following table summarizes quantitative data for the synthesis of 2-phenyl-1H-indole and its derivatives using the Fischer indole synthesis, highlighting the impact of different catalysts, solvents, and reaction conditions on the yield.

Phenylhydrazine DerivativeKetone DerivativeCatalystSolventTemperature (°C)TimeYield (%)Reference
PhenylhydrazineAcetophenonePolyphosphoric acid (PPA)Glacial Acetic AcidReflux-High[7]
PhenylhydrazineAcetophenoneNi multi-doped ZrO₂Solvent-free--86[5]
PhenylhydrazineCyclohexanonep-Toluenesulfonic acid (p-TSA)Microwave-3 min (600W)91[8][9]
PhenylhydrazineCyclohexanoneZinc chloride (ZnCl₂)Microwave-3 min (600W)76[8][9]
4-Bromophenylhydrazine HClPhenylacetylenePolyphosphoric acid (PPA)---80[10]
m-Tolylhydrazine HClPhenylacetylenePolyphosphoric acid (PPA)---69[10]
p-Tolylhydrazine HClPhenylacetylenePolyphosphoric acid (PPA)---78[10]

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Phenyl-1H-indole using Polyphosphoric Acid

This protocol describes a conventional method for the synthesis of 2-phenyl-1H-indole from phenylhydrazine and acetophenone using polyphosphoric acid as the catalyst.[7]

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Ethanol

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

  • Rectified Spirit

  • Cold Water

Procedure:

Step 1: Formation of Acetophenone Phenylhydrazone

  • In a suitable flask, combine acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) in ethanol (60 mL).

  • Add a few drops of glacial acetic acid to the mixture.

  • Heat the mixture to boiling.

  • Upon cooling, the acetophenone phenylhydrazone will crystallize. Collect the solid by filtration and recrystallize a small portion from ethanol to obtain a pure sample for characterization (melting point: 106 °C).

Step 2: Fischer Indole Cyclization

  • Place the crude acetophenone phenylhydrazone in a beaker.

  • Carefully add polyphosphoric acid.

  • Heat the mixture in an oil bath at 100 °C for 10 minutes, stirring constantly with a thermometer. The mixture will become liquid, and the temperature will rise to 140-150 °C.

  • After the exothermic reaction subsides, continue heating at 100 °C for an additional 20 minutes.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Slowly and carefully add 450 mL of cold water to the reaction mixture while stirring to dissolve the polyphosphoric acid.

  • Filter the resulting precipitate at the pump and wash thoroughly with water.

  • Wash the crude 2-phenylindole with 40 mL of hot rectified spirit.

  • Cool the combined filtrates to room temperature to allow the product to crystallize.

  • Collect the purified 2-phenylindole by filtration and wash it three times with 10 mL portions of cold alcohol. The expected melting point is 188-190 °C.

Protocol 2: One-Pot, Solvent-Free Synthesis of 2-Phenyl-1H-indole Derivatives

This protocol outlines a more environmentally friendly, one-pot synthesis of 2-phenylindole derivatives using a heterogeneous catalyst under solvent-free conditions.[5]

Materials:

  • Substituted Phenylhydrazine

  • Substituted Acetophenone

  • Ni multi-doped ZrO₂ nanomaterials (catalyst)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Na₂SO₄

Procedure:

Step 1: Reaction Setup

  • In a reaction vessel, combine the substituted phenylhydrazine (1 mmol), substituted acetophenone (1 mmol), and the Ni multi-doped ZrO₂ catalyst.

Step 2: Reaction

  • The reaction can be carried out using conventional heating in a suitable solvent like ethanol or via a mechanochemical solvent-free grinding technique. For the solvent-free approach, the mixture is typically heated and stirred until the reaction is complete (monitored by TLC).

Step 3: Work-up and Purification

  • After completion of the reaction, dissolve the mixture in ethyl acetate.

  • Filter to remove the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product using flash column chromatography over silica gel (e.g., using 6% ethyl acetate in hexane as the eluent) to afford the pure 2-phenylindole derivative. An 86% yield was reported for the synthesis of 2-phenylindole using this method.[5]

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Mechanism cluster_start Reactants cluster_intermediates Reaction Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Condensation Ketone Acetophenone (or derivative) Ketone->Phenylhydrazone Enamine Enamine Phenylhydrazone->Enamine Tautomerization (+H⁺) Di-imine Di-imine Enamine->Di-imine [3,3]-Sigmatropic Rearrangement Cyclic_Aminal Cyclic Aminal Di-imine->Cyclic_Aminal Aromatization & Cyclization Indole 2-Phenyl-1H-indole Cyclic_Aminal->Indole -NH₃ -H⁺ Fischer_Indole_Workflow start Start reactants Combine Phenylhydrazine, Ketone, and Solvent (optional) start->reactants catalyst Add Acid Catalyst (e.g., PPA, p-TSA, ZnCl₂) reactants->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Perform Aqueous Work-up (Neutralization, Extraction) monitoring->workup Complete purification Purify Crude Product (Chromatography or Recrystallization) workup->purification product Isolated 2-Phenyl-1H-indole purification->product

References

Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of 1H-Isoindole-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1H-isoindole-containing scaffolds, a class of compounds with significant potential in drug discovery. The methodologies presented focus on efficient rhodium-catalyzed reactions, offering robust routes to these valuable molecular architectures.

Application Notes

The 1H-isoindole core and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a range of biologically active molecules and approved drugs. Their rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophores, enabling potent and selective interactions with various biological targets.

Oncology: A notable application of isoindole-related scaffolds is in the development of anticancer agents. For instance, the isoindolinone core is central to the immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma. These drugs function by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors and subsequent downstream effects on tumor cells and the immune system. Another example is pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, which, while not a direct 1H-isoindole, shares structural similarities and targets key signaling pathways in cancer.[1][2][3][4]

Other Therapeutic Areas: The versatility of the isoindole scaffold extends beyond oncology, with derivatives showing promise as anti-inflammatory, antiviral, and CNS-acting agents. The ability to functionalize the isoindole core at various positions allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for drug discovery programs.

Key Synthetic Strategies

Rhodium catalysis has emerged as a powerful tool for the construction of 1H-isoindole scaffolds, offering high efficiency and functional group tolerance. Two prominent strategies are highlighted below: a cascade reaction involving nitrile trifunctionalization and a C-H activation/annulation approach.

Rhodium-Catalyzed Cascade Synthesis from Diazo Compounds and Nitriles

This method provides a novel and efficient route to complex 1H-isoindole-containing scaffolds through a rhodium-catalyzed cascade reaction. The process is initiated by the reaction of a rhodium vinylcarbene with a nitrile, triggering a trifunctionalization of the nitrile moiety.[5][6]

Rhodium(III)-Catalyzed C-H Activation/Annulation of Aryl Ketones

This one-pot reaction utilizes a rhodium(III) catalyst to mediate the C-H activation of aryl ketones and their subsequent annulation with acrylates to form 1H-isoindoles bearing a quaternary carbon center. This method is notable for its atom economy and the ability to construct complex scaffolds from readily available starting materials.[7]

Data Presentation

Table 1: Comparison of Rhodium-Catalyzed Synthesis Methods for 1H-Isoindoles

MethodCatalyst SystemKey Starting MaterialsTypical YieldsKey AdvantagesReference
Cascade Nitrile TrifunctionalizationRh₂(esp)₂Diazo compound, NitrileGood to ExcellentHigh molecular complexity increase in a single step, diastereoselective.[5][6]
C-H Activation/Annulation[RhCp*Cl₂]₂ / Cu(OAc)₂Aryl ketone, Acrylate ester, Ammonium acetateGood to ExcellentOne-pot synthesis, good functional group tolerance, creates a quaternary center.[7]

Experimental Protocols

Protocol 1: General Procedure for the Rhodium-Catalyzed Cascade Synthesis of 1H-Isoindole Scaffolds

This protocol is adapted from a published procedure for the synthesis of complex 1H-isoindole-containing scaffolds via a nitrile trifunctionalization cascade.[5][6]

Materials:

  • Diazo compound (1.0 equiv)

  • Nitrile (1.2 equiv)

  • [Rh₂(esp)₂] (0.5 mol%)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the diazo compound and anhydrous DCM.

  • Add the nitrile to the solution.

  • In a separate vial, dissolve [Rh₂(esp)₂] in anhydrous DCM.

  • Add the catalyst solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1H-isoindole-containing product.

Protocol 2: General Procedure for the Rh(III)-Catalyzed C-H Activation/Annulation for the Synthesis of 1H-Isoindoles

This protocol is a general representation of the one-pot synthesis of 1H-isoindoles from aryl ketones.[7]

Materials:

  • Aryl ketone (1.0 equiv)

  • Acrylate ester (2.0 equiv)

  • Ammonium acetate (2.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • Cu(OAc)₂ (20 mol%)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a microwave vial, add the aryl ketone, acrylate ester, ammonium acetate, [RhCp*Cl₂]₂, and Cu(OAc)₂.

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • Seal the vial and heat the reaction mixture in a microwave reactor at the specified temperature for the required time.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 1H-isoindole product.

Visualizations

Signaling Pathway Diagrams

Pazopanib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway VEGFR->PI3K_Akt_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_Akt_mTOR PDGFR->RAS_RAF_MEK_ERK cKit->PI3K_Akt_mTOR cKit->RAS_RAF_MEK_ERK Pazopanib Pazopanib Pazopanib->VEGFR Inhibition Pazopanib->PDGFR Inhibition Pazopanib->cKit Inhibition Angiogenesis Angiogenesis PI3K_Akt_mTOR->Angiogenesis Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation

Lenalidomide_Pomalidomide_Mechanism cluster_drugs cluster_e3_ligase CRL4-CRBN E3 Ubiquitin Ligase cluster_substrates Neosubstrates cluster_downstream Downstream Effects Len_Pom Lenalidomide or Pomalidomide CRBN Cereblon (CRBN) Len_Pom->CRBN Binding DDB1 DDB1 CRBN->DDB1 IKZF1_3 IKZF1 (Ikaros) IKZF3 (Aiolos) CRBN->IKZF1_3 Recruitment CUL4 CUL4 DDB1->CUL4 Roc1 Roc1 CUL4->Roc1 Ubiquitination Ubiquitination & Proteasomal Degradation IKZF1_3->Ubiquitination Myeloma_Cell_Apoptosis Myeloma Cell Apoptosis Ubiquitination->Myeloma_Cell_Apoptosis T_Cell_Activation T-Cell Activation Ubiquitination->T_Cell_Activation

Experimental Workflow and Reaction Mechanism

Rh_Catalyzed_Isoindole_Synthesis_Workflow Start Start: Assemble Reactants (Aryl Ketone, Acrylate, NH4OAc) Add_Catalyst Add Rh(III) Catalyst and Cu(II) Co-catalyst Start->Add_Catalyst Reaction Microwave Irradiation in Solvent (e.g., DCE) Add_Catalyst->Reaction Workup Reaction Workup: Filtration through Celite Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Final Product: 1H-Isoindole Scaffold Purification->Product

Rh_Catalyzed_CH_Activation_Mechanism Rh_III_cat [Rh(III)] Catalyst Coordination Coordination Rh_III_cat->Coordination Aryl_Ketone Aryl Ketone Aryl_Ketone->Coordination CH_Activation C-H Activation (CMD) Coordination->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Insertion Migratory Insertion Rhodacycle->Insertion Acrylate Acrylate Acrylate->Insertion Intermediate_2 Seven-membered Rhodacycle Insertion->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Intermediate_3 Annulated Intermediate Reductive_Elimination->Intermediate_3 Protonolysis Protonolysis Intermediate_3->Protonolysis Isoindole_Formation Condensation with NH3 Intermediate_3->Isoindole_Formation Rh_I_cat [Rh(I)] Protonolysis->Rh_I_cat Oxidation Oxidation (Cu(II)) Rh_I_cat->Oxidation Oxidation->Rh_III_cat Catalyst Regeneration Product 1H-Isoindole Isoindole_Formation->Product

References

Application Notes and Protocols: 1H-Indole-3-carboxaldehyde as a Precursor for Bioactive Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1.1. The Significance of 1H-Indole-3-carboxaldehyde

This compound-3-carboxaldehyde is a versatile and readily available precursor that serves as a fundamental building block in the synthesis of a diverse array of bioactive indole alkaloids.[1][2] Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The aldehyde functionality at the 3-position provides a reactive handle for a variety of chemical transformations, enabling the construction of complex heterocyclic systems with significant biological activities. These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiplasmodial properties.[2][3]

1.2. Overview of Bioactive Alkaloids Derived from this compound-3-carboxaldehyde

The strategic use of this compound-3-carboxaldehyde has led to the successful synthesis of several classes of bioactive alkaloids. This document provides detailed application notes and protocols for the synthesis of representative compounds from the following classes:

  • Phytoalexins: These are antimicrobial compounds produced by plants in response to stress, such as microbial infection. Examples derived from this compound-3-carboxaldehyde include brassinin, cyclobrassinin, brassilexin, and camalexin.[2]

  • Bis(indole) Alkaloids: This class features two indole moieties and often exhibits potent biological activities. Rhopaladines C and D are examples that can be synthesized from this compound-3-carboxaldehyde.

  • Amide-containing Alkaloids: Coscinamides, isolated from marine sponges, possess cytotoxic activities. Coscinamide B is a notable example.

  • Indoloquinoline Alkaloids: Isocryptolepine, a planar aromatic alkaloid, is known for its DNA intercalating and antiplasmodial properties.[2]

Synthetic Pathways and Experimental Protocols

2.1. General Synthetic Workflow

The synthesis of various bioactive alkaloids from this compound-3-carboxaldehyde typically involves a series of key transformations. The aldehyde group can be readily converted into other functional groups, such as imines, nitriles, or used in condensation reactions to build the core structures of the target alkaloids. The following diagram illustrates the general synthetic logic.

G cluster_phytoalexins Phytoalexins cluster_bisindole Bis(indole) Alkaloids cluster_amide Amide Alkaloids cluster_indoloquinoline Indoloquinoline Alkaloids I3C This compound-3-carboxaldehyde Brassinin Brassinin I3C->Brassinin Multi-step Synthesis Cyclobrassinin Cyclobrassinin I3C->Cyclobrassinin From Brassinin Brassilexin Brassilexin I3C->Brassilexin Condensation & Cyclization Camalexin Camalexin I3C->Camalexin Condensation with Cysteine derivative Rhopaladines Rhopaladines C & D I3C->Rhopaladines Pinner Reaction & Coupling CoscinamideB Coscinamide B I3C->CoscinamideB Wittig Reaction & Amidation Isocryptolepine Isocryptolepine I3C->Isocryptolepine Schiff Base Formation & Photocyclization

General synthetic pathways from this compound-3-carboxaldehyde.

2.2. Synthesis of Phytoalexins

2.2.1. Brassinin

Brassinin is a cruciferous phytoalexin with notable antimicrobial and cancer chemopreventive activities. Its synthesis from this compound-3-carboxaldehyde is a well-established process.[4]

  • Experimental Protocol:

    • Formation of Indole-3-methanamine: To a solution of this compound-3-carboxaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). Stir the mixture at room temperature for 24 hours. After evaporation of the solvent, dissolve the residue in water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give indole-3-methanamine.

    • Synthesis of Brassinin: To a solution of indole-3-methanamine (1.0 eq) in dichloromethane at 0 °C, add carbon disulfide (1.2 eq) followed by dropwise addition of a solution of methyl iodide (1.2 eq) in dichloromethane. Stir the reaction mixture at room temperature for 4 hours. After completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford brassinin.

2.2.2. Cyclobrassinin

Cyclobrassinin is another phytoalexin derived from the oxidative cyclization of brassinin.

  • Experimental Protocol:

    • Oxidative Cyclization of Brassinin: Dissolve brassinin (1.0 eq) in a mixture of dioxane and water (95:5). Add dioxane dibromide (1.1 eq) portionwise to the solution at room temperature. Stir the mixture for 1 hour. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield cyclobrassinin.

2.2.3. Brassilexin

Brassilexin exhibits potent antifungal activity against a range of plant pathogens.

  • Experimental Protocol:

    • One-pot Synthesis: To a solution of this compound-3-carboxaldehyde (1.0 eq) in pyridine, add hydroxylamine hydrochloride (1.5 eq) and sulfur monochloride (S₂Cl₂) (2.0 eq). Stir the reaction mixture at room temperature for 12 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. The organic layer is washed with 1M HCl, water, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to give brassilexin.

2.2.4. Camalexin

Camalexin is the principal phytoalexin in Arabidopsis thaliana and shows activity against various pathogens and cancer cell lines.

  • Experimental Protocol:

    • Condensation: To a suspension of L-cysteine methyl ester hydrochloride (1.1 eq) in a 1:2 mixture of methanol and benzene, add 1-(tert-butoxycarbonyl)indole-3-carboxaldehyde (1.0 eq) and triethylamine (2.2 eq). Stir the mixture at 25 °C for 3 hours.

    • Oxidation: After the initial reaction, add activated manganese dioxide (MnO₂) (25 eq) to the mixture in a benzene/pyridine solvent system. Heat the reaction at 55 °C for 1.5 hours.

    • Deprotection and Decarboxylation: After filtration and concentration, treat the resulting intermediate with sodium methoxide in methanol at 25 °C for 20 minutes. Subsequently, hydrolyze and decarboxylate the product with an aqueous solution of NaOH and NaHCO₃ at 25 °C for 2 hours to yield camalexin.[5]

2.3. Synthesis of Bis(indole) Alkaloids: Rhopaladines C and D

Rhopaladines C and D are bis(indole) alkaloids with antibacterial and kinase inhibitory activities.[6]

  • Experimental Protocol:

    • Formation of 3-Indolyl Carbonyl Nitrile: To a solution of this compound-3-carboxaldehyde (1.0 eq) in dichloromethane, add trimethylsilyl cyanide (TMSCN) (1.2 eq). Stir for 30 minutes, then add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) and continue stirring for 2 hours. Purify the product by column chromatography.

    • Pinner Reaction: Bubble dry hydrogen chloride gas through a solution of the 3-indolyl carbonyl nitrile (1.0 eq) in dry ether and ethanol at 0 °C for 4 hours to form the corresponding imidate.

    • Coupling: To a solution of the imidate hydrochloride in methanol, add tryptophan methyl ester hydrochloride (1.0 eq) and triethylamine (2.5 eq). Stir the mixture at room temperature for 24 hours to yield rhopaladine D (for the unsubstituted indole) or rhopaladine C (if starting with a substituted indole-3-carboxaldehyde).[6]

2.4. Synthesis of Amide-containing Alkaloids: Coscinamide B

Coscinamide B is a marine alkaloid that demonstrates cytotoxic properties.

  • Experimental Protocol:

    • Wittig Reaction: Prepare a solution of the appropriate phosphonium ylide from its corresponding salt and a strong base. Add a solution of this compound-3-carboxaldehyde (1.0 eq) to the ylide solution and stir at room temperature to form the corresponding indole-3-acrylamide derivative.

    • Amidation: Convert the resulting carboxylic acid (after hydrolysis of the ester from the Wittig reaction if necessary) to an activated species (e.g., acid chloride or using a coupling agent like HATU). React the activated acid with the desired amine to furnish the amide bond, completing the synthesis of coscinamide B.

2.5. Synthesis of Indoloquinoline Alkaloids: Isocryptolepine

Isocryptolepine is a potent antiplasmodial and DNA-intercalating agent.[7]

  • Experimental Protocol:

    • Schiff Base Formation: Reflux a mixture of this compound-3-carboxaldehyde (1.0 eq) and aniline (1.1 eq) in glacial acetic acid for 4 hours. Cool the reaction mixture to obtain the Schiff base as a crystalline solid.

    • Photocyclization: Dissolve the Schiff base in a suitable solvent (e.g., benzene or toluene) containing a catalytic amount of iodine. Irradiate the solution with a high-pressure mercury lamp for 12-24 hours. Monitor the reaction by TLC. After completion, wash the reaction mixture with a sodium thiosulfate solution to remove iodine, followed by water and brine. Dry the organic layer and concentrate. Purify the residue by column chromatography to afford isocryptolepine.[6]

Quantitative Data Summary

3.1. Reaction Yields

Alkaloid/IntermediateStarting MaterialKey TransformationReported Yield (%)Reference
BrassininIndole-3-methanamineDithiocarbamoylation68[6]
1-Methoxyspirobrassinol1-MethoxybrassininSpirocyclization90[6]
Rhopaladine D3-Indolyl carbonyl nitrile imidateCoupling with Tryptophan ester35[6]
Rhopaladine CSubstituted 3-Indolyl carbonyl nitrile imidateCoupling with Tryptophan ester38[6]
Camalexin Intermediate1-(tert-butoxycarbonyl)indole-3-carboxaldehydeCyclocondensation85[5]

3.2. Bioactivity Data

3.2.1. Anticancer Activity

AlkaloidCancer Cell LineIC₅₀ (µM)Reference
CamalexinA549 (Lung)~1.2-1.6[8]
CamalexinMCF-7 (Breast)~1.6[8]
CamalexinHeLa (Cervical)Not specified
Isocryptolepine DerivativeA549 (Lung)Not specified
Rhopaladin Bc-ErbB-2 Kinase7.4 µg/mL[6]

3.2.2. Antimicrobial Activity

AlkaloidPathogenMIC (µg/mL)Reference
BrassininPhoma lingamNot specified
BrassilexinCandida albicansNot specified
BrassilexinAspergillus nigerNot specified
Rhopaladin CSacina lutea16[6]
Rhopaladin CCorynebacterium xerosis16[6]

Mechanisms of Action and Signaling Pathways

4.1. DNA Intercalation and Topoisomerase II Inhibition (Isocryptolepine)

Isocryptolepine and related indoloquinoline alkaloids exert their cytotoxic effects primarily through their ability to intercalate into DNA and inhibit topoisomerase II. The planar aromatic structure of isocryptolepine allows it to stack between the base pairs of the DNA double helix, causing a distortion of the DNA structure and interfering with DNA replication and transcription.[9][10][11] This intercalation also stabilizes the topoisomerase II-DNA cleavage complex, leading to double-strand breaks and ultimately apoptosis.

G Isocryptolepine Isocryptolepine DNA DNA Double Helix Isocryptolepine->DNA Intercalation Replication DNA Replication Isocryptolepine->Replication Inhibition Transcription Transcription Isocryptolepine->Transcription Inhibition TopoII Topoisomerase II Isocryptolepine->TopoII Inhibition DSB Double-Strand Breaks Isocryptolepine->DSB Stabilizes complex, leading to TopoII->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis

Mechanism of action for Isocryptolepine.

4.2. Modulation of Cancer-Related Signaling Pathways

Several indole alkaloids have been shown to interfere with key signaling pathways that are often dysregulated in cancer, such as the Wnt/β-catenin and PI3K/AKT/mTOR pathways.

4.2.1. Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. Some indole alkaloids can inhibit this pathway, leading to a decrease in cancer cell proliferation.

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Activates LRP LRP5/6 DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Promotes Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Promotes Proliferation Cell Proliferation TargetGenes->Proliferation IndoleAlkaloid Indole Alkaloid IndoleAlkaloid->DestructionComplex Stabilizes IndoleAlkaloid->BetaCatenin Inhibits Nuclear Translocation

Inhibition of the Wnt/β-catenin signaling pathway.

4.2.2. PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its overactivation is common in cancer. Certain indole-derived compounds can inhibit this pathway at various nodes.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes IndoleAlkaloid Indole Alkaloid IndoleAlkaloid->PI3K Inhibits IndoleAlkaloid->AKT Inhibits IndoleAlkaloid->mTOR Inhibits

References

Application Notes and Protocols for Knoevenagel Condensation with 1,1,2-Trimethyl-1H-benzo[e]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Knoevenagel condensation reaction of 1,1,2-trimethyl-1H-benzo[e]indole with various aromatic aldehydes. This reaction is a valuable method for the synthesis of styryl-benzo[e]indolium dyes, a class of compounds with significant potential in medicinal chemistry and materials science, including applications as fluorescent probes and in photodynamic therapy.[1]

Introduction

The Knoevenagel condensation is a well-established carbon-carbon bond-forming reaction involving the condensation of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone.[2] In the context of 1,1,2-trimethyl-1H-benzo[e]indole, the reaction facilitates the formation of a vinylene bridge between the indole moiety and an aromatic aldehyde, yielding styryl dyes.[3] These dyes are of particular interest due to their unique photophysical properties, which can be tuned by modifying the substituents on the aromatic aldehyde. The products of this reaction have been investigated for their cytotoxic properties in melanoma cell lines upon light irradiation, highlighting their potential in the development of photosensitizing agents for cancer therapy.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the Knoevenagel condensation of 1,1,2-trimethyl-1H-benzo[e]indole with various substituted benzaldehydes. The optimized protocol involves the use of piperidine and acetic acid as catalysts in refluxing ethanol.[4]

Aldehyde ReactantCatalyst SystemSolventReaction Time (h)Yield (%)
BenzaldehydePiperidine / Acetic AcidEthanol2483
Various Substituted BenzaldehydesPiperidine / Acetic AcidEthanol2416 - 95
4-(Dimethylamino)benzaldehydeAlkaline CatalystIsopropyl AlcoholNot SpecifiedGood

Note: The yield for the reaction with 4-(dimethylamino)benzaldehyde is described as "good" in the source material, without a specific percentage provided.[5]

Experimental Protocols

This section provides a detailed methodology for the Knoevenagel condensation of 1,1,2-trimethyl-1H-benzo[e]indole with an aromatic aldehyde, based on an optimized procedure.[4]

Materials:

  • 1,1,2-trimethyl-1H-benzo[e]indole

  • Substituted benzaldehyde (e.g., benzaldehyde)

  • Ethanol (absolute)

  • Piperidine

  • Acetic acid (glacial)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,1,2-trimethyl-1H-benzo[e]indole (1.0 equivalent) and the desired aromatic aldehyde (1.0 - 1.2 equivalents) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (catalytic amount) followed by acetic acid (catalytic amount).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain the reflux with vigorous stirring for 24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After 24 hours, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure styryl-benzo[e]indolium dye.

Note on Reaction Optimization: Initial attempts to conduct the reaction with piperidine alone in ethanol at reflux or with microwave-assisted heating were unsuccessful. The addition of acetic acid was found to be crucial for the successful synthesis of the desired product.[4]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the Knoevenagel condensation protocol described above.

Knoevenagel_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Dissolve 1,1,2-trimethyl-1H-benzo[e]indole and aromatic aldehyde in ethanol Catalyst 2. Add piperidine and acetic acid Reactants->Catalyst Reflux 3. Heat to reflux for 24 hours Catalyst->Reflux TLC 4. Monitor reaction by TLC Reflux->TLC Cooling 5. Cool to room temperature TLC->Cooling Purification 6. Purify by recrystallization or column chromatography Cooling->Purification Product Pure Styryl-Benzo[e]indolium Dye Purification->Product

Caption: General workflow for the Knoevenagel condensation.

References

Application of Computer-Aided Drug Design for 1H-Indole Based Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities. Its versatile structure allows for interaction with numerous biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] Computer-Aided Drug Design (CADD) has become an indispensable tool in the discovery and optimization of this compound-based inhibitors, accelerating the identification of potent and selective drug candidates.[3][4] CADD encompasses a range of computational techniques, including molecular docking, virtual screening, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling, which are used to predict and analyze the interactions between small molecules and their protein targets.[3][5]

This document provides detailed application notes and protocols for researchers engaged in the CADD-based discovery of this compound inhibitors, with a focus on anticancer agents targeting protein kinases.

CADD Workflow for this compound Inhibitor Discovery

The discovery of novel this compound based inhibitors using CADD typically follows a structured workflow. This process integrates computational screening and analysis with experimental validation to efficiently identify and optimize lead compounds.

CADD_Workflow cluster_CADD Computer-Aided Drug Design (CADD) cluster_Experimental Experimental Validation Target_ID Target Identification (e.g., Kinase) Structure_Prep Target Structure Preparation (PDB, Homology Modeling) Target_ID->Structure_Prep Virtual_Screening Virtual Screening (Docking, Pharmacophore) Structure_Prep->Virtual_Screening Library_Prep Ligand Library Preparation (this compound Derivatives) Library_Prep->Virtual_Screening Hit_ID Hit Identification (Ranking & Selection) Virtual_Screening->Hit_ID Lead_Opt Lead Optimization (QSAR, ADMET Prediction) Hit_ID->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis In_Vitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) Synthesis->In_Vitro SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR_Analysis SAR_Analysis->Lead_Opt Feedback Loop

A typical CADD workflow for discovering this compound based inhibitors.

Target Focus: Protein Kinases

Protein kinases are a major class of enzymes targeted in cancer therapy due to their critical role in cell signaling pathways that regulate proliferation, survival, and differentiation.[6][7] The dysregulation of kinases like Epidermal Growth Factor Receptor (EGFR), Pim-1, and Janus Kinase 3 (JAK3) is a hallmark of many cancers.[1][8][9] this compound derivatives have proven to be effective scaffolds for designing potent kinase inhibitors.[6][7]

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), initiates downstream signaling cascades including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cancer cell growth and survival.[1][10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Indole_Inhibitor This compound Inhibitor Indole_Inhibitor->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified EGFR signaling pathway and the inhibitory action of this compound compounds.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound-based inhibitors, showcasing their efficacy against different biological targets.

Table 1: this compound Based Kinase Inhibitors

Compound ID/SeriesTarget KinaseIC50 (µM)CADD Method UsedReference
Indole-quinazoline hybridsEGFRNot specifiedMolecular Docking[1]
Indole-1,2,4-triazole hybridsAKT1Not specifiedMolecular Docking[1]
3,5-Disubstituted indolesPim-1Not specified2D-QSAR, Molecular Docking[8]
Indole based diaza-sulphonamidesJAK3Binding Affinity -8.8 to -9.7 (kcal/mol)Molecular Docking[9]
Compound 2e EGFR2.80 ± 0.52Molecular Docking[11][12]
Indole-2-carboxamides (Cmpd 13)PI3Kα/EGFR15 - 19Molecular Docking[10][13]
Thiosemicarbazones (Cmpd 5j)BRD40.14Molecular Docking[14]
Indole-based TMP analogues (Cmpd 10k)Tubulin Polymerization2.68 ± 0.15Molecular Docking[15]

Table 2: this compound Based Non-Kinase Inhibitors

Compound ID/SeriesTargetIC50 (µM)CADD Method UsedReference
Indole-tetrazole derivatives (5d, 5f)ER-α positive breast cancer cells3.83 - 10.00In silico evaluation
Indole derivativesBCL-2Not specifiedMolecular Docking, MD[2]
Indole derivative 14 M. tuberculosis DNA Gyrase0.08Virtual Screening, MD
Indole acylguanidines (Cmpd 19)BACE11.010 ± 0.091Virtual Screening, Docking

Experimental Protocols

Protocol 1: Molecular Docking of this compound Derivatives using AutoDock

This protocol provides a generalized step-by-step guide for performing molecular docking to predict the binding mode and affinity of an indole-based inhibitor to its target protein.

Objective: To predict the binding conformation and estimate the binding energy of a this compound derivative in the active site of a target protein.

Materials:

  • Software: AutoDockTools (ADT), AutoDock4, PyMOL or other molecular visualization software.

  • Input Files: 3D structure of the target protein (e.g., from PDB) and the 3D structure of the this compound ligand (e.g., drawn using ChemDraw and converted to 3D).

Procedure:

  • Receptor Preparation: a. Load the protein PDB file into ADT. b. Remove water molecules and any co-crystallized ligands not required for the docking. c. Add polar hydrogens to the protein. d. Compute Gasteiger charges to assign partial charges to each atom. e. Set the atom types to be compatible with AutoDock. f. Save the prepared receptor in PDBQT format (e.g., receptor.pdbqt).

  • Ligand Preparation: a. Load the ligand's 3D structure file into ADT. b. Detect the ligand's root and define the rotatable bonds (torsions) to allow conformational flexibility during docking. c. Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).

  • Grid Box Generation: a. Open the prepared receptor (receptor.pdbqt) in ADT. b. Define the search space (grid box) for docking. This box should encompass the entire binding site of the target protein. The coordinates and dimensions of the box are critical parameters. c. Generate the grid parameter file (.gpf) which contains the grid box information and atom types for which grid maps will be calculated. d. Run autogrid4 using the generated .gpf file to create the necessary map files.

  • Docking Parameter Setup: a. Set the prepared receptor and ligand PDBQT files in the docking parameters menu in ADT. b. Select the docking algorithm (e.g., Lamarckian Genetic Algorithm). c. Set the number of docking runs (e.g., 50-100) and other parameters like population size and number of evaluations. d. Save the docking parameter file (.dpf).

  • Running AutoDock: a. Execute autodock4 using the generated .dpf file. This will initiate the docking simulation. b. The output will be a docking log file (.dlg) containing the results of all docking runs.

  • Analysis of Results: a. Analyze the .dlg file to view the binding energies and root-mean-square deviation (RMSD) values for each docked conformation. b. The conformations are clustered based on RMSD. The cluster with the lowest binding energy and the highest population is typically considered the most favorable binding mode. c. Visualize the best-docked pose in complex with the receptor using PyMOL or ADT to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound inhibitors on cancer cell lines and to calculate the IC50 value.

Objective: To quantify the viability of cells after treatment with various concentrations of an inhibitor.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Materials:

  • Cancer cell line (e.g., HCT116, A549).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • This compound inhibitor stock solution (in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: a. Harvest cells in their logarithmic growth phase. b. Perform a cell count and adjust the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the this compound inhibitor in complete culture medium from the stock solution. Final concentrations might range from 0.01 µM to 100 µM. b. Include a vehicle control (medium with the highest concentration of DMSO used) and a blank control (medium only). c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. d. Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100 c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. d. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based - ADP-Glo™)

This protocol outlines a method to measure the enzymatic activity of a protein kinase and its inhibition by this compound compounds.

Objective: To determine the IC50 value of a this compound inhibitor against a specific protein kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. Kinase activity is inversely correlated with the amount of ATP remaining in the solution. The assay first terminates the kinase reaction and depletes the remaining ATP. Then, the ADP is converted back to ATP, and the newly synthesized ATP is detected using a luciferase/luciferin reaction, generating a light signal that is proportional to the initial kinase activity.

Materials:

  • Purified kinase of interest.

  • Kinase-specific substrate (peptide or protein).

  • ATP solution.

  • This compound inhibitor stock solution (in DMSO).

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well or 96-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Kinase Reaction Setup: a. Prepare a solution of the kinase and its specific substrate in kinase assay buffer. b. Prepare serial dilutions of the this compound inhibitor in the assay buffer. c. In a white assay plate, add the inhibitor dilutions. Include positive controls (kinase, no inhibitor) and negative controls (no kinase). d. Add the kinase/substrate solution to all wells except the negative controls. e. Allow the plate to incubate for 15-30 minutes at room temperature to permit inhibitor-kinase binding.

  • Initiation of Kinase Reaction: a. Prepare an ATP solution in the kinase assay buffer at a concentration near the Kₘ for the specific kinase. b. Initiate the reaction by adding the ATP solution to all wells. c. Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection: a. Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the unconsumed ATP. The volume added should be equal to the reaction volume. b. Incubate the plate for 40 minutes at room temperature. c. Add Kinase Detection Reagent to all wells. This reagent converts the generated ADP into ATP and provides the luciferase/luciferin for light generation. d. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence signal using a plate-reading luminometer. b. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic model using appropriate software.

References

Application Notes and Protocols for In Vitro Stability Assays of Novel 1H-Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of a drug candidate is a critical determinant of its potential for successful development. Early assessment of both physicochemical and metabolic stability is essential to identify liabilities, guide medicinal chemistry efforts, and select candidates with favorable pharmacokinetic profiles.[1][2] This document provides detailed application notes and protocols for conducting a panel of in vitro stability assays specifically tailored for novel 1H-indole compounds. The this compound scaffold is a prevalent motif in many biologically active molecules and approved drugs; however, it can be susceptible to specific degradation pathways.[3][4] Understanding the stability of these compounds is therefore of paramount importance.

These protocols outline methods for evaluating stability in various physiological environments, including liver microsomes, S9 fractions, and plasma, as well as assessing inherent physicochemical stability.[5][6] Adherence to these standardized assays will ensure the generation of high-quality, reproducible data to support informed decision-making in the drug discovery and development process.

I. Physicochemical Stability Assays

Physicochemical stability assays are designed to evaluate the intrinsic stability of a compound under various conditions, providing insights into its potential for degradation during storage and formulation.[7][8] For this compound derivatives, particular attention should be paid to their susceptibility to oxidation and pH-dependent degradation.[3]

A. Aqueous Buffer Stability Protocol

This protocol assesses the hydrolytic stability of a test compound in aqueous buffers at different pH values.

Materials:

  • Test Compound

  • Phosphate Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0

  • Acetonitrile (ACN)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Incubator

  • LC-MS/MS system[6]

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilute the stock solution to a final concentration of 1 µM in each of the pH buffers (5.0, 7.4, and 9.0). The final DMSO concentration should be ≤ 0.1%.

  • Aliquot the solutions into a 96-well plate.

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate any solids.

  • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

II. Metabolic Stability Assays

Metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate.[1][9] These assays utilize liver fractions or plasma to simulate the metabolic processes that occur in the body.

A. Microsomal Stability Assay Protocol

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[2][10]

Materials:

  • Test Compound

  • Liver Microsomes (human, rat, or mouse)[1]

  • Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[4]

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4]

  • Magnesium Chloride (MgCl₂)[11]

  • Acetonitrile (ACN) with internal standard

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Prepare a 1 µM solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the liver microsomes (final concentration 0.5 mg/mL) to the test compound solution.[2][10]

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[2][10]

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • A control incubation without the NADPH regenerating system should be included to assess non-CYP mediated degradation or chemical instability.[10]

B. S9 Stability Assay Protocol

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolic pathways.[5][9]

Materials:

  • Test Compound

  • Liver S9 Fraction (human, rat, or mouse)

  • Phosphate Buffer (pH 7.4)

  • Cofactor mix: NADPH, UDPGA (uridine diphosphate glucuronic acid), PAPS (3'-phosphoadenosine-5'-phosphosulfate), and GSH (glutathione).[5][11]

  • Acetonitrile (ACN) with internal standard

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Prepare a 1 µM solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the S9 fraction (final concentration 1 mg/mL) to the test compound solution.[12]

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the cofactor mix.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.[9]

  • Centrifuge the plate to remove precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.

  • Control incubations without the cofactor mix are essential to determine non-enzymatic degradation.[5]

C. Plasma Stability Assay Protocol

This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and proteases that can degrade certain chemical moieties.[6][13]

Materials:

  • Test Compound

  • Plasma (human, rat, or mouse)[14]

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard

  • 96-well plates

  • Incubator

  • LC-MS/MS system[6]

Procedure:

  • Prepare a 1 µM solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the plasma to the test compound solution.

  • Incubate the plate at 37°C.[14]

  • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate and terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[6][14]

  • Centrifuge the plate to precipitate plasma proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

III. Data Presentation and Analysis

Quantitative data from the stability assays should be summarized in a clear and structured format to facilitate comparison and interpretation. Key parameters to be calculated include the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

The percentage of compound remaining at each time point is calculated relative to the initial concentration at time zero. The half-life (t₁/₂) can be determined from the first-order decay plot of the natural logarithm of the percentage of compound remaining versus time. The intrinsic clearance (CLᵢₙₜ) is calculated using the following equation:

CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of protein/mL)

Table 1: Summary of In Vitro Stability Data for Novel this compound Compounds

Compound IDAssay TypeSpeciest₁/₂ (min)CLᵢₙₜ (µL/min/mg protein)% Remaining at Final Timepoint
Compound AMicrosomal StabilityHuman
Compound AMicrosomal StabilityRat
Compound AS9 StabilityHuman
Compound APlasma StabilityHuman
Compound BMicrosomal StabilityHuman
Compound BMicrosomal StabilityRat
Compound BS9 StabilityHuman
Compound BPlasma StabilityHuman

IV. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro stability of novel this compound compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical Stability cluster_2 Metabolic Stability cluster_3 Data Analysis & Interpretation A Novel this compound Compound B Aqueous Buffer Stability (pH 5.0, 7.4, 9.0) A->B C Microsomal Stability (Human, Rat) A->C D S9 Stability (Human, Rat) A->D E Plasma Stability (Human, Rat) A->E F LC-MS/MS Analysis B->F C->F D->F E->F G Calculate t1/2 and CLint F->G H Structure-Stability Relationship Analysis G->H I Candidate Selection H->I

Overall workflow for in vitro stability assessment.
Potential Metabolic Pathways of this compound Compounds

The following diagram illustrates potential metabolic pathways for this compound containing compounds, which often involve oxidation reactions.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound Compound B Hydroxylation (CYP450) A->B C Epoxidation (CYP450) A->C D N-Dealkylation (CYP450) A->D E Dehydrogenation (CYP450) A->E F Glucuronidation (UGTs) B->F G Sulfation (SULTs) B->G C->F C->G D->F D->G E->F E->G H Excretion F->H G->H

Potential metabolic pathways for this compound compounds.

References

Application Notes and Protocols for the Pharmacokinetic Evaluation of 1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic evaluation of 1H-indole derivatives. This class of compounds is of significant interest in drug discovery, and a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is crucial for their development into safe and effective therapeutic agents.

Introduction

The this compound scaffold is a prevalent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The pharmacokinetic profile of these derivatives can vary significantly based on their substitution patterns, influencing their efficacy and safety. This document outlines key in vitro and in vivo methods to characterize the pharmacokinetic properties of novel this compound derivatives.

In Vitro Evaluation

In vitro ADME assays are fundamental in early drug discovery to predict the in vivo pharmacokinetic behavior of drug candidates, allowing for early deselection of compounds with poor properties and prioritization of promising leads.

Metabolic Stability in Liver Microsomes

Metabolic stability is a critical parameter that determines the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes.[1] this compound derivatives are known to be metabolized by various CYP isoforms, including CYP3A4, CYP2A6, CYP2C19, and CYP2E1.[2][3][4] Dehydrogenation to form reactive intermediates is a potential metabolic pathway for some indole derivatives.[5]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines the procedure to assess the metabolic stability of this compound derivatives using human or other species' liver microsomes.[1][6][7]

Materials:

  • Test this compound derivative (10 mM stock in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic instability (e.g., testosterone, verapamil)

  • Negative control (incubation without NADPH)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and sample preparation

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a working solution of the test compound at 2 µM in phosphate buffer.

    • In a 96-well plate, add the liver microsome suspension (final concentration 0.5 mg/mL) to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • For the negative control, add an equal volume of phosphate buffer without the regenerating system.

  • Time-Point Sampling:

    • Incubate the plate at 37°C with shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard.[8]

  • Sample Processing:

    • Seal the plate and vortex to mix thoroughly.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the parent this compound derivative remaining at each time point.

    • Develop a sensitive and selective LC-MS/MS method for the quantification of the specific indole derivative in the microsomal matrix.[9]

Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

Quantitative Data Summary: Metabolic Stability of Example this compound Derivatives

Compound ClassIn Vitro SystemIntrinsic Clearance (CLint, mL/min/kg)Predicted Hepatic Clearance (CLH, mL/min/kg)Reference
Valinate/tert-leucinate indole-3-carboxamide SCRAspHLM13.7 - 29440.34 - 17.79[10]
Valinate/tert-leucinate indole-3-carboxamide SCRAspHHeps110 - 32161.39 - 18.25[10]

pHLM: pooled human liver microsomes; pHHeps: pooled cryopreserved human hepatocytes; SCRAs: synthetic cannabinoid receptor agonists.

Diagram: Metabolic Stability Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound (this compound Derivative) mix Mix Compound and Microsomes prep_compound->mix prep_microsomes Prepare Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate incubate Incubate at 37°C with Shaking initiate->incubate time_points Collect Samples at Time Points (0-60 min) incubate->time_points quench Quench Reaction with Acetonitrile + IS time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, Clint) lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.[11][12] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[13]

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes the measurement of bidirectional permeability of this compound derivatives across Caco-2 cell monolayers.[14][15]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer (pH 7.4 and pH 6.5)

  • Test this compound derivative (10 mM stock in DMSO)

  • Lucifer yellow (marker for monolayer integrity)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

    • Perform a Lucifer yellow permeability assay to confirm the tightness of the cell junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound solution (e.g., 10 µM in HBSS) to the apical (A) side.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical side.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction to assess active efflux.

    • Add the test compound solution to the basolateral side and sample from the apical side.

  • Sample Analysis:

    • Determine the concentration of the this compound derivative in all samples by LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters like P-glycoprotein (P-gp).

Quantitative Data Summary: Permeability of Example Compounds

CompoundPapp (A to B) (10⁻⁶ cm/s)Efflux RatioClassification
Propranolol> 10~1High Permeability
Atenolol< 1~1Low Permeability
Verapamil> 10> 2High Permeability, P-gp Substrate

Diagram: Caco-2 Permeability Assay Workflow

G cluster_culture Cell Culture & Differentiation cluster_integrity Monolayer Integrity Check cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Differentiate for 21-25 days seed->differentiate teer Measure TEER differentiate->teer lucifer_yellow Lucifer Yellow Assay differentiate->lucifer_yellow A_to_B Apical to Basolateral (A-B) - Add compound to Apical - Sample from Basolateral teer->A_to_B B_to_A Basolateral to Apical (B-A) - Add compound to Basolateral - Sample from Apical teer->B_to_A lucifer_yellow->A_to_B lucifer_yellow->B_to_A lcms LC-MS/MS Analysis of Samples A_to_B->lcms B_to_A->lcms data_analysis Calculate Papp and Efflux Ratio lcms->data_analysis

Caption: Workflow for the Caco-2 cell permeability assay.

Plasma Protein Binding

The extent of binding to plasma proteins, primarily albumin and α1-acid glycoprotein, significantly influences the distribution and availability of a drug to its target site.[16][17] Only the unbound fraction of a drug is pharmacologically active.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a common method to determine the fraction of a compound bound to plasma proteins.[18][19]

Materials:

  • Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO)

  • Plasma (human, rat, mouse, etc.)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test this compound derivative (10 mM stock in DMSO)

  • Control compounds (e.g., warfarin for high binding, atenolol for low binding)

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Spike the plasma with the test this compound derivative to the desired concentration (e.g., 1-10 µM).

  • Dialysis Setup:

    • Add the spiked plasma to one chamber of the dialysis device.

    • Add an equal volume of PBS to the other chamber.

  • Equilibration:

    • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours). The stability of the compound in plasma should be confirmed for the duration of the incubation.

  • Sampling:

    • After incubation, collect samples from both the plasma and the buffer chambers.

  • Sample Analysis:

    • Determine the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS. To avoid matrix effects, samples from the plasma chamber can be diluted with buffer, and samples from the buffer chamber can be mixed with blank plasma.

Data Analysis:

  • Calculate the fraction unbound (fu): fu = Cbuffer / Cplasma where Cbuffer is the concentration in the buffer chamber and Cplasma is the concentration in the plasma chamber at equilibrium.

  • Calculate the percentage bound: % Bound = (1 - fu) * 100

Quantitative Data Summary: Plasma Protein Binding of Example this compound Derivatives

Compound ClassPlasma Protein Binding (%)Reference
Valinate/tert-leucinate indole-3-carboxamide SCRAs88.9 - 99.5[10]

Diagram: Plasma Protein Binding Signaling Pathway (Conceptual)

G cluster_bloodstream In the Bloodstream cluster_distribution Distribution & Action Drug_Free Free this compound Derivative Drug_Bound Protein-Bound This compound Derivative Pharmacologically Inactive (Reservoir) Drug_Free->Drug_Bound Binding Target_Site Target Site (Pharmacological Action) Drug_Free->Target_Site Distribution Elimination Organs of Elimination (Metabolism & Excretion) Drug_Free->Elimination Clearance Plasma_Protein Plasma Proteins (e.g., Albumin)

Caption: Equilibrium of free and protein-bound drug in plasma.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion over time.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for an in vivo pharmacokinetic study of a this compound derivative in rats or mice.

Materials:

  • Test this compound derivative

  • Appropriate vehicle for dosing (e.g., saline, PEG400, Tween 80)

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Dosing syringes and needles (for oral gavage and intravenous injection)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C) for sample storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate animals to the housing conditions for at least one week.

    • Fast animals overnight before dosing (for oral administration).

    • Administer the this compound derivative via the desired route (e.g., oral gavage or intravenous bolus injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the this compound derivative in plasma.[9]

    • Analyze the plasma samples to determine the drug concentration at each time point.

Data Analysis:

  • Plot the plasma concentration versus time profile.

  • Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • For oral administration, calculate the absolute bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Quantitative Data Summary: In Vivo Pharmacokinetic Parameters of an Example 1H-Isoindole-1,3(2H)-dione Derivative (F3) in Mice (5 mg/kg, i.p.)

ParameterSerumBrain
Cmax (ng/mL or ng/g)365.4 ± 35.1589.7 ± 45.2
Tmax (h)0.250.5
AUC₀₋t (ngh/mL or ngh/g)789.2 ± 65.41618.9 ± 123.7
t½ (h)2.12.5
Brain-to-Serum Partition Coefficient-2.05

Data adapted from a study on 1H-isoindole-1,3(2H)-dione derivatives.[20]

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_parameters Calculated Parameters animal_prep Animal Acclimation & Fasting dose_admin Administer this compound Derivative (Oral or IV) animal_prep->dose_admin blood_collection Collect Blood Samples at Time Points dose_admin->blood_collection plasma_prep Prepare Plasma by Centrifugation blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis of Plasma Samples plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis params Cmax, Tmax, AUC, t½, CL, Vd, F% pk_analysis->params

Caption: Workflow for an in vivo pharmacokinetic study in rodents.

Conclusion

The methods and protocols described in these application notes provide a robust framework for the comprehensive pharmacokinetic evaluation of this compound derivatives. A systematic assessment of metabolic stability, intestinal permeability, plasma protein binding, and in vivo pharmacokinetics is essential for the successful progression of these promising compounds from discovery to clinical development. The provided data tables and diagrams serve as valuable resources for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: Synthetic Pathways for 1-Hydroxy-1H-Indoles in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-hydroxy-1H-indole derivatives and their evaluation as potential anticancer agents. This document includes detailed synthetic strategies, protocols for key biological assays, and a summary of their therapeutic potential.

Introduction

The 1-hydroxy-1H-indole scaffold has emerged as a promising pharmacophore in the development of novel anticancer therapeutics. These compounds have demonstrated a range of biological activities, including the inhibition of key enzymes involved in cancer cell metabolism and proliferation. Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties. This document outlines several synthetic pathways to access these valuable compounds and provides detailed protocols for their biological evaluation, aiming to facilitate further research and drug development in this area.

Synthetic Pathways for 1-Hydroxy-1H-Indoles

Several synthetic strategies have been developed to construct the 1-hydroxy-1H-indole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include:

  • Reductive Cyclization of o-Nitroaromatic Compounds: This is a widely used method that involves the reduction of an ortho-substituted nitroaromatic precursor, which then undergoes intramolecular cyclization to form the N-hydroxyindole ring. Common reducing agents include tin(II) chloride, zinc, and catalytic hydrogenation.[1]

  • Oxidation of Indoles and 2,3-Dihydroindoles (Indolines): Direct oxidation of the indole nitrogen can be challenging due to the reactivity of the pyrrole ring. However, oxidation of the more stable 2,3-dihydroindole precursors with reagents like hydrogen peroxide in the presence of a catalyst (e.g., sodium tungstate) provides a viable route to 1-hydroxyindoles.[2]

  • Annulation of Nitrosoarenes with Alkynes: This method involves the cycloaddition of a nitrosoarene with an alkyne to form the N-hydroxyindole ring system. This approach offers a convergent route to highly functionalized derivatives.[3]

  • One-Pot Multi-Component Reactions (MCRs): MCRs provide an efficient means to synthesize complex indole derivatives from simple starting materials in a single step, often with high atom economy.[4]

Quantitative Data Summary

The following tables summarize the anticancer activity of representative 1-hydroxy-1H-indole derivatives against various cancer cell lines.

Table 1: Inhibitory Activity of 1-Hydroxyindole Derivatives against Lactate Dehydrogenase A (LDHA)

Compound IDStructureLDHA IC50 (nM)Reference
1g Methyl 4-bromo-3-[(n-hexyloxy)methyl]-1-hydroxy-1H-indole-2-carboxylate25 ± 1.12[5]

Table 2: Cytotoxic Activity of 1-Hydroxyindole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
1g DLD-1 (Colorectal)GI5027 ± 1.2[5]
MDT-32 T-47D (Breast)GI50< 25[6]
MDT-32 MCF-7 (Breast)GI50< 25[6]
MDT-47 T-47D (Breast)GI50< 25[6]
MDT-47 MCF-7 (Breast)GI50< 25[6]
5f MCF-7 (Breast)IC5013.2[7]
5f MDA-MB-468 (Breast)IC508.2[7]
30a SMMC-7721 (Hepatocarcinoma)IC500.89 ± 0.11[8]
3g MCF-7 (Breast)IC502.94 ± 0.56[9]
3g MDA-MB-231 (Breast)IC501.61 ± 0.004[9]
3g A549 (Lung)IC506.30 ± 0.30[9]
3g HeLa (Cervical)IC506.10 ± 0.31[9]
3g A375 (Melanoma)IC500.57 ± 0.01[9]
3g B16-F10 (Melanoma)IC501.69 ± 0.41[9]

Table 3: Tubulin Polymerization Inhibitory Activity

Compound IDTubulin Polymerization IC50 (µM)Reference
8 2.52[8]
13 2.09[8]

Experimental Protocols

General Procedure for the Synthesis of 1-Hydroxy-3-aroylindoles via Annulation of Nitrosoarenes and Alkynones[3]

This protocol describes a general method for the synthesis of 3-aroyl-1-hydroxyindoles.

Materials:

  • Substituted nitrosoarene (1 mmol)

  • Substituted 1-aryl-2-propyn-1-one (1 mmol)

  • Toluene or 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • Combine the nitrosoarene (1 mmol) and the alkynone (1 mmol) in toluene or 1,4-dioxane in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere.

  • Heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if the product precipitates, isolate it by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane or ethyl acetate/hexane mixtures).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Note: For N-hydroxyindoles bearing a carboxylic acid group at the C-5 position, which are often insoluble, dioxane is the preferred solvent. These products frequently precipitate from the reaction mixture and can be isolated by filtration.

In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay[10][11][12][13][14]

This assay measures the ability of a compound to inhibit the activity of LDH by monitoring the oxidation of NADH to NAD⁺.

Materials:

  • Human LDH-A or LDH-B enzyme

  • Pyruvate

  • NADH

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in phosphate buffer. Ensure the final DMSO concentration in the assay is low (<1%).

    • Prepare working solutions of LDH, pyruvate, and NADH in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer, the test compound dilutions, and the LDH enzyme solution.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Gently mix and pre-incubate the plate at 37 °C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the pyruvate and NADH solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37 °C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The rate of decrease in absorbance is proportional to the LDH activity.

  • Data Analysis:

    • Calculate the rate of NADH oxidation for each concentration of the test compound.

    • Determine the percent inhibition relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)[15][16][17][18][19]

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules using a fluorescent reporter.

Materials:

  • Purified tubulin protein (e.g., from porcine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye that binds to polymerized microtubules

  • Test compound (dissolved in DMSO)

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • 96-well, black, flat-bottom plate suitable for fluorescence measurements

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP, glycerol (e.g., 15%), and the fluorescent reporter.

    • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.

  • Assay Setup:

    • Pre-warm the 96-well plate and the microplate reader to 37 °C.

    • Add the test compound dilutions or controls to the appropriate wells of the pre-warmed plate.

  • Reaction Initiation and Measurement:

    • To initiate polymerization, add the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 60 minutes at 37 °C.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Determine key parameters from the curves, such as the maximum polymerization rate (Vmax) and the final polymer mass (plateau fluorescence).

    • Calculate the percent inhibition of tubulin polymerization for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Diagrams

Synthetic_Pathways Synthetic Pathways to 1-Hydroxy-1H-Indoles cluster_0 Starting Materials cluster_1 Synthetic Methods o-Nitroaromatic o-Nitroaromatic Reductive Cyclization Reductive Cyclization o-Nitroaromatic->Reductive Cyclization Indole/Indoline Indole/Indoline Oxidation Oxidation Indole/Indoline->Oxidation Nitrosoarene Nitrosoarene Annulation Annulation Nitrosoarene->Annulation Alkyne Alkyne Alkyne->Annulation Simple Precursors Simple Precursors MCR Multi-Component Reaction Simple Precursors->MCR 1-Hydroxy-1H-Indole 1-Hydroxy-1H-Indole Reductive Cyclization->1-Hydroxy-1H-Indole Oxidation->1-Hydroxy-1H-Indole Annulation->1-Hydroxy-1H-Indole MCR->1-Hydroxy-1H-Indole

Caption: Overview of major synthetic routes to 1-hydroxy-1H-indoles.

LDH_Inhibition_Pathway Mechanism of Action: LDHA Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDHA TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA_Cycle Cancer_Cell_Growth Cancer Cell Growth & Proliferation Lactate->Cancer_Cell_Growth Promotes LDHA LDHA LDHA->Cancer_Cell_Growth Supports 1-Hydroxyindole_Inhibitor 1-Hydroxy-1H-Indole Derivative 1-Hydroxyindole_Inhibitor->LDHA 1-Hydroxyindole_Inhibitor->Cancer_Cell_Growth Inhibits Apoptosis Apoptosis 1-Hydroxyindole_Inhibitor->Apoptosis Induces Tubulin_Inhibition_Workflow Experimental Workflow: Tubulin Polymerization Assay Prepare_Reagents Prepare Tubulin, GTP, Buffer, Dye Initiate_Reaction Add Tubulin Mix to Plate Prepare_Reagents->Initiate_Reaction Prepare_Compounds Prepare Test Compound & Control Dilutions Setup_Plate Add Compounds to Pre-warmed 96-well Plate Prepare_Compounds->Setup_Plate Setup_Plate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetics at 37°C Initiate_Reaction->Measure_Fluorescence Data_Analysis Plot Polymerization Curves & Calculate IC50 Measure_Fluorescence->Data_Analysis

References

Application Notes and Protocols: Functionalization of Indole Cores via Michael-Type Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and selective methods for the functionalization of the indole core is a central focus in modern organic synthesis. Among the various strategies, the Michael-type addition stands out as a powerful and atom-economical method for carbon-carbon and carbon-heteroatom bond formation, primarily at the nucleophilic C3 position of the indole. This document provides an overview of key techniques, experimental protocols, and comparative data for the functionalization of indoles via Michael-type additions, with a focus on organocatalytic and metal-catalyzed approaches.

Key Techniques and Applications

The Michael addition of indoles involves the conjugate addition of the indole nucleus to an electron-deficient olefin (Michael acceptor). The versatility of this reaction is demonstrated by the wide range of compatible Michael acceptors, including α,β-unsaturated ketones, nitroalkenes, and enones.[1][2] The development of catalytic asymmetric variants has further expanded the utility of this transformation, enabling the synthesis of chiral indole derivatives with high stereocontrol.[1][2]

Organocatalyzed Michael Additions

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of indoles, avoiding the use of often toxic and expensive transition metals. Chiral Brønsted acids, Lewis bases, and bifunctional catalysts are commonly employed to activate either the indole nucleophile or the Michael acceptor.[2] For instance, chiral phosphoric acids can activate α,β-unsaturated ketones, facilitating an enantioface-differentiating attack by the indole.[3] Similarly, bifunctional catalysts, such as those based on thiourea or primary amines, can activate both reaction partners through hydrogen bonding and the formation of reactive enamine or iminium ion intermediates.[4][5][6]

Metal-Catalyzed Michael Additions

Transition metal catalysis offers a complementary approach for the Michael addition of indoles. Lewis acidic metal complexes can coordinate to the Michael acceptor, enhancing its electrophilicity and facilitating the nucleophilic attack of the indole.[7] A variety of metals, including ytterbium, have been used to catalyze the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, affording functionalized indoles in good yields and high enantioselectivities.[8] In some cases, metal catalysis can also be employed for the selective N-functionalization of indoles via aza-Michael addition.[9]

Comparative Data for Michael-Type Additions to Indoles

The following tables summarize quantitative data for selected organocatalytic and metal-catalyzed Michael-type additions involving indole derivatives, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Organocatalyzed Michael Addition of Indoles to Nitroalkenes

EntryIndole SubstrateNitroalkeneCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
1Indoleβ-NitrostyreneChiral Thiourea (10)Toluene249592[10]
25-Methoxyindole(E)-1-Nitro-2-phenyletheneChiral Phosphoric Acid (5)CH2Cl2488896[2]
3Indole(E)-2-Nitro-1-phenylethene(R,R)-DPEN-thiourea (10)Toluene/H2O129997 (syn)[5][6]

Table 2: Metal-Catalyzed Michael Addition of Indoles to α,β-Unsaturated Ketones

| Entry | Indole Substrate | Enone | Catalyst (mol%) | Ligand | Solvent | Time (h) | Yield (%) | ee (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Indole | Chalcone | Yb(OTf)3 (10) | Pybox | CH2Cl2 | 12 | 92 | 94 |[8] | | 2 | 2-Methylindole | Methyl vinyl ketone | B(C6F5)3 (5) | - | Dioxane | 24 | 85 | N/A |[7] | | 3 | Indole | Cyclohexenone | Cu(OTf)2 (10) | Chiral Bisoxazoline | THF | 36 | 89 | 91 |[11] |

Experimental Protocols

General Protocol for Organocatalyzed Michael Addition of Indole to a Nitroalkene

This protocol is a representative example for the synthesis of 3-substituted indoles via an organocatalyzed Michael addition.

Materials:

  • Indole (1.0 equiv)

  • Nitroalkene (1.2 equiv)

  • Chiral bifunctional catalyst (e.g., thiourea-based, 10 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the indole and the chiral catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Add the nitroalkene to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.

General Protocol for Metal-Catalyzed Michael Addition of Indole to an Enone

This protocol provides a general procedure for the metal-catalyzed conjugate addition of indoles to α,β-unsaturated ketones.

Materials:

  • Indole (1.0 equiv)

  • α,β-Unsaturated ketone (1.1 equiv)

  • Metal salt (e.g., Yb(OTf)3, 10 mol%)

  • Chiral ligand (e.g., pybox, 12 mol%)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere, dissolve the metal salt and the chiral ligand in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add the indole to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the α,β-unsaturated ketone dropwise.

  • Stir the reaction at the specified temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

  • Characterize the product and determine the enantiomeric excess as described in the previous protocol.

Visualizations

Michael_Addition_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Indole Indole ActivatedComplex Activated Complex (H-Bonding) Indole->ActivatedComplex MichaelAcceptor Michael Acceptor (e.g., Nitroalkene) MichaelAcceptor->ActivatedComplex Catalyst Chiral Catalyst (e.g., Thiourea) Catalyst->ActivatedComplex Activation NucleophilicAttack Nucleophilic Attack (C3 of Indole) ActivatedComplex->NucleophilicAttack Intermediate Enolate/Nitronate Intermediate NucleophilicAttack->Intermediate ProductFormation Protonation & Catalyst Regeneration Intermediate->ProductFormation ProductFormation->Catalyst Regeneration Product 3-Substituted Indole ProductFormation->Product

Caption: Organocatalyzed Michael addition of an indole to a Michael acceptor.

experimental_workflow start Start: Assemble Reactants (Indole, Michael Acceptor, Catalyst) reaction Reaction Setup (Solvent, Temperature, Inert Atmosphere) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HRMS, Chiral HPLC) purification->analysis end End: Purified Product analysis->end

Caption: General experimental workflow for Michael addition reactions.

catalyst_selection cluster_c3 cluster_n1 start Desired Functionalization? c3_alkylation C3-Alkylation start->c3_alkylation C-C Bond n1_alkylation N1-Alkylation start->n1_alkylation C-N Bond asymmetric Asymmetric Synthesis? c3_alkylation->asymmetric aza_michael Aza-Michael Addition n1_alkylation->aza_michael organo Organocatalysis (e.g., Thiourea, Phosphoric Acid) asymmetric->organo Yes metal Metal Catalysis (e.g., Yb(OTf)3/Pybox) asymmetric->metal Yes achiral Achiral Synthesis (e.g., Brønsted/Lewis Acid) asymmetric->achiral No metal_n Metal-Catalyzed (e.g., Chiral Ni(II) Complex) aza_michael->metal_n

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Sonogashira Cross-Coupling Yields for Indole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira cross-coupling reaction on indole substrates. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the Sonogashira cross-coupling of indoles, providing targeted solutions to improve reaction outcomes.

Issue 1: Low to No Product Yield

Question: My Sonogashira reaction with an indole substrate is resulting in a low yield or no product. What are the common causes and how can I improve it?

Answer: Low or non-existent yields in Sonogashira couplings involving indole substrates can arise from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. A systematic approach to troubleshooting is crucial.[1][2]

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and accompanying ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for all indole substrates, especially those that are electron-rich.[1][2] Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands such as X-Phos, which can enhance catalyst stability and activity.[2] For copper-free conditions, air-stable precatalysts have also demonstrated high efficiency at room temperature.[2]

  • Solvent and Base Optimization: The reaction environment significantly impacts efficiency. While DMF and THF are common solvents, they can sometimes lead to catalyst deactivation.[2] Toluene or dioxane in conjunction with an amine base can be a better option.[2] The base is essential for the deprotonation of the terminal alkyne.[1] While triethylamine (TEA) is frequently used, stronger organic bases like diisopropylamine (DIPA) or inorganic bases such as Cs₂CO₃ or K₂CO₃ may prove more effective for certain substrates.[2]

  • Reaction Temperature: The reaction temperature might be insufficient, particularly when using less reactive aryl bromides.[2] A gradual increase in temperature, potentially up to 80-100°C in a sealed tube, may be necessary to drive the reaction to completion.[2]

  • N-Protection of Indole: The acidic N-H proton of the indole ring can interfere with the catalytic cycle. Protecting the indole nitrogen with groups like Boc (tert-butoxycarbonyl) can mitigate side reactions and improve yields.[2] However, successful couplings with N-unprotected indoles have been achieved, often necessitating specific catalyst systems.[2]

  • Copper Co-catalyst: While the copper(I) co-catalyst is a feature of the classic Sonogashira reaction, it can also promote undesirable alkyne homocoupling (Glaser coupling).[2] If homocoupling is a significant side reaction, opting for a copper-free protocol is a recommended strategy.[2]

Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)

Question: I am observing a substantial amount of alkyne homocoupling product in my reaction. How can I minimize this side reaction?

Answer: Alkyne homocoupling is a common side reaction, particularly in the presence of a copper co-catalyst and oxygen.[3] Here are some strategies to mitigate it:

  • Copper-Free Conditions: The most direct approach to prevent Glaser coupling is to employ a copper-free Sonogashira protocol.[3] This may require a more active palladium catalyst system and potentially higher reaction temperatures or longer reaction times.[3]

  • Inert Atmosphere: Thoroughly degas the solvent and reaction mixture to remove dissolved oxygen, which promotes homocoupling.[3] This can be accomplished through several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent.[3]

  • Slow Addition of Alkyne: Maintaining a low concentration of the alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction. This can be achieved by the slow addition of the alkyne using a syringe pump.

  • High Purity Reagents: Ensure that the alkyne and other reagents are free from impurities that could facilitate oxidation.[3]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My palladium catalyst is decomposing, forming a black precipitate. What can I do to prevent this?

Answer: The formation of palladium black signifies the precipitation of the active Pd(0) catalyst, leading to a loss of catalytic activity.[3] To prevent this:

  • Ligand Choice: Use bulky and electron-rich phosphine ligands that stabilize the Pd(0) center and prevent aggregation.

  • Solvent Effects: As mentioned, solvents like DMF and THF can sometimes promote catalyst decomposition.[2] Switching to less coordinating solvents like toluene or dioxane may be beneficial.[2]

  • Temperature Control: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition. Careful optimization of the reaction temperature is necessary.

Issue 4: Reactivity of Haloindoles

Question: What is the general reactivity trend for different halogens on the indole ring?

Answer: The reactivity of the halogen on the indole ring in Sonogashira coupling follows the general trend for aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl.[2] Iodoindoles are the most reactive and typically couple under milder conditions, whereas bromoindoles often necessitate higher temperatures and more robust catalysts.[2] Chloroindoles are the least reactive and present the most significant challenge.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the influence of various reaction parameters on the yield of Sonogashira cross-coupling reactions involving indole derivatives.

Table 1: Effect of Catalyst and Ligand on Yield

Haloindole SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromo-N-trifluoroacetylanilidePhenylacetylenePd(t-Bu3P)2K₂CO₃DMF60Low
2-Bromo-N-trifluoroacetylanilidePhenylacetylenePdCl₂(PhCN)₂ / X-PhosCs₂CO₃DMF8094
N-Methyl-5-bromoindole1-HeptynePd(PPh₃)₄ / CuIPiperidineTHF6578
5-Bromo-1H-pyrrolo[2,3-b]pyridineEthynyltrimethylsilanePdCl₂(dppf) / CuITEADMF9082

Data compiled from multiple sources.

Table 2: Influence of Solvent on Copper-Free Sonogashira Coupling Yield

SolventYield (%)
Toluene70
DMF20

Data from a copper-free Sonogashira coupling of a β-bromoporphyrin, indicating that DMF may slow the reaction by displacing ligands from the active palladium complex.[1]

Table 3: Effect of Base on Yield in Copper-Free Sonogashira Coupling

Aryl HalideAlkyneCatalystBaseSolventYield (%)
2,6,9,10-tetrabromoanthracenePhenylacetylenePd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHF~99
2,6,9,10-tetrabromoanthracenePhenylacetylenePd(CH₃CN)₂Cl₂ / cataCXium AK₃PO₄2-MeTHF65
2,6,9,10-tetrabromoanthracenePhenylacetylenePd(CH₃CN)₂Cl₂ / cataCXium AK₂CO₃2-MeTHF52

Data from the optimization of a multifold Sonogashira coupling, highlighting the superiority of Cs₂CO₃ in this system.[4][5]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of a Haloindole

This protocol provides a general procedure for the copper-palladium catalyzed coupling of a haloindole with a terminal alkyne.

Materials:

  • Haloindole (e.g., N-methyl-3-iodoindole) (1.0 mmol)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Anhydrous, degassed solvent (e.g., THF) (10 mL)

  • Base (e.g., Triethylamine) (3.0 mmol)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the haloindole, Pd(PPh₃)₄, and CuI.[6]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[6]

  • Add the anhydrous, degassed solvent and then the base via syringe.[6]

  • Add the terminal alkyne dropwise via syringe.[6]

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 12 hours).[6]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup the reaction by pouring the mixture into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.[6]

  • Purify the crude product by silica gel chromatography.[6]

Protocol 2: Copper-Free Sonogashira Coupling of a Bromoanilide

This protocol is for a copper-free Sonogashira coupling followed by a cyclization to form a 2,3-disubstituted indole.

Materials:

  • 2-Bromoanilide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PhCN)₂ (3 mol %)

  • X-Phos (12 mol %)

  • Cs₂CO₃ (3.0 equiv)

  • Anhydrous, degassed DMF (to a concentration of 0.2 M)

Procedure:

  • In a reaction vessel, combine PdCl₂(PhCN)₂, X-Phos, the alkyne, the 2-bromoanilide, and Cs₂CO₃.[2]

  • Add anhydrous, degassed DMF.[2]

  • Heat the mixture at 80 °C until the bromoanilide is completely consumed, as monitored by TLC or LC-MS.[2]

  • If a subsequent cyclization with another aryl halide is desired, add the aryl halide (1.2 equiv) and continue heating.

  • After completion, cool the reaction and perform an appropriate workup and purification.

Visualizations

Catalytic Cycles and Troubleshooting Workflow

The following diagrams illustrate the key mechanistic pathways of the Sonogashira reaction and a logical workflow for troubleshooting common issues.

Copper-Catalyzed_Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Indole-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Indole-Pd(II)-X(L)₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)CCR_L2 Indole-Pd(II)-C≡CR(L)₂ Transmetalation->ArPd(II)CCR_L2 CuX Cu(I)X Transmetalation->CuX Regenerated Reductive_Elimination Reductive Elimination ArPd(II)CCR_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product Indole-C≡CR Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination (R-C≡C-H) CuX->Alkyne_Coordination Cu_Pi_Complex [R-C≡C-H---Cu(I)]⁺X⁻ Alkyne_Coordination->Cu_Pi_Complex Deprotonation Deprotonation (Base) Cu_Pi_Complex->Deprotonation Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide

Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.

Copper-Free_Sonogashira_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Indole-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Indole-Pd(II)-X(L)₂ Oxidative_Addition->ArPd(II)XL2 Ligand_Dissociation Ligand Dissociation ArPd(II)XL2->Ligand_Dissociation ArPd(II)XL Indole-Pd(II)-X(L) Ligand_Dissociation->ArPd(II)XL Alkyne_Coordination Alkyne Coordination (R-C≡C-H) ArPd(II)XL->Alkyne_Coordination Pi_Complex [Indole-Pd(II)-X(L)(π-alkyne)] Alkyne_Coordination->Pi_Complex Deprotonation Deprotonation (Base) Pi_Complex->Deprotonation Pd_Acetylide Indole-Pd(II)-C≡CR(L) Deprotonation->Pd_Acetylide Reductive_Elimination Reductive Elimination Pd_Acetylide->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product Indole-C≡CR Reductive_Elimination->Product Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality (Purity, Freshness) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Dry Solvents) Check_Reagents->Check_Conditions Optimize_Catalyst Optimize Catalyst System (Pd Source, Ligand) Check_Conditions->Optimize_Catalyst Optimize_Base_Solvent Optimize Base and Solvent Optimize_Catalyst->Optimize_Base_Solvent Optimize_Temp Optimize Reaction Temperature Optimize_Base_Solvent->Optimize_Temp Consider_N_Protection Consider Indole N-Protection Optimize_Temp->Consider_N_Protection Address_Homocoupling Significant Homocoupling? Consider_N_Protection->Address_Homocoupling Copper_Free Switch to Copper-Free Protocol Address_Homocoupling->Copper_Free Yes Slow_Addition Slow Alkyne Addition Address_Homocoupling->Slow_Addition Yes Success Improved Yield Address_Homocoupling->Success No Copper_Free->Success Slow_Addition->Success

References

addressing challenges in the synthetic preparation of the 1H-isoindole core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthetic preparation of the 1H-isoindole core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this valuable heterocyclic motif.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of the 1H-isoindole core in a question-and-answer format.

Problem 1: Low or No Product Yield

  • Question: My reaction is not proceeding to completion, or the yield of my 1H-isoindole product is significantly lower than expected. What are the common causes and how can I address them?

  • Answer: Low yields in 1H-isoindole synthesis are a frequent challenge, often stemming from the inherent instability of the isoindole ring system.[1] Several factors could be at play:

    • Inherent Instability: The 1H-isoindole core is highly reactive and prone to rapid polymerization, oxidation, and decomposition, especially if unsubstituted.[1]

      • Solution: Work under a robust inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation.[1] Consider if your synthetic route could be adapted to include electron-withdrawing or sterically bulky substituents on the isoindole ring, as these can enhance stability.[1]

    • Sub-optimal Reaction Conditions: Temperature and reaction time are critical.

      • Solution: If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be necessary. However, be cautious, as high temperatures can also accelerate decomposition.[1] Monitor the reaction closely by TLC or HPLC to find the optimal balance. For thermally sensitive substrates, consider alternative, milder synthetic methods.

    • Poorly Reactive Starting Materials: The electronic and steric properties of your precursors can significantly impact the reaction rate.

      • Solution: For reactions involving nucleophilic attack, such as the reaction of primary amines with α,α′-dibromo-o-xylene, electron-rich amines will react faster. Conversely, for reactions like the Paal-Knorr synthesis, amines with strong electron-withdrawing groups may be too weakly nucleophilic. In such cases, more forcing conditions or a different synthetic approach may be required.

Problem 2: Product Decomposition During Workup or Purification

  • Question: I observe product formation by in-process controls (TLC/HPLC), but the isolated yield is very low, and I see the formation of dark, insoluble, tar-like materials. What is causing this, and how can I prevent it?

  • Answer: The formation of dark, tarry materials is a strong indicator of product decomposition and polymerization, a common issue with the reactive 1H-isoindole core.[1] This is often triggered during workup and purification.

    • Acid/Base Sensitivity: Isoindoles can be unstable in strongly acidic or basic conditions.[1]

      • Solution: During aqueous workup, use mild acids and bases, such as saturated ammonium chloride and sodium bicarbonate solutions, and minimize the contact time.[1] If possible, buffer the reaction mixture.

    • Decomposition on Silica/Alumina: Standard silica or alumina gel for column chromatography can be acidic or basic enough to catalyze the decomposition of sensitive isoindoles.

      • Solution: Consider using deactivated silica gel (e.g., treated with triethylamine) or alternative stationary phases like Florisil.[1] Whenever possible, develop a purification strategy based on crystallization or precipitation to avoid chromatography altogether.[1]

    • Thermal Degradation During Solvent Removal: Concentrating the product at elevated temperatures can lead to decomposition.

      • Solution: Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a cold water bath).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing the 1H-isoindole core?

The most significant challenge is the inherent instability of the isoindole ring system.[1] Isoindoles are highly reactive molecules prone to rapid polymerization, oxidation, and decomposition.[1] This instability is often more pronounced in unsubstituted isoindoles and can lead to low yields and purification difficulties.[1]

Q2: How do substituents on the isoindole ring affect its stability?

Substituents play a crucial role. Electron-withdrawing groups can increase the stability of the isoindole core, making the derivatives easier to handle and purify.[1] Sterically bulky groups can also provide kinetic stability by hindering intermolecular reactions that lead to decomposition.[1]

Q3: Are there general precautions I should take when working with 1H-isoindoles?

Yes. Due to their reactivity, it is advisable to:

  • Maintain an inert atmosphere (nitrogen or argon) throughout the reaction and workup.[1]

  • Use degassed solvents.[1]

  • Keep reaction and workup temperatures as low as feasible.

  • Minimize exposure to strong acids and bases.[1]

  • Avoid standard silica gel chromatography if possible, opting for deactivated phases or crystallization.[1]

  • Analyze or use the synthesized isoindole promptly, as prolonged storage can lead to degradation.

Data Presentation

Table 1: Comparison of Yields for a Rhodium-Catalyzed Synthesis of 1H-Isoindole Derivatives

EntryR Group on PhenylacetateR' Group on BenzonitrileProductYield (%)
1HH5a 75
2p-FH5b 75
3p-ClH5c 57
4p-BrH5d 55
5p-CF3H5e 54
6p-MeH5f 74
7p-iBuH5g 65
8p-PhH5h 80
9p-OMeH5i 82
10p-OMep-Me5j 55

Data sourced from a rhodium-catalyzed cascade reaction. Reactions were performed at 0.035 M in dichloromethane at -25 °C with 2 mol % catalyst loading for 22 hours.

Experimental Protocols

1. Synthesis of 2-Benzyl-2,3-dihydro-1H-isoindole

This protocol describes the synthesis of a substituted isoindoline, a reduced and more stable precursor to the 1H-isoindole core, via the reaction of α,α′-dibromo-o-xylene with benzylamine.

  • Materials:

    • α,α′-Dibromo-o-xylene (1.00 g, 3.79 mmol)

    • Benzylamine (0.41 g, 3.82 mmol)

    • Sodium hydroxide (0.18 g, 4.50 mmol)

    • 1,4-Dioxane (10 mL)

    • Ethyl acetate

    • Hexane

    • Anhydrous magnesium sulfate

    • Silica gel

  • Procedure:

    • In a 50 mL round-bottomed flask, dissolve α,α′-dibromo-o-xylene (1.00 g, 3.79 mmol) and benzylamine (0.41 g, 3.82 mmol) in 10 mL of 1,4-dioxane.

    • Add sodium hydroxide (0.18 g, 4.50 mmol) to the stirred solution at room temperature.

    • Stir the reaction mixture for 30-60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 2:10 v/v) as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-benzyl-2,3-dihydro-1H-isoindole as a solid.

2. Rhodium-Catalyzed Synthesis of a Substituted 1H-Isoindole Derivative (General Procedure)

This protocol outlines a general procedure for the synthesis of complex 1H-isoindole-containing scaffolds via a rhodium-catalyzed cascade reaction.

  • Materials:

    • Substituted propargyl diazoacetate (0.11 mmol)

    • [Rh2(esp)2] catalyst (α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid) (2 mol %)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • In a dry reaction vessel under a nitrogen atmosphere, dissolve the substituted propargyl diazoacetate (0.11 mmol) in anhydrous dichloromethane to a concentration of 0.035 M.

    • Add the [Rh2(esp)2] catalyst (2 mol %).

    • Cool the reaction mixture to -25 °C (e.g., using a freezer with a stirring plate).

    • Stir the reaction at this temperature for 22 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, warm the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1H-isoindole derivative.

Visualizations

experimental_workflow start Start: Reactant Preparation reaction Reaction: - Inert Atmosphere - Temperature Control - Monitoring (TLC/HPLC) start->reaction workup Workup: - Quenching - Extraction - Washing (mild acid/base) reaction->workup purification Purification: - Crystallization or - Deactivated Chromatography workup->purification characterization Characterization: - NMR - MS - etc. purification->characterization end End: Pure 1H-Isoindole characterization->end

Caption: A generalized experimental workflow for the synthesis of 1H-isoindoles.

troubleshooting_logic low_yield Low Yield or Incomplete Reaction instability Inherent Instability low_yield->instability conditions Sub-optimal Conditions low_yield->conditions solution_inert Use Inert Atmosphere & Degassed Solvents instability->solution_inert solution_substituents Introduce Stabilizing Substituents instability->solution_substituents solution_temp Optimize Temperature & Reaction Time conditions->solution_temp solution_milder Consider Milder Synthetic Route conditions->solution_milder decomposition Product Decomposition (Tarry Mixture) ph_sensitivity Acid/Base Sensitivity decomposition->ph_sensitivity chromatography_issues Decomposition on Stationary Phase decomposition->chromatography_issues solution_mild_workup Use Mild Acid/Base in Workup ph_sensitivity->solution_mild_workup solution_deactivated_silica Use Deactivated Silica or Alternative Phase chromatography_issues->solution_deactivated_silica solution_crystallization Purify by Crystallization chromatography_issues->solution_crystallization

Caption: A troubleshooting decision tree for common issues in 1H-isoindole synthesis.

References

strategies to overcome isomerization of 1H-isoindole to aromatic isoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to overcome the isomerization of 1H-isoindoles to their aromatic 2H-isoindole tautomers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability of 1H-isoindoles and their tendency to isomerize?

A1: The instability of 1H-isoindoles, also known as isoindolenines, arises from the tautomeric equilibrium between the 1H- and the aromatic 2H-isoindole forms. The 2H-isoindole is a 10-π electron aromatic system, similar to indole, which confers significant thermodynamic stability.[1][2] The 1H-isoindole lacks this aromatic stabilization in the five-membered ring. This inherent energy difference drives the isomerization from the 1H- to the more stable 2H-tautomer.[3][4]

Q2: What factors influence the position of the tautomeric equilibrium?

A2: The equilibrium between 1H- and 2H-isoindoles is sensitive to several factors:

  • Substituents: Electron-donating groups at the C1 and C3 positions tend to stabilize the 1H-isoindole tautomer.[1][5] Conversely, electron-withdrawing groups can favor the 2H-form.[6]

  • Solvent: The polarity of the solvent can influence the tautomeric ratio, though a universally applicable rule is not established and depends on the specific isoindole derivative.[4]

  • Temperature: Higher temperatures can provide the activation energy for isomerization and may also lead to decomposition.[7]

Q3: Besides isomerization, what are other common stability issues with isoindoles?

A3: Isoindoles are highly reactive and can undergo several other reactions, leading to low yields and purification difficulties. These include:

  • Oxidation: The electron-rich pyrrole-like ring is susceptible to oxidation, especially when exposed to air.[2][7]

  • Polymerization: The high reactivity of isoindoles can lead to self-condensation and polymerization, particularly at high concentrations and temperatures.[7][8]

  • Decomposition on acidic media: Standard silica gel chromatography can catalyze the decomposition and polymerization of sensitive isoindoles due to its acidic nature.[8]

Troubleshooting Guides

Issue 1: Rapid Isomerization to the 2H-Tautomer During Reaction or Workup
  • Problem: Spectroscopic analysis (e.g., ¹H NMR) of the crude reaction mixture shows a significant amount of the aromatic 2H-isoindole, or the isolated product is predominantly the 2H-isomer.

  • Possible Causes & Solutions:

Possible Cause Suggested Solution
Thermodynamic Instability Introduce stabilizing groups into the 1H-isoindole scaffold. Sterically bulky groups at the C1 position can kinetically hinder the proton transfer required for tautomerization. Electron-donating groups at C1 and/or C3 can also stabilize the 1H-form.[6][9]
Acid/Base Catalysis Isomerization can be catalyzed by both acids and bases.[1] During workup, use mild and brief aqueous washes. Use saturated sodium bicarbonate or ammonium chloride solutions for neutralization and minimize contact time.[7]
Elevated Temperature Perform the reaction and workup at the lowest possible temperature. If heating is necessary for the reaction, cool the mixture promptly before workup.[7]
Issue 2: Decomposition of the 1H-Isoindole During Purification
  • Problem: The desired 1H-isoindole is observed in the crude reaction mixture but is lost during chromatographic purification, leading to low yields and the appearance of baseline material or new spots on TLC.

  • Possible Causes & Solutions:

Possible Cause Suggested Solution
Acid-Catalyzed Decomposition on Silica Gel Avoid standard silica gel chromatography. Instead, use deactivated silica gel (treated with a base like triethylamine) or alternative stationary phases such as neutral or basic alumina, or Florisil.[8]
Prolonged Exposure on Stationary Phase Minimize the time the compound spends on the column. Use flash chromatography with a higher flow rate.
Alternative Purification Methods If the 1H-isoindole is a solid, recrystallization is a milder and often more effective purification method.[8] For thermally stable, non-polar compounds, distillation under high vacuum may be an option.[7]
Issue 3: In-situ Generation and Trapping of Unstable 1H-Isoindoles
  • Problem: The target 1H-isoindole is too unstable to be isolated.

  • Solution: Generate the 1H-isoindole in the presence of a trapping agent to form a stable adduct. This is a common strategy for highly reactive isoindoles.

  • Method: The most common trapping reaction is a [4+2] Diels-Alder cycloaddition. The isoindole acts as the diene.

  • Recommended Trapping Agents:

    • Dienophiles: N-substituted maleimides (e.g., N-phenylmaleimide) and dimethyl acetylenedicarboxylate (DMAD) are highly reactive and commonly used.[8]

Strategies to Overcome Isomerization: A Decision-Making Workflow

The choice of strategy to prevent isomerization depends on the synthetic target and the tolerance for modifying the isoindole core.

G start Goal: Synthesize a Stable 1H-Isoindole Derivative q1 Can the Nitrogen Atom be Substituted? start->q1 q2 Is Steric Hindrance at C1 Tolerated in the Target? q1->q2 No strategy1 Strategy 1: N-Substitution (e.g., N-alkylation, N-arylation) Result: Tautomerization is Blocked. q1->strategy1 Yes q3 Can Electron-Donating Groups be Incorporated at C1/C3? q2->q3 No strategy2 Strategy 2: Introduce Bulky Substituents at C1 (e.g., t-butyl, phenyl) Result: Kinetically Hinders Isomerization. q2->strategy2 Yes q4 Is the 1H-Isoindole an Intermediate to be Trapped? q3->q4 No strategy3 Strategy 3: Introduce Electron-Donating Groups (e.g., -OMe, -NMe2) at C1/C3 Result: Stabilizes the 1H-Tautomer. q3->strategy3 Yes strategy4 Strategy 4: In-situ Generation and Trapping (e.g., Diels-Alder with Maleimide) Result: Unstable 1H-Isoindole is Intercepted to Form a Stable Adduct. q4->strategy4 Yes end Proceed with Synthesis and Optimized Purification q4->end No strategy1->end strategy2->end strategy3->end strategy4->end

Caption: Decision workflow for selecting a 1H-isoindole stabilization strategy.

Quantitative Data Summary

The stability of 1H-isoindoles and the success of synthetic strategies are highly dependent on substitution patterns. The following tables summarize quantitative data from the literature.

Table 1: Tautomer Ratios of Substituted Isoindoles

Substituent at C3Solvent% of 2H-Isoindole Tautomer
HCDCl₃100
PhenylCDCl₃91
MethylC₆D₆1
OEtCDCl₃0
Data sourced from reference[5].

Table 2: Yields of 1H-Isoindole Derivatives with Various Substituents

This table presents the yields of N-substituted 1H-isoindole-1,3(2H)-dione derivatives, demonstrating the feasibility of their synthesis.

DerivativeYield (%)
N-[(4-phenyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione47.26 - 92.91
N-[(4-(2-methoxyphenyl)-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione47.26 - 92.91
N-[(4-(3-trifluoromethyl)phenyl)-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione47.26 - 92.91
2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione47.24 - 92.91
Yields are reported for a series of derivatives. Data sourced from references[10][11].

Table 3: Kinetic Data for the Tautomerization of 1,3,4,7-Tetramethylisoindole

This study provides rare kinetic data for the acid- and base-catalyzed isomerization of a 2H-isoindole to a 1H-isoindole.

ConditionRate Constant (k_obs)
Acid-catalyzedDependent on pH
Base-catalyzedDependent on pH
Spectrophotometrically determined at 25°C in water or D₂O. The transformation was shown to be promoted by both acid and base.[1]

Isomerization Pathway

The tautomerization between 1H- and 2H-isoindole is a prototropic shift, which can be catalyzed by acid or base.

Caption: Acid- and base-catalyzed isomerization pathways of 1H-isoindole.

(Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for rendering.)

Key Experimental Protocols

Protocol 1: Synthesis of N-Substituted 1H-Isoindole-1,3(2H)-diones

This protocol describes a general method for the synthesis of N-substituted 1H-isoindole-1,3(2H)-diones, which are stable against tautomerization.

Reaction Scheme: Phthalimide + N-(2-bromoethyl)arylpiperazine → N-[2-(4-arylpiperazin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Materials:

  • Phthalimide

  • N-(2-bromoethyl)arylpiperazine derivative

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Ethanol (for crystallization)

Procedure:

  • To a solution of N-(2-bromoethyl)phthalimide (1.0 eq) in anhydrous acetonitrile, add the appropriate arylpiperazine (1.05 eq) and anhydrous potassium carbonate (1.2 eq).

  • Reflux the reaction mixture for 5-10 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure N-substituted 1H-isoindole-1,3(2H)-dione.[12][13]

Protocol 2: In-situ Generation and Diels-Alder Trapping of a Transient Isoindole

This protocol is for situations where the isoindole is too unstable to isolate.

Reaction Scheme: Isoindole precursor → [Unstable Isoindole] + Dienophile → Diels-Alder Adduct

Materials:

  • A suitable precursor to the isoindole (e.g., a compound that eliminates a leaving group to form the isoindole)

  • A reactive dienophile (e.g., N-phenylmaleimide)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Base (if required for the elimination step, e.g., DBU)

Procedure:

  • Dissolve the isoindole precursor (1.0 eq) and the dienophile (1.1 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • If the reaction requires a base for the in-situ generation of the isoindole, add the base (e.g., DBU, 1.2 eq) to the mixture.

  • Heat the reaction mixture to the temperature required for the formation of the isoindole (this can range from room temperature to reflux, depending on the precursor).

  • Monitor the reaction by TLC for the consumption of the precursor and the formation of the Diels-Alder adduct.

  • Upon completion, cool the reaction mixture and purify the stable Diels-Alder adduct using standard procedures, which may include chromatography on silica gel, as the adduct is typically much more stable than the isoindole intermediate.[8]

References

Technical Support Center: Advanced Purification of Polysubstituted Indole-2-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of polysubstituted indole-2-carbonitriles.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of polysubstituted indole-2-carbonitriles.

Issue 1: Low Recovery from Silica Gel Column Chromatography

  • Question: I am losing a significant amount of my polysubstituted indole-2-carbonitrile product during silica gel column chromatography. What are the potential causes and solutions?

  • Answer: Low recovery can stem from several factors related to the acidic nature of silica gel and the properties of your specific compound.

    • Compound Instability: Indole derivatives, particularly electron-rich ones, can be sensitive to the acidic surface of silica gel, leading to degradation on the column.[1]

      • Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation occurs.[2] If it's unstable, you can either deactivate the silica gel by running a solvent system containing a small amount of a basic modifier like triethylamine (0.1–2.0%) through the column before loading your sample, or switch to a more neutral stationary phase like alumina.[3]

    • Irreversible Adsorption: Highly polar substituents on the indole ring can cause the compound to bind too strongly to the silica gel, making elution difficult.

      • Solution: If your compound is still at the baseline after flushing with a highly polar solvent system, a "methanol purge" (flushing the column with 100% methanol) can be attempted to recover the material.[2] For future purifications, consider using reversed-phase chromatography where polar compounds elute earlier.

    • Improper Solvent Selection: The initial solvent system may not be strong enough to elute your compound effectively.

      • Solution: Ensure your chosen eluent provides an Rf value of approximately 0.2-0.4 for your target compound on a TLC plate for optimal separation.[1]

Issue 2: Poor Separation of Product from Impurities

  • Question: My indole-2-carbonitrile co-elutes with impurities during column chromatography, despite seeing separation on TLC. What can I do?

  • Answer: This is a common issue that can often be resolved by optimizing your chromatography conditions.

    • Overloading the Column: Applying too much sample can lead to broad bands that overlap, resulting in poor separation.

      • Solution: As a general rule, the amount of silica gel should be 20-50 times the weight of your crude sample.[4] If you have a difficult separation, increase this ratio. Also, ensure your sample is loaded onto the column in a narrow band using a minimal amount of solvent.[5]

    • Inappropriate Solvent System: The selectivity of your solvent system may not be sufficient to resolve closely related impurities.

      • Solution: Try a different solvent system with varying polarities and solvent strengths. For instance, if a hexane/ethyl acetate system is failing, a switch to a dichloromethane/methanol or a toluene/acetone system might provide the necessary selectivity.

    • Dry Loading vs. Wet Loading: If your compound has poor solubility in the column's mobile phase, it can lead to streaking and poor separation when loaded wet.

      • Solution: Use the dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]

Issue 3: Product Streaking on TLC and Column

  • Question: My polysubstituted indole-2-carbonitrile appears as a streak rather than a distinct spot on the TLC plate, which also happens on the column. Why is this occurring?

  • Answer: Streaking is often indicative of issues with the sample, solvent, or stationary phase.

    • Sample Overload: Applying too much sample is a common cause of streaking.[3]

      • Solution: Dilute your sample before spotting it on the TLC plate or loading it on the column.[3]

    • Compound is Acidic or Basic: If your indole-2-carbonitrile has acidic or basic functional groups, it can interact with the silica gel in multiple ways, causing streaking.

      • Solution: For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to your mobile phase. For basic compounds, add a small amount of triethylamine (0.1–2.0%) or a mixture of ammonia in methanol/dichloromethane.[3]

    • Compound Degradation: As mentioned earlier, if the compound is unstable on silica, it can degrade during the separation, leading to a streak.[1]

      • Solution: Test for stability and consider using a deactivated stationary phase or an alternative like alumina.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for polysubstituted indole-2-carbonitriles?

A1: Flash column chromatography on silica gel is the most common and versatile method for the purification of these compounds.[4][6] It allows for the separation of gram-scale quantities of material and is effective for a wide range of polarities, depending on the substituents.[4] For more challenging separations or for achieving very high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) is often employed.[7][8]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system is typically determined by running Thin-Layer Chromatography (TLC) first.[9] The goal is to find a solvent or mixture of solvents that moves the desired compound to a retardation factor (Rf) of 0.2-0.4, while maximizing the separation from impurities.[1] A good starting point for many indole derivatives is a gradient of ethyl acetate in hexanes.[10]

Q3: My indole-2-carbonitrile is a solid, but I'm struggling to crystallize it. What can I try?

A3: Crystallization can be challenging if impurities are present or if the right solvent is not used.

  • Further Purification: If the crude product is not sufficiently pure, impurities can inhibit crystal formation. Try to purify the material further by column chromatography first.

  • Solvent Screening: The ideal crystallization solvent should dissolve your compound when hot but only sparingly when cold.[11] Test a range of solvents on a small scale. Common solvent systems for indoles include ethanol/water, methanol/water, and dichloromethane/hexanes.[12]

  • Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod to create nucleation sites, or add a seed crystal of the pure compound if available. Slowly evaporating the solvent to concentrate the solution can also help.

Q4: Can I use reversed-phase chromatography for my polysubstituted indole-2-carbonitrile?

A4: Yes, reversed-phase chromatography is an excellent alternative, especially for polar indole derivatives. In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol).[13][14] This technique is particularly useful if your compound is unstable on silica gel or binds too strongly to it.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of Indole Derivatives

Stationary PhaseMobile Phase SystemCompound Polarity SuitabilityReference(s)
Silica GelHexanes / Ethyl Acetate (gradient)Non-polar to moderately polar[10]
Silica GelDichloromethane / Methanol (gradient)Moderately polar to polar-
Silica GelToluene / Acetone (gradient)Intermediate polarity-
C18 SilicaWater / Acetonitrile (with acid modifier)Polar[13][14]
C18 SilicaWater / Methanol (with acid modifier)Polar[15]

Table 2: Common Solvents for Crystallization of Indole Derivatives

Primary Solvent (dissolves when hot)Anti-Solvent (induces precipitation)NotesReference(s)
MethanolWaterAn effective combination for many indole compounds. The optimal ratio needs to be determined empirically.[12]
EthanolWaterSimilar to methanol/water, a good starting point for moderately polar indoles.[11]
DichloromethaneHexanesSuitable for less polar indole derivatives.-
Ethyl AcetateHexanesAnother common choice for compounds of intermediate polarity.[11]
Toluene-Can be used as a single solvent for some non-polar, aromatic-rich indoles.[11]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel (Wet Loading)

  • Column Preparation: Select a column of appropriate size. Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand. Clamp the column vertically.

  • Packing the Column: Fill the column halfway with the initial, least polar eluting solvent. Prepare a slurry of silica gel in the same solvent and pour it into the column, avoiding air bubbles. Gently tap the column to ensure even packing. Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. The solvent level should always remain above the silica bed.

  • Sample Loading: Dissolve the crude polysubstituted indole-2-carbonitrile in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane). Carefully add the sample solution to the top of the silica bed using a pipette.

  • Elution: Allow the sample to absorb onto the silica, then carefully add a thin layer of sand on top. Gently add the mobile phase to the top of the column. Begin collecting fractions. If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Analysis: Monitor the collected fractions using TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Preparative Reversed-Phase HPLC (Prep-HPLC)

  • Method Development: First, develop a separation method on an analytical scale HPLC system using a C18 column. Optimize the mobile phase (e.g., water/acetonitrile or water/methanol, often with 0.1% formic or acetic acid) to achieve good separation of your target compound from impurities.

  • System Preparation: Install a preparative C18 column on the prep-HPLC system. Equilibrate the column by washing it with several column volumes of the initial mobile phase composition.

  • Sample Preparation: Dissolve the crude or partially purified product in a minimal volume of a suitable solvent, preferably the mobile phase itself. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

  • Injection and Elution: Inject the filtered sample onto the column. Begin the elution using the optimized gradient or isocratic method developed in the analytical stage.

  • Fraction Collection: The system's detector (usually UV) will monitor the eluate. Collect fractions based on the detected peaks, either manually or using an automated fraction collector.

  • Analysis and Solvent Removal: Analyze the collected fractions by analytical HPLC to confirm purity. Combine the pure fractions and remove the solvents, often by lyophilization (freeze-drying) if water is present, to yield the final purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Product column Column Chromatography synthesis->column Primary Purification analysis Purity Analysis (TLC, HPLC, NMR) column->analysis hplc Preparative HPLC hplc->analysis Re-assess Purity crystallization Crystallization pure_product Pure Product crystallization->pure_product Final Form analysis->hplc <85-90% Pure analysis->crystallization >95% Pure (Solid) analysis->pure_product >98% Pure (Liquid/Oil)

Caption: General purification workflow for polysubstituted indole-2-carbonitriles.

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Review TLC Analysis start->check_tlc overloaded Sample Overloaded? check_tlc->overloaded solvent_choice Solvent System Optimal? overloaded->solvent_choice No reduce_load Reduce Sample Load (Increase Silica:Sample Ratio) overloaded->reduce_load Yes stability Compound Stable on Silica? solvent_choice->stability Yes change_solvent Screen New Solvent Systems (e.g., DCM/MeOH) solvent_choice->change_solvent No deactivate Deactivate Silica (add TEA) or Use Alumina/Reversed-Phase stability->deactivate No success Successful Purification stability->success Yes reduce_load->success failure Persistent Issues: Consider Prep-HPLC reduce_load->failure change_solvent->success change_solvent->failure deactivate->success deactivate->failure

Caption: Troubleshooting logic for poor separation in column chromatography.

References

identifying and minimizing side product formation in indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of indole derivatives.

General Troubleshooting

Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?

Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the Fischer indole synthesis is known to be sensitive to temperature and the strength of the acid catalyst.[1] Similarly, the Bischler-Moehlau synthesis often suffers from poor yields due to the harsh reaction conditions typically employed.[2]

To address low yields, consider the following systematic approaches:

  • Optimize Reaction Conditions: Methodically vary the temperature, reaction time, and catalyst concentration to identify the optimal parameters for your specific substrates.

  • Utilize Protecting Groups: Sensitive functional groups on your starting materials can interfere with the desired reaction pathway. The use of appropriate protecting groups, such as Boc, tosyl, or SEM for the indole nitrogen, can mitigate these side reactions.

  • Ensure Purity of Starting Materials: Impurities in the starting arylhydrazine and carbonyl compounds can lead to the formation of unwanted side products, consuming reactants and complicating purification.[1]

  • Evaluate Your Synthetic Route: Depending on the desired substitution pattern on the indole core, some synthesis methods are inherently more efficient than others.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and versatile method for preparing a broad range of substituted indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][3] However, it is not without its challenges.

Troubleshooting Guides & FAQs

Q2: Why is my Fischer indole synthesis failing or giving a very low yield, especially when using electron-donating groups on the carbonyl component?

This is a common issue and often points to a competing reaction pathway involving the cleavage of the N-N bond in the hydrazone intermediate. Electron-donating substituents on the carbonyl compound can stabilize a key cationic intermediate, which favors this N-N bond cleavage over the desired[4][4]-sigmatropic rearrangement necessary for indole formation.[5] In such cases, switching from a protic acid (e.g., HCl, H₂SO₄) to a Lewis acid catalyst like zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) can sometimes improve the yield of the cyclized product.[5]

Q3: I am using an unsymmetrical ketone and obtaining a mixture of two different indole regioisomers. How can I control the selectivity?

The use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[5] The regioselectivity is highly dependent on both steric factors and the reaction conditions.

  • Steric Effects: Generally, the reaction favors the formation of the indole derived from the less sterically hindered enamine intermediate.

  • Acid Catalyst: The choice and concentration of the acid catalyst play a crucial role. Stronger acids tend to favor the formation of the indole from the less substituted enamine. Weaker acid catalysts can lead to a decrease in selectivity.[5][6]

Q4: My reaction mixture is showing multiple spots on TLC, including what appears to be self-condensation products of my starting ketone/aldehyde. How can I minimize this?

Aldol condensation of the starting carbonyl compound is a common side reaction in Fischer indole synthesis, especially under acidic conditions.[5] To suppress this side reaction:

  • Use a Non-Enolizable Carbonyl: If the synthetic strategy allows, using a carbonyl compound that lacks α-hydrogens will prevent self-condensation.

  • Slow Addition: Slowly adding the enolizable carbonyl to the reaction mixture containing the arylhydrazine and acid catalyst can help to keep its concentration low and favor the reaction with the hydrazine.

  • Optimize Temperature: Lowering the reaction temperature may reduce the rate of the aldol condensation more significantly than the rate of the desired indole formation.

Data Presentation: Catalyst Effect on Regioselectivity in Fischer Indole Synthesis

The following table summarizes the effect of different acid catalysts on the regioisomeric ratio of indoles formed from the reaction of phenylhydrazine with an unsymmetrical ketone.

CatalystSolventTemperature (°C)Ratio of Isomer A : Isomer BYield (%)
Polyphosphoric acid-12085 : 1578
ZnCl₂Toluene11070 : 3065
HClEthanol7860 : 4055
Acetic Acid-11855 : 4550

This table is a generalized representation based on literature trends. Actual results will vary depending on the specific substrates used.

Experimental Protocol: Regioselective Fischer Indole Synthesis using an Ionic Liquid

This protocol describes a method for achieving high regioselectivity in the Fischer indole synthesis using an ionic liquid, choline chloride·2ZnCl₂. This method has been shown to exclusively yield 2,3-disubstituted indoles from the reaction of alkyl methyl ketones.[2]

Materials:

  • Arylhydrazine hydrochloride

  • Alkyl methyl ketone

  • Choline chloride

  • Zinc chloride (anhydrous)

Procedure:

  • Preparation of the Ionic Liquid: In a round-bottom flask, thoroughly mix choline chloride and anhydrous zinc chloride in a 1:2 molar ratio. Heat the mixture with stirring until a clear, colorless liquid is formed.

  • Reaction Setup: To the prepared ionic liquid, add the arylhydrazine hydrochloride (1.0 eq) and the alkyl methyl ketone (1.1 eq).

  • Reaction: Heat the mixture with stirring at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the product can often be isolated directly from the ionic liquid by sublimation under reduced pressure.[2] Alternatively, the reaction mixture can be cooled, diluted with water, and extracted with an appropriate organic solvent. The organic extracts are then combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography.

Visualization: Fischer Indole Synthesis - Competing Pathways

Fischer_Indole_Pathways cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Sigmatropic_TS [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) Enamine->Sigmatropic_TS Desired Pathway NN_Cleavage_TS N-N Bond Cleavage Enamine->NN_Cleavage_TS Side Reaction Pathway (Favored by e⁻ donating groups on carbonyl) Diimine Di-imine Intermediate Sigmatropic_TS->Diimine Indole_Product Indole Product Diimine->Indole_Product Cyclization & Aromatization Cleavage_Products Side Products (e.g., Aniline derivatives) NN_Cleavage_TS->Cleavage_Products

Fischer Indole Synthesis: Competing Reaction Pathways

Bischler-Moehlau Indole Synthesis

The Bischler-Moehlau synthesis provides a route to 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline.[2] Historically, this method has been plagued by harsh reaction conditions, low yields, and a lack of predictable regioselectivity.[2][7]

Troubleshooting Guides & FAQs

Q5: My Bischler-Moehlau synthesis is giving a low yield and a complex mixture of products. How can I improve this?

The classical Bischler-Moehlau synthesis is notoriously difficult to control. However, modern variations have significantly improved its practicality.

  • Microwave Irradiation: The use of microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[5] A solvent-free approach under microwave irradiation is particularly effective.[5]

  • Catalyst Choice: While the classical method often uses harsh conditions, milder methods employing catalysts like lithium bromide have been developed.[7]

  • Control of Regioselectivity: The formation of regioisomers is a significant challenge. The regiochemical outcome is highly dependent on the substitution pattern of the aniline. Computational studies can sometimes help predict the favored isomer. Careful analysis of the product mixture and systematic optimization of reaction conditions may be necessary to favor the desired regioisomer.

Experimental Protocol: Microwave-Assisted, Solvent-Free Bischler-Moehlau Synthesis

This one-pot protocol offers a greener and more efficient alternative to the traditional Bischler-Moehlau synthesis.[5]

Materials:

  • Aniline derivative

  • Phenacyl bromide derivative

Procedure:

  • Reactant Preparation: In a microwave-safe vessel, mix the aniline (2.0 mmol) and the phenacyl bromide (1.0 mmol).

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at a suitable power (e.g., 540 W) for a short duration (typically 45-60 seconds).[5] The optimal time and power will need to be determined for specific substrates.

  • Work-up and Purification: After cooling, the reaction mixture can be dissolved in an appropriate organic solvent and purified by column chromatography on silica gel to afford the 2-arylindole.

Visualization: Bischler-Moehlau Synthesis Workflow

Bischler_Moehlau_Workflow Start Start: α-Bromo-acetophenone & excess Aniline Intermediate1 Formation of α-Anilino-acetophenone Intermediate Start->Intermediate1 Intermediate2 Reaction with a second molecule of Aniline Intermediate1->Intermediate2 Cyclization Electrophilic Cyclization Intermediate2->Cyclization Aromatization Aromatization & Tautomerization Cyclization->Aromatization Side_Products Side Products (Regioisomers, Polymers) Cyclization->Side_Products Unpredictable Regioselectivity Product 2-Aryl-Indole Aromatization->Product

Bischler-Moehlau Synthesis: General Workflow

Reissert Indole Synthesis

The Reissert indole synthesis is a versatile method for the preparation of indoles or substituted indoles from o-nitrotoluene and diethyl oxalate.[8] The key steps involve a condensation reaction followed by a reductive cyclization.[8]

Troubleshooting Guides & FAQs

Q6: My Reissert synthesis is producing a significant amount of a quinolone side product. How can this be avoided?

The formation of quinolones is a known side reaction in the Reissert synthesis, particularly with certain substitution patterns and reduction conditions. The mechanism is believed to involve an alternative cyclization pathway of the intermediate amino-phenylpyruvic acid derivative.

  • Choice of Reducing Agent: The choice of reducing agent for the nitro group is critical. While zinc in acetic acid is commonly used, other reagents such as iron powder in acetic acid/ethanol or sodium dithionite can be employed and may suppress quinolone formation. A comparative study of different reducing agents is recommended for problematic substrates.

  • Reaction Conditions: The temperature and pH of the reductive cyclization step can also influence the product distribution. Milder conditions may favor the desired indole formation.

Data Presentation: Effect of Reducing Agent on Reissert Synthesis Yield

The following table illustrates the impact of different reducing agents on the yield of the indole product in a typical Reissert synthesis.

Reducing AgentSolventTemperature (°C)Yield of Indole (%)Yield of Quinolone (%)
Zn / Acetic AcidAcetic AcidReflux7515
Fe / Acetic AcidEthanol/WaterReflux855
Na₂S₂O₄Water/Ethanol80808
H₂, Pd/CEthanol2590<2

This table is a generalized representation based on literature trends. Actual results will vary depending on the specific substrates used.

Experimental Protocol: Reissert Indole Synthesis using Fe/Acetic Acid

This protocol provides a method for the reductive cyclization step of the Reissert synthesis using iron in acetic acid, which can be effective in minimizing quinolone formation.

Materials:

  • Ethyl o-nitrophenylpyruvate derivative

  • Iron powder

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the ethyl o-nitrophenylpyruvate (1.0 eq) in a mixture of ethanol and water.

  • Addition of Iron and Acid: To the stirred suspension, add iron powder (excess, e.g., 5-10 eq) followed by the slow addition of glacial acetic acid.

  • Reductive Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts, washing with ethanol. Concentrate the filtrate under reduced pressure. The residue can then be taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. The organic layer is then dried, filtered, and concentrated. The crude indole-2-carboxylate can be purified by column chromatography or recrystallization. If desired, the ester can be hydrolyzed and decarboxylated by heating to yield the corresponding indole.

Visualization: Reissert Indole Synthesis - Product vs. Side Product

Reissert_Synthesis_Pathways cluster_indole Desired Pathway cluster_quinolone Side Reaction Pathway Start o-Nitrophenylpyruvate Intermediate Reduction Reduction of Nitro Group (e.g., Fe/AcOH) Start->Reduction Amino_Intermediate Amino-phenylpyruvate Intermediate Reduction->Amino_Intermediate Indole_Cyclization Intramolecular Cyclization (Amine attacks ketone) Amino_Intermediate->Indole_Cyclization Quinolone_Cyclization Alternative Cyclization Amino_Intermediate->Quinolone_Cyclization Indole_Product Indole-2-carboxylic acid Indole_Cyclization->Indole_Product Quinolone_Product Quinolone Side Product Quinolone_Cyclization->Quinolone_Product

Reissert Synthesis: Indole vs. Quinolone Formation

References

Technical Support Center: Enhancing the Stability of 1H-Indole Derivatives for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered with 1H-indole derivatives during in vitro biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows poor reproducibility in my bioassays. What are the common causes?

Poor reproducibility with this compound derivatives in in vitro assays often stems from the inherent instability of the indole scaffold and its physicochemical properties. Key factors include poor aqueous solubility leading to precipitation, degradation of the compound in the assay medium, and interference with assay components.[1] General laboratory practices, such as variations in cell passage number and pipetting technique, can also contribute to variability.[1]

Q2: How can I improve the solubility of my indole derivative in aqueous assay buffers?

Improving solubility is a critical first step for obtaining consistent results. Here are several strategies:

  • Optimize Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent like dimethyl sulfoxide (DMSO).[1]

  • Use Co-solvents: When diluting the stock solution into your aqueous assay buffer, the final concentration of the organic solvent should be kept low (typically less than 0.5% for cell-based assays) to avoid toxicity.[1]

  • pH Adjustment: The solubility of indole derivatives with acidic or basic functional groups can be highly dependent on the pH of the buffer.[1]

  • Sonication: Gentle sonication can aid in the dissolution of the compound when preparing stock solutions.[1]

Q3: I suspect my this compound derivative is degrading during the assay incubation. How can I minimize this?

Degradation of this compound derivatives can be a significant issue. The indole ring is susceptible to oxidation, and many derivatives are sensitive to light (photosensitive).[2] Consider the following measures:

  • Control pH: Ensure your assay buffer is robust and maintains a stable pH throughout the experiment, as extreme pH values can catalyze degradation.[2]

  • Minimize Light Exposure: Protect your compound from light by using amber vials or covering plates with foil, as many indole derivatives undergo photodegradation.[2]

  • Reduce Incubation Time: If the compound is unstable in the assay medium, consider shortening the incubation time if the protocol allows.[1]

  • Use Freshly Prepared Solutions: Prepare solutions of your indole derivative immediately before each experiment to minimize degradation over time.[2]

  • Consider Antioxidants: The addition of antioxidants can be an effective strategy to prevent oxidative degradation.[2]

Q4: My indole solution is changing color. What is the cause?

A color change in a solution containing an indole derivative, such as turning yellow, pink, or blue, often indicates oxidative degradation.[2] This can lead to the formation of colored oligomers or specific degradation products like indigo (a blue compound).[2]

Q5: Could my this compound derivative be interfering with my fluorescence-based assay?

Yes, fluorescence interference is a common artifact. Some indole derivatives are fluorescent and can interfere with fluorescence-based assays.[1] To confirm this, run a control experiment where you measure the fluorescence of your compound in the assay buffer without any biological components.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound derivatives.

Issue 1: Compound Precipitation in Assay Plates
  • Symptom: Inconsistent or lower-than-expected biological activity. Visual confirmation of precipitate under a microscope.

  • Possible Cause: Poor aqueous solubility of the indole derivative, exceeding the solubility limit upon dilution.[1]

  • Troubleshooting Steps:

    • Perform a Solubility Test: Before the main assay, prepare serial dilutions of your compound in the assay buffer and visually inspect for precipitation after a short incubation.[1]

    • Reduce Final Concentration: If precipitation is observed, lower the final concentration of your compound in the assay.[1]

    • Optimize Solvent Conditions: Refer to the solubility enhancement strategies in the FAQs (Q2).

Issue 2: Rapid Loss of Biological Activity Over Time
  • Symptom: The biological effect of the compound diminishes significantly over the course of the experiment.

  • Possible Cause: The compound is chemically unstable in the assay medium and is degrading.[2] This could be due to oxidation, photosensitivity, or pH instability.

  • Troubleshooting Steps:

    • Run a "-NADPH" Control (for metabolic assays): If conducting a microsomal stability assay, incubate the compound without the cofactor NADPH. If degradation still occurs, it is likely due to chemical instability rather than CYP-mediated metabolism.[3]

    • Incubate without Cells/Microsomes: To check for non-enzymatic degradation, incubate your compound in the assay buffer at 37°C without any biological components and analyze its concentration over time.[3]

    • Implement Stabilization Strategies: Refer to the degradation minimization strategies in the FAQs (Q3).

Quantitative Data Summary

The stability of this compound derivatives is highly dependent on their specific structure and the experimental conditions. The following tables provide an illustrative summary of how quantitative data on stability can be presented.

Table 1: Hypothetical Solubility of a this compound Derivative in Various Solvents

SolventSolvent TypeHypothetical Solubility (mg/mL)Classification
WaterAqueous< 0.1Practically Insoluble
Phosphate Buffered Saline (pH 7.4)Aqueous Buffer< 0.1Practically Insoluble
Cell Culture Medium (with 10% FBS)Aqueous Biological Matrix0.1 - 0.5Slightly Soluble
Dimethyl Sulfoxide (DMSO)Organic> 100Very Soluble
EthanolOrganic10 - 50Soluble

This data is hypothetical and for illustrative purposes only.

Table 2: Illustrative Metabolic Stability of a Hypothetical Indole-Based Compound in Human Liver Microsomes (HLM)

Modification to Compound AIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Unmodified Compound A1546.2
Blocking Metabolic Hotspot (e.g., fluorination)4515.4
Introducing a Bulky Group6011.6

This data is hypothetical and for illustrative purposes.[3]

Experimental Protocols

Protocol 1: HPLC-Based Assay for Chemical Stability

This protocol outlines a method to determine the chemical stability of a this compound derivative in a specific buffer or medium over time.

  • Preparation of Solutions:

    • Prepare a stock solution of the indole derivative in a suitable organic solvent (e.g., 1 mg/mL in DMSO).[2]

    • Dilute the stock solution into the test buffer (e.g., PBS pH 7.4, cell culture medium) to a final concentration suitable for HPLC analysis.[2]

  • Incubation:

    • Incubate the test solution under the desired experimental conditions (e.g., 37°C, protected from light).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.[2]

  • Sample Quenching and Preparation:

    • Immediately stop any potential degradation by adding a strong solvent like acetonitrile and placing the sample in a cold environment.[2]

    • Centrifuge the sample to pellet any precipitated proteins or other components.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS).

    • Analyze the concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • Determine the degradation rate and the half-life (t½) of the compound under the tested conditions.

Protocol 2: In Vitro Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.

  • Preparation:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4) and an NADPH regenerating system.[3]

  • Pre-incubation:

    • In a microcentrifuge tube, mix the buffer, microsomal solution, and the test compound.

    • Equilibrate the mixture at 37°C for a few minutes.[3]

  • Reaction Initiation:

    • Add the NADPH regenerating system to the pre-incubated mixture to start the metabolic reaction.[3] A parallel incubation without NADPH should be run as a negative control for non-enzymatic degradation.[3]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.[3]

    • Stop the reaction in each aliquot by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and the intrinsic clearance (CLint) of the compound.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_compound Prepare Compound Stock dilute Dilute Compound in Medium prep_compound->dilute prep_buffer Prepare Buffer & Medium prep_buffer->dilute incubate Incubate at 37°C dilute->incubate sampling Take Samples at Time Points incubate->sampling quench Quench Reaction sampling->quench hplc Analyze by HPLC/LC-MS quench->hplc data Calculate Stability hplc->data

Caption: A typical experimental workflow for assessing the chemical stability of a this compound derivative.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus indole Indole Derivative AhR_complex AhR-HSP90-XAP2 Complex indole->AhR_complex Binds AhR_ligand Activated AhR AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT Dimer AhR_ligand->AhR_ARNT Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA gene_exp Target Gene Expression (e.g., CYP1A1, IL-22) XRE->gene_exp Induces

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway, which can be modulated by certain indole derivatives.[4]

References

Technical Support Center: Enhancing Oral Bioavailability of 1H-Indole Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of 1H-indole based drug candidates.

Section I: Frequently Asked Questions (FAQs)

Q1: Why do many this compound based drug candidates exhibit low oral bioavailability?

A1: The low oral bioavailability of this compound derivatives is often attributed to a combination of factors. Many of these compounds exhibit poor aqueous solubility, which limits their dissolution in gastrointestinal fluids—a prerequisite for absorption.[1] Furthermore, they can be subject to extensive first-pass metabolism in the gut wall and liver, where enzymes like cytochrome P450 (CYP) can significantly reduce the amount of active drug reaching systemic circulation.[2][3][4] Another major challenge is the activity of efflux pumps, such as P-glycoprotein (P-gp), which actively transport the drug out of intestinal cells back into the gut lumen, limiting absorption.[5][6] Some indole structures are also prone to degradation in the acidic environment of the stomach.

Q2: What are the primary formulation strategies to tackle the poor solubility of indole derivatives?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble indole compounds.[7] These include:

  • Particle Size Reduction : Techniques like micronization and nanosuspension increase the drug's surface area-to-volume ratio, which can improve its dissolution rate according to the Noyes-Whitney equation.[1][8]

  • Amorphous Solid Dispersions (ASDs) : Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution.[7]

  • Lipid-Based Drug Delivery Systems (LBDDS) : Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can solubilize the drug in lipidic excipients, improving absorption and potentially facilitating lymphatic uptake, which helps bypass first-pass metabolism.[9][10]

  • Complexation : Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic properties of the indole compound and increase its solubility in water.[1][10]

Q3: How can the extensive first-pass metabolism of indole-based drugs be overcome?

A3: Mitigating first-pass metabolism is crucial for improving the bioavailability of many indole drug candidates. Key strategies include:

  • Prodrug Approach : A prodrug is a chemically modified, often inactive, version of the parent drug designed to have improved properties (like better solubility or bypassing metabolic pathways).[11][12] The prodrug is then converted into the active drug within the body.[12] For example, a phosphate prodrug can enhance solubility and may be cleaved by phosphatases in the body to release the active compound.[12][13]

  • Lipid-Based Formulations : As mentioned, LBDDS can promote lymphatic transport. The lymphatic system drains into the systemic circulation, bypassing the hepatic portal vein that leads directly to the liver, thus reducing the extent of first-pass hepatic metabolism.[10]

  • Inhibition of Metabolic Enzymes : Co-administration of the drug with an inhibitor of specific metabolizing enzymes (e.g., CYP3A4) can decrease the rate of metabolism, although this approach requires careful consideration of potential drug-drug interactions.[3][14]

Q4: What is the role of efflux pumps in the low bioavailability of indole compounds, and how can this be addressed?

A4: Efflux pumps are transmembrane proteins that function as a defense mechanism by expelling xenobiotics, including drugs, from within the cell.[5] For orally administered drugs, pumps like P-gp in the intestinal epithelium can severely limit absorption by pumping the drug back into the GI lumen.[6] This can be addressed by co-administering the indole drug candidate with an efflux pump inhibitor (EPI).[5] Several indole derivatives have themselves been investigated as EPIs, suggesting a potential for synergistic effects or the design of dual-function molecules.[6][15]

Q5: When is a prodrug strategy the most appropriate choice for an indole-based candidate?

A5: A prodrug strategy is a powerful tool that should be considered when a potent this compound based drug candidate is hampered by specific, well-defined issues. This approach is particularly suitable for overcoming poor aqueous solubility, limited membrane permeability, or extensive and predictable first-pass metabolism.[11][16][17] For example, if a specific part of the indole molecule is rapidly metabolized, a prodrug can be designed to temporarily mask that functional group.[18] Similarly, adding a highly polar promoiety like a phosphate group can dramatically increase aqueous solubility for parenteral formulations or improve dissolution for oral delivery.[12]

Section II: Troubleshooting Guides

Problem 1: Very low and variable drug exposure in preclinical pharmacokinetic (PK) studies, even at high doses.

  • Question: My this compound compound shows good in vitro potency, but the plasma concentration in rats is almost undetectable after oral gavage. What's the likely cause and what should I do next?

  • Answer:

    • Primary Suspect: Poor aqueous solubility leading to dissolution rate-limited absorption. The drug is likely not dissolving in the GI tract, so increasing the dose won't increase absorption (non-linear PK).

    • Troubleshooting Workflow:

      • Quantify Solubility: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). A solubility of <10 µg/mL is a significant red flag.

      • Solid-State Characterization: Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline and to check for different polymorphic forms, which can have different solubilities.[8]

      • Initiate Formulation Work: Start with a simple formulation approach. A nanosuspension, created by wet media milling or high-pressure homogenization, is often a good first step to improve the dissolution rate.[8]

      • Consider an Amorphous Solid Dispersion (ASD): If nanosuspension fails to provide adequate exposure, an ASD is a more advanced technique that can overcome the energy barrier of the crystal lattice, often leading to higher apparent solubility.[7]

Problem 2: The compound has good solubility and permeability, but oral bioavailability remains poor.

  • Question: My indole derivative has an aqueous solubility of 50 µg/mL and a high Caco-2 permeability value, yet the oral bioavailability (F%) is less than 5%. What could be the issue?

  • Answer:

    • Primary Suspect: Extensive first-pass metabolism in the gut wall and/or liver.[3][19] The drug is absorbed from the intestine but is rapidly metabolized before it can reach the systemic circulation.

    • Troubleshooting Workflow:

      • Conduct In Vitro Metabolism Studies: Incubate the compound with liver microsomes (rat and human) to determine its intrinsic metabolic clearance.[4] A high clearance rate supports the hypothesis of extensive metabolism.

      • Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed in the microsome study. This can reveal the "soft spots" on the molecule that are susceptible to metabolism.

      • Consider a Prodrug: If a specific site of metabolism is identified (e.g., N-dealkylation, hydroxylation), design a prodrug that temporarily blocks this site.[16]

      • Evaluate Intestinal vs. Hepatic Metabolism: To distinguish between gut wall and liver metabolism, more complex preclinical models can be used, such as studies in portal vein cannulated animals.[4]

Problem 3: An amorphous solid dispersion (ASD) formulation shows excellent initial dissolution but does not translate to improved in vivo exposure.

  • Question: We prepared an ASD of our indole candidate that shows "spring and parachute" dissolution in vitro, achieving a supersaturated state. However, the in vivo PK profile was no better than the crystalline drug. Why?

  • Answer:

    • Primary Suspect: In vivo precipitation of the supersaturated drug. The high concentration achieved upon dissolution is not maintained in the complex environment of the GI tract, and the drug crashes out of solution before it can be absorbed.

    • Troubleshooting Workflow:

      • Optimize the Polymer: The choice of polymer in the ASD is critical. It must not only stabilize the amorphous state but also act as a precipitation inhibitor in vivo. Screen polymers like HPMC-AS, PVP-VA, or Soluplus®.

      • Add Surfactants: Including a surfactant in the formulation can help stabilize the dissolved drug in micelles and prevent precipitation.

      • Perform Transfer Model Dissolution: Use a more biorelevant in vitro dissolution test that simulates the transfer from the stomach to the intestine. This can help identify precipitation issues that are missed in a simple single-pH dissolution test.

      • Re-evaluate Drug Properties: Some highly lipophilic (high logP) compounds are particularly prone to precipitation and may be better suited for lipid-based formulations (LBDDS) rather than ASDs.

Data Presentation

Table 1: Comparison of Common Strategies to Enhance Oral Bioavailability of Indole Candidates

StrategyMechanism of ActionTypical Bioavailability EnhancementAdvantagesLimitations
Nanosuspension Increases surface area, enhancing dissolution rate.[8]2 to 10-foldApplicable to many compounds; relatively straightforward manufacturing.Risk of particle aggregation; may not be sufficient for extremely insoluble drugs.[20]
Amorphous Solid Dispersion (ASD) Creates a high-energy amorphous form of the drug, increasing apparent solubility and dissolution.[7]5 to 50-foldCan achieve significant increases in solubility; established technology.Requires careful polymer selection; risk of recrystallization during storage or in vivo precipitation.
Lipid-Based Systems (SEDDS) Drug is dissolved in a lipid/surfactant mixture, which forms a fine emulsion in the GI tract, maintaining solubility.[10]5 to 25-foldImproves solubility and can enhance lymphatic uptake, bypassing first-pass metabolism.[10]Only suitable for lipophilic drugs; higher complexity in formulation development.[20]
Prodrug Chemical modification to improve solubility, permeability, or bypass metabolic pathways.[11]Highly variable; can be >50-foldCan solve multiple bioavailability issues at once; highly targeted approach.Requires synthetic chemistry resources; risk of incomplete conversion to the active drug in vivo.
Efflux Pump Inhibition Co-administration of an inhibitor prevents the drug from being pumped out of intestinal cells.[5]2 to 10-foldDirectly targets a key absorption barrier.Potential for significant drug-drug interactions; requires development of a combination product.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Objective: To prepare an ASD of a poorly soluble this compound based compound to improve its dissolution characteristics.

  • Materials: this compound drug candidate, polymer (e.g., PVP-VA 64, HPMC-AS), volatile organic solvent (e.g., acetone, methanol, or a mixture), rotary evaporator, vacuum oven.

  • Methodology:

    • Select an appropriate drug-to-polymer ratio (start with 1:3 and 1:9 w/w).

    • Completely dissolve both the drug and the polymer in a minimal amount of the selected solvent in a round-bottom flask. Ensure a clear solution is formed.

    • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a solid film or glassy solid is formed on the wall of the flask.

    • Scrape the solid material from the flask.

    • Dry the material further in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

    • Gently mill the resulting solid into a fine powder for characterization.

  • Characterization:

    • DSC: To confirm the absence of a melting endotherm (indicating amorphous state) and determine the glass transition temperature (Tg).

    • XRPD: To confirm the absence of Bragg peaks (characteristic of crystalline material).

    • Dissolution Testing: Perform dissolution studies in SIF (pH 6.8) and compare the dissolution profile of the ASD to the physical mixture and the crystalline drug alone.

Protocol 2: Caco-2 Bidirectional Permeability Assay for Efflux Assessment

  • Objective: To determine if a this compound drug candidate is a substrate for efflux transporters like P-gp using the Caco-2 cell model.

  • Materials: Caco-2 cells, 24-well Transwell® plates with polycarbonate membrane inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), Lucifer Yellow, control compounds (e.g., Propranolol for high permeability, Digoxin for P-gp substrate), LC-MS/MS for drug quantification.

  • Methodology:

    • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by checking the permeability of the paracellular marker, Lucifer Yellow.

    • Prepare the drug solution in HBSS at a relevant concentration (e.g., 10 µM).

    • Apical to Basolateral (A→B) Transport: Add the drug solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport: Add the drug solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh HBSS.

    • Analyze the concentration of the drug in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B) .

    • Interpretation: An ER > 2 is a strong indication that the compound is a substrate for active efflux.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Initial PK Study: Low Oral Bioavailability (F%) solubility_check Is Aqueous Solubility < 10 µg/mL? start->solubility_check formulation Solubility/Dissolution is the Primary Issue solubility_check->formulation  Yes metabolism_check Is In Vitro Metabolic Clearance High? solubility_check->metabolism_check No formulation_strat Strategy: • Nanosuspension • Amorphous Solid Dispersion • Lipid-Based System formulation->formulation_strat metabolism First-Pass Metabolism is the Primary Issue metabolism_check->metabolism  Yes efflux_check Is Caco-2 Efflux Ratio > 2? metabolism_check->efflux_check No metabolism_strat Strategy: • Prodrug Design • Lipid-Based System  (Lymphatic Targeting) metabolism->metabolism_strat efflux Efflux Transport is the Primary Issue efflux_check->efflux  Yes efflux_strat Strategy: • Co-dose with Efflux Inhibitor • Redesign Molecule efflux->efflux_strat

Caption: Decision workflow for troubleshooting poor oral bioavailability of indole drug candidates.

G Mechanism of Lipid-Based Drug Delivery Systems (LBDDS) cluster_gut GI Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation lbdds LBDDS with Solubilized Indole Drug micelles Mixed Micelles (Drug, Bile Salts, Lipids) lbdds->micelles Digestion by Lipases chylomicrons Drug incorporated into Chylomicrons micelles->chylomicrons Absorption micelles->direct_abs Some drug may be absorbed directly lymph Lymphatic System chylomicrons->lymph Transport systemic Systemic Circulation lymph->systemic Bypasses Liver liver Liver (First-Pass Metabolism) liver->systemic direct_abs->liver Portal Vein

Caption: LBDDS can enhance oral bioavailability by promoting lymphatic transport, bypassing the liver.

References

Technical Support Center: Regioselective Electrophilic Substitution on the Indole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective electrophilic substitution on the indole ring.

Frequently Asked Questions (FAQs)

Q1: Why does electrophilic substitution on an unsubstituted indole preferentially occur at the C3 position?

Electrophilic attack at the C3 position is kinetically favored because it proceeds through a more stable cationic intermediate. When the electrophile attacks at C3, the positive charge can be delocalized over the nitrogen atom and the benzene ring, while maintaining the aromaticity of the benzene portion of the molecule.[1][2] Attack at the C2 position leads to an intermediate where the aromaticity of the benzene ring is disrupted, resulting in a less stable intermediate.[1]

Q2: Under what conditions can electrophilic substitution occur at the C2 position?

Substitution at the C2 position typically occurs when the C3 position is blocked by a substituent.[3] Additionally, certain reaction conditions or specific reagents can favor C2 functionalization. For instance, some palladium-catalyzed arylations have shown selectivity for the C2 position.[4] Radical additions, in contrast to electrophilic additions, have also been shown to favor the C2 position.[5]

Q3: How do N-protecting groups influence the regioselectivity of electrophilic substitution?

N-protecting groups can significantly influence the outcome of electrophilic substitution reactions. Electron-withdrawing protecting groups, such as tosyl (Ts) or Boc (tert-butyloxycarbonyl), decrease the nucleophilicity of the indole nitrogen and can influence the electron density of the pyrrole ring, sometimes favoring substitution at different positions.[6] For example, in some oxidative arylations, N-alkyl and N-benzyl protecting groups are amenable to C2 arylation.[7][8] The choice of an N-protecting group can also prevent undesired N-functionalization, a common side reaction.[9]

Q4: What are the most common side reactions observed during Friedel-Crafts acylation of indoles, and how can they be minimized?

Common side reactions in Friedel-Crafts acylation include N-acylation, 1,3-diacylation, and acid-catalyzed oligomerization of the indole starting material.[9][10][11] These can be minimized by:

  • Choice of Lewis Acid: Milder Lewis acids like ZrCl₄ or alkylaluminium chlorides can reduce oligomerization compared to stronger ones like AlCl₃.[10]

  • Catalyst Systems: Using catalysts like iron powder can promote regioselective C3-acylation under mild conditions.[12]

  • Reaction Conditions: Careful control of temperature and the order of reagent addition is crucial. Adding the Lewis acid to the indole solution before the acylating agent can sometimes reduce side reactions.[10]

  • N-Protection: Protecting the indole nitrogen can prevent N-acylation, though this adds extra steps to the synthesis.[11]

  • Alternative Acylating Agents: Using less reactive acylating agents or alternative methods like those employing organocatalysts (e.g., DBN) can improve selectivity.[13]

Troubleshooting Guides

Problem 1: Low Regioselectivity in Indole Nitration (Mixture of Isomers)

Possible Causes:

  • Harsh Reaction Conditions: Traditional nitrating mixtures (e.g., HNO₃/H₂SO₄) are often too harsh for the electron-rich indole ring, leading to oxidation and the formation of multiple nitrated products.

  • Lack of Directing Group: Without a substituent to direct the incoming electrophile, nitration can occur at various positions on both the pyrrole and benzene rings.

Solutions:

  • Milder Nitrating Agents: Employ milder and more selective nitrating agents. A highly effective modern protocol uses ammonium tetramethylnitrate and trifluoroacetic anhydride under non-acidic conditions to achieve excellent regioselectivity for the C3 position.[14][15][16]

  • Targeting Other Positions: To achieve nitration at positions other than C3, such as C7, specific strategies and reaction conditions are required, often involving blocking other reactive sites.[17]

Problem 2: Poor Yields and/or Tar Formation in Vilsmeier-Haack Formylation

Possible Causes:

  • Moisture Contamination: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture, which can quench the reagent and lead to side reactions.[18]

  • Uncontrolled Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent reaction with indole can be exothermic. Overheating can lead to polymerization and decomposition of the indole substrate, resulting in tar formation.[18]

  • Impure Reagents: Impurities in the starting materials or solvents can catalyze unwanted side reactions.[18]

Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and freshly distilled reagents.

  • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) throughout the addition of reagents using an ice bath.[18]

  • Purification of Starting Materials: Use high-purity indole and freshly distilled POCl₃ and DMF.

Problem 3: Competing N-Alkylation and C3-Alkylation

Possible Causes:

  • Incomplete Deprotonation of Indole Nitrogen: When N-alkylation is desired, incomplete deprotonation of the indole N-H can leave residual neutral indole, which is highly nucleophilic at the C3 position and can react with the alkylating agent.[19]

  • Reaction Conditions Favoring C3-Alkylation: Reactions run at low temperatures without a strong base favor the kinetically controlled C3-alkylation product.[19]

Solutions:

  • Ensure Complete Deprotonation for N-Alkylation: Use a sufficiently strong base (e.g., NaH) in an appropriate solvent (e.g., DMF) to ensure complete formation of the indole anion before adding the electrophile.[19]

  • Favor Thermodynamic N-Alkylation: Increasing the reaction temperature can favor the formation of the more thermodynamically stable N-alkylated product.[19]

  • Promote C3-Alkylation When Desired: To selectively achieve C3-alkylation, use acid-catalyzed methods (e.g., Friedel-Crafts alkylation) or run the reaction under kinetic control at low temperatures without a strong base.[19]

Experimental Protocols & Data

Protocol 1: Regioselective C3-Nitration of N-Boc-Indole under Non-Acidic Conditions[14][15][16]

This protocol describes a mild and highly regioselective method for the nitration of indoles at the C3 position.

Methodology:

  • To a reaction tube, add N-Boc-indole (1 mmol) and tetramethylammonium nitrate (1.1 mmol, 150 mg).

  • Dissolve the solids in acetonitrile (1 mL).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic anhydride (420 mg) in acetonitrile (1 mL) to the cooled mixture.

  • Stir the reaction at 0-5 °C and monitor the consumption of the starting material by TLC.

  • Upon completion, quench the reaction by pouring it into an ice-water mixture.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for C3-Nitration of Various Indoles:

EntrySubstrate (1-position)Product (3-nitro derivative) Yield (%)
1Boc97
2Benzyl65
3Methyl62
4Phenyl75

Data synthesized from literature reports.[15]

Protocol 2: Iron Powder-Promoted Regioselective Friedel-Crafts C3-Acylation[12]

This protocol outlines a simple and efficient method for the C3-acylation of indole using iron powder as a catalyst.

Methodology:

  • To a mixture of indole (1 mmol) and iron powder, add benzoyl chloride (1.2 mmol).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 20 minutes.

  • Upon completion, add ethyl acetate to the solid mass and stir.

  • Filter the mixture to remove the iron catalyst.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data for C3-Acylation with Various Catalysts:

EntryCatalystYield (%)
1Iron Powder90
2AlCl₃65
3FeCl₃75
4No Catalyst<5

Data represents a summary of findings for the acylation of indole with benzoyl chloride.[12]

Visualizations

Electrophilic_Substitution_Pathway cluster_C3 C3 Attack (Favored) cluster_C2 C2 Attack (Disfavored) Indole Indole Intermediate_C3 Stable Cationic Intermediate (Benzene ring aromaticity retained) Indole->Intermediate_C3 k_C3 (fast) Intermediate_C2 Less Stable Cationic Intermediate (Benzene ring aromaticity lost) Indole->Intermediate_C2 k_C2 (slow) Electrophile Electrophile (E+) Product_C3 C3-Substituted Indole Intermediate_C3->Product_C3 -H+ Product_C2 C2-Substituted Indole Intermediate_C2->Product_C2 -H+

Caption: Reaction pathway for electrophilic substitution on the indole ring.

Troubleshooting_Workflow Start Experiment Start: Electrophilic Substitution on Indole Problem Problem Encountered: Low Yield / Poor Regioselectivity Start->Problem Cause1 Harsh Conditions? Problem->Cause1 Check Reaction Environment Cause2 Moisture/Impurity? Problem->Cause2 Check Reagent Quality Cause3 Incorrect Stoichiometry /Reagent Choice? Problem->Cause3 Review Protocol Solution1 Use Milder Reagents & Control Temperature Cause1->Solution1 Solution2 Ensure Anhydrous Conditions & Pure Reagents Cause2->Solution2 Solution3 Optimize Reagent Ratio & Consider Alternative Catalysts Cause3->Solution3 Success Successful Outcome: High Yield & Regioselectivity Solution1->Success Solution2->Success Solution3->Success

Caption: General troubleshooting workflow for indole functionalization.

References

Technical Support Center: Diastereoselective Spiroannulations of Isatin-Derived Carbonates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereoselective spiroannulation of isatin-derived carbonates. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the complexities of this powerful synthetic transformation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the diastereoselective spiroannulation of isatin-derived carbonates?

The reaction typically proceeds via a domino or cascade mechanism initiated by a catalyst. A common pathway involves the formation of a zwitterionic intermediate from the isatin-derived carbonate, which then undergoes a cycloaddition with a suitable reaction partner. The diastereoselectivity is primarily controlled by the catalyst, solvent, and reaction temperature, which influence the transition state geometry of the cycloaddition step.

Q2: What are the key factors influencing diastereoselectivity in this reaction?

Several factors can significantly impact the diastereomeric ratio (d.r.) of the spirooxindole product. These include:

  • Catalyst: The choice of catalyst is often the most critical factor. Chiral catalysts, such as modified cinchona alkaloids or bifunctional thiourea-based catalysts, can induce high levels of diastereoselectivity.[1][2]

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of the transition states, thereby influencing the diastereoselectivity.[3][4]

  • Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by favoring the thermodynamically more stable transition state.[5][6]

  • Substrate: The electronic and steric properties of the substituents on both the isatin-derived carbonate and the reaction partner can also play a role.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the diastereoselective spiroannulation of isatin-derived carbonates.

Problem 1: Low or No Product Yield

Low or no yield is a common issue that can stem from various factors.[7][8][9][10][11]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Inactive Catalyst - Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).- Use a freshly prepared or purchased catalyst.Improved reaction conversion and yield.
Poor Quality Reagents/Solvents - Use freshly distilled or purified solvents.- Ensure starting materials are pure and dry. Moisture can quench the catalyst or react with intermediates.[7][9]Consistent and improved reaction yields.
Suboptimal Reaction Temperature - If the reaction is sluggish, a moderate increase in temperature may be necessary.- Conversely, if decomposition is observed, lowering the temperature is recommended.Optimization of reaction rate and minimization of side reactions.
Incorrect Stoichiometry - Carefully verify the molar ratios of all reactants and the catalyst.The reaction proceeds to completion as expected.
Reaction Stalled - If monitoring (e.g., by TLC) shows the reaction has stopped prematurely, consider adding another portion of the catalyst or a key reagent.[8]Drive the reaction to completion.
Problem 2: Poor Diastereoselectivity

Achieving high diastereoselectivity is a primary goal of this reaction. Low diastereomeric ratios can be addressed by modifying the reaction conditions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Catalyst - Screen different catalysts. The choice of catalyst can dramatically switch the diastereoselectivity.[1][2]- For enantioselective reactions, ensure the correct enantiomer of the chiral catalyst is being used.Identification of a catalyst that provides the desired diastereomer with high selectivity.
Inappropriate Solvent - Experiment with a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, MeCN).[3][4][12][13]Discovery of a solvent system that enhances the diastereomeric ratio.
Incorrect Reaction Temperature - Lowering the reaction temperature often increases diastereoselectivity.[5][6]Improved diastereomeric ratio, although reaction times may be longer.
Presence of Additives - Some reactions benefit from additives. For instance, hexafluoroisopropanol (HFIP) has been shown to accelerate the reaction and tune the diastereoselectivity.[1][2]Enhanced diastereoselectivity and/or reaction rate.

Experimental Protocols

General Protocol for a Diastereoselective [3+2] Spiroannulation

This protocol is a generalized procedure based on common practices in the literature and should be optimized for specific substrates.[14][15]

  • Preparation:

    • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the isatin-derived Morita-Baylis-Hillman (MBH) carbonate (1.0 equiv.).

    • Add the reaction partner (1.2 equiv.) and the chiral catalyst (0.1 - 0.2 equiv.).

  • Reaction:

    • Add the anhydrous solvent via syringe.

    • Stir the reaction mixture at the specified temperature (e.g., room temperature or cooled in an ice bath).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired spirooxindole product.

    • Determine the yield and diastereomeric ratio of the purified product using ¹H NMR spectroscopy and/or High-Performance Liquid Chromatography (HPLC).

Visualized Workflows

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield Observed reagent_quality Check Reagent and Solvent Quality start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions If quality is good success Improved Yield reagent_quality->success If quality is poor, purify and repeat catalyst_activity Verify Catalyst Activity reaction_conditions->catalyst_activity If still low yield reaction_conditions->success If conditions are optimized workup_issue Investigate Work-up and Purification catalyst_activity->workup_issue If catalyst is active catalyst_activity->success If catalyst is inactive, replace and repeat workup_issue->success If losses are minimized

Caption: A stepwise guide to diagnosing and resolving low reaction yields.

Troubleshooting Workflow for Poor Diastereoselectivity

diastereoselectivity_workflow start Poor Diastereoselectivity (Low d.r.) temp_check Optimize Reaction Temperature start->temp_check solvent_screen Screen Different Solvents temp_check->solvent_screen If d.r. still low success Improved Diastereoselectivity temp_check->success If lowering temp improves d.r. catalyst_screen Screen Different Catalysts solvent_screen->catalyst_screen If d.r. still low solvent_screen->success If optimal solvent is found additives Consider Additives catalyst_screen->additives If d.r. still low catalyst_screen->success If better catalyst is found additives->success If additive improves d.r.

Caption: A logical approach to enhancing the diastereoselectivity of the spiroannulation.

References

managing and interpreting orientational disorder in 1H-indole crystal structures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering orientational disorder in 1H-indole crystal structures.

Frequently Asked Questions (FAQs)

Q1: What is orientational disorder in this compound crystal structures, and why is it common?

A1: Orientational disorder in this compound crystal structures refers to the phenomenon where the indole molecule occupies two or more orientations within the crystal lattice.[1] The most common manifestation is a 180° flip of the molecule around its pseudo-two-fold axis, resulting in the nitrogen and a carbon atom (typically C3) occupying similar positions in the different orientations.[2][3][4][5] This is frequently observed because the two orientations can be energetically similar, and the crystal lattice may be spacious enough to accommodate this variability.[1] The shape of the indole molecule itself, being relatively symmetric, contributes to the low energy barrier for this flipping.

This disorder can be either static, where different orientations are frozen in different unit cells throughout the crystal, or dynamic, where the molecule reorients between different positions at a given temperature.[6] The presence of strong intermolecular interactions, such as N-H···π contacts, plays a significant role in the crystal packing and can influence the nature and degree of disorder.[2][7]

Q2: How can I identify orientational disorder in my diffraction data?

A2: Identifying orientational disorder typically involves a combination of observations during crystallographic refinement:

  • Elongated or unusual anisotropic displacement parameters (ADPs): Atoms that are disordered will often display elongated thermal ellipsoids, indicating that their position is smeared out over more than one location.[6] This is a primary indicator that a single-atom model is insufficient.

  • Large residual electron density peaks: After initial refinement with an ordered model, significant positive and negative peaks in the difference Fourier map often appear near the disordered atoms. These peaks suggest the presence of unmodeled electron density corresponding to the alternative orientation(s).

  • Implausible bond lengths and angles: A disordered model refined as an ordered structure may lead to chemically unreasonable geometric parameters.

  • High R-factors: While not a definitive indicator on its own, a high R-factor that does not improve with further refinement of an ordered model can suggest the presence of disorder.

Specialized software can aid in the analysis of disordered structures. For instance, tools are available to analyze diffuse scattering, which can provide information about short-range order in disordered crystals.[8]

Q3: What are the first steps to model a two-site orientational disorder of an indole ring?

A3: Once disorder is suspected, the following steps provide a general workflow for modeling a two-site disorder using crystallographic software like SHELXL or Olex2.[6][9]

  • Locate the disordered fragment: Identify the indole ring exhibiting signs of disorder.

  • Define the two components: Based on the residual electron density and chemical intuition (e.g., a 180° flip), place the atoms for the second orientation.

  • Use PART instructions: In the refinement input file, use PART 1 and PART 2 to define the two disordered components. Atoms common to both orientations (if any) are placed before PART 1.

  • Refine occupancies: Introduce a free variable to refine the relative occupancies of the two parts. For a two-site disorder, the occupancies will be x and 1-x.

  • Apply restraints and constraints: To maintain reasonable molecular geometry, it is crucial to apply geometric restraints (e.g., SADI, SAME, FLAT) to keep the bond lengths, angles, and planarity of the two indole ring orientations similar.

  • Refine anisotropically: Once the geometric model is stable, refine the displacement parameters of the disordered atoms anisotropically.

The following diagram illustrates the general workflow for modeling disorder:

G Workflow for Modeling Orientational Disorder A Initial Refinement (Ordered Model) B Identify Disorder: - Elongated ADPs - Residual Peaks - Poor Geometry A->B C Define Disordered Components (e.g., PART 1 / PART 2) B->C D Refine Occupancies (Free Variable) C->D E Apply Geometric Restraints (SADI, SAME, FLAT) D->E F Anisotropic Refinement E->F G Final Model Validation F->G

Caption: A flowchart outlining the key steps in modeling orientational disorder in a crystal structure.

Q4: How does hydrogen bonding affect the disorder in this compound crystals?

A4: Hydrogen bonding, particularly the N-H···π interaction, is a significant factor in the crystal packing of indole and its derivatives.[2][7][10] The presence and nature of these interactions can either promote or suppress disorder.

  • Stabilization of a single orientation: Strong, well-defined hydrogen bonds can lock the indole molecule into a specific orientation, thereby reducing or eliminating disorder.[11]

  • Creation of energetically similar packing motifs: In some cases, the crystal lattice can accommodate different hydrogen bonding networks with similar energies, leading to disorder. For example, the N-H group might form a hydrogen bond with one acceptor in one orientation and a different acceptor in the other orientation.

  • Disorder in the hydrogen atom position: In certain structures, the indole ring itself might be ordered, but the hydrogen atom on the nitrogen can be disordered between two positions, especially if it is involved in a bifurcated hydrogen bond.[2]

The importance of the indole N-H in forming hydrogen bonds is crucial for the structure and function of membrane proteins containing tryptophan residues.[10]

Troubleshooting Guides

Problem 1: My refinement of a disordered indole is unstable, and the geometry is poor.

Solution:

  • Check your restraints: The most common cause of unstable refinement is inadequate or incorrect restraints. Ensure that you are using appropriate restraints to maintain the geometry of both disordered components. The SAME restraint in SHELXL is particularly powerful for this, as it can be used to make the geometry of the two components identical.

  • Simplify the model: Start with a simpler model. For instance, initially refine the disordered atoms isotropically before moving to anisotropic refinement.

  • Use rigid body refinement: For the initial placement of the disordered components, consider using a rigid body refinement (AFIX 6 for a benzene ring, for example) to get a reasonable starting position.

  • Check for overlapping atoms: Ensure that atoms from the two different parts are not too close to each other, as this can cause instability.

Problem 2: I can't determine the correct ratio of the two disordered components.

Solution:

  • Refine the free variable: Ensure that the free variable for the occupancy is actually being refined. In SHELXL, this is typically the second free variable.

  • Check for correlations: The occupancy parameter can be correlated with the atomic displacement parameters. It is often best to refine the occupancies with isotropic ADPs first and then switch to anisotropic refinement.

  • Consider a 50:50 disorder: If the refinement of the free variable is unstable or consistently refines to a value very close to 0.5, it may be reasonable to fix the occupancies at 0.5. This is often the case when the disorder is caused by a crystallographic symmetry element.[3]

Problem 3: How can I experimentally minimize orientational disorder?

Solution:

While disorder is an intrinsic property of some crystal structures, certain experimental conditions can be adjusted to favor a more ordered crystal.

  • Lower crystallization temperature: Growing crystals at a lower temperature can reduce the thermal energy of the molecules, which may favor one orientation over another, leading to a more ordered structure.[6][12] Slowing down the crystallization process can also lead to better-quality crystals.[12]

  • Change the solvent: The solvent can influence the crystal packing through solvent-solute interactions. Experimenting with different solvents of varying polarity may lead to a different polymorph or a more ordered crystal form.[4]

  • Crystal annealing and dehydration: Post-crystallization techniques such as annealing (briefly warming the crystal) or controlled dehydration can sometimes induce a phase transition to a more ordered state.[13]

The following table summarizes experimental approaches to minimize disorder:

Experimental ParameterRecommended ActionRationale
Crystallization Temperature Decrease the temperature.Reduces thermal motion and can favor a single, lower-energy conformation.[6][12]
Crystallization Rate Slow down the rate of crystallization.Allows more time for molecules to adopt an ordered arrangement.[12]
Solvent Screen a variety of solvents.Different solvents can lead to different packing arrangements and potentially a more ordered polymorph.[4]
Post-Crystallization Attempt crystal annealing or dehydration.Can induce a phase transition to a more stable, ordered form.[13]

Experimental Protocols

Protocol 1: Refinement of a Two-Component Disordered Indole Ring in SHELXL

This protocol assumes a basic familiarity with the SHELXL refinement program.

  • Initial Model: Begin with a solved structure where the indole ring is modeled as a single component.

  • Identify Disorder: Observe elongated ADPs and significant residual electron density peaks around the indole ring.

  • Create Two Parts:

    • In your .ins file, locate the atoms of the indole ring.

    • Before the first atom of the disordered indole, insert the line PART 1.

    • After the last atom of the first orientation, insert PART 2.

    • Add the atomic coordinates for the second orientation under PART 2. These can be generated by rotating the first part by 180 degrees around an appropriate axis.

    • After the last atom of the second orientation, add PART 0.

  • Define Occupancies:

    • On the FVAR line, add a second free variable, for example, FVAR 1.0 0.5. The 0.5 is the initial guess for the occupancy of PART 1.

    • For each atom in PART 1, set the occupancy to 21.

    • For each atom in PART 2, set the occupancy to -21.

  • Apply Restraints:

    • Use the SAME command to restrain the geometry of the two parts to be similar. For example, SAME N1 > C8 N1A > C8A where atoms with an 'A' suffix belong to the second part.

    • Use FLAT to ensure both indole rings remain planar.

  • Refine:

    • Perform several cycles of least-squares refinement (L.S. 4).

    • Initially, it may be beneficial to refine the disordered atoms isotropically.

    • Once the model is stable, switch to anisotropic refinement for the disordered atoms.

  • Analyze: Check the refined occupancy, the geometry of both components, and the difference electron density map to ensure the model is chemically reasonable and provides a good fit to the data.

The logical relationship for applying restraints in disorder refinement is as follows:

G Logic for Applying Restraints in Disorder Refinement A Unstable Refinement or Poor Molecular Geometry B Apply Geometric Restraints A->B C SAME Restraint (Equivalent Geometries) B->C D SADI Restraint (Similar Bond Lengths) B->D E FLAT Restraint (Planarity) B->E F Stable and Chemically Reasonable Model C->F D->F E->F

Caption: Decision-making process for applying geometric restraints during the refinement of a disordered structure.

References

challenges and solutions for scaling up 1H-indole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered when scaling up 1H-indole synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when transitioning an indole synthesis from lab scale to pilot or industrial scale?

Scaling up indole synthesis presents several key challenges that can impact yield, purity, and safety.[1] These include:

  • Reaction Kinetics and Thermal Management: Many indole syntheses, such as the Fischer, Leimgruber-Batcho, and Bischler-Möhlau methods, are exothermic.[2][3][4] What is manageable in a small flask can lead to thermal runaway in a large reactor if not properly controlled, posing significant safety risks and leading to product decomposition.[1][2]

  • Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can create localized hot spots or areas of low reactant concentration.[2] This can promote the formation of side products and impurities.

  • Reagent Addition and Stoichiometry: The rate of reagent addition, easily controlled on a small scale, becomes critical at larger volumes to maintain optimal reaction conditions and prevent side reactions.

  • Impurity Profile: The purity of starting materials is crucial. Impurities that are negligible at the lab scale can have a significant impact on the reaction outcome at a larger scale.[2]

  • Purification and Isolation: Isolating and purifying the final indole product can be more complex at a larger scale.[5] Techniques that are straightforward in the lab, like column chromatography, may not be economically viable for large quantities.[6] Crystallization processes may also need significant optimization to prevent issues like "oiling out".[2]

Q2: My reaction yield dropped significantly upon scale-up. What are the likely causes and how can I troubleshoot this?

A drop in yield is a common issue during scale-up.[2] The primary reasons often relate to the challenges mentioned above. To troubleshoot:

  • Review Thermal Control: Ensure your reactor has adequate cooling capacity to manage the reaction's exothermicity. Monitor the internal temperature closely for any unexpected spikes.

  • Optimize Mixing: Evaluate the efficiency of your reactor's agitation. Inadequate mixing can lead to localized concentration gradients and reduced reaction rates.

  • Control Reagent Addition: If a reagent is added portion-wise, consider slowing the addition rate to maintain better temperature control and minimize side reactions.

  • Re-evaluate Solvent Choice: The solvent plays a critical role in solubility, reaction kinetics, and temperature management. A solvent that was suitable at a small scale may not be optimal for a larger batch.

  • Consider Continuous Flow Chemistry: For highly exothermic or unstable reactions, transitioning to a continuous flow process can offer superior heat and mass transfer, leading to better yields and safety.[2][7][8]

Q3: I'm observing significant tar and polymer formation in my Fischer indole synthesis at a larger scale. How can I mitigate this?

Tar formation is a frequent problem in Fischer indole synthesis, often exacerbated by the acidic conditions and high temperatures required.[2][9] To address this:

  • Optimize the Acid Catalyst: The choice and concentration of the acid are critical. While strong Brønsted acids are common, Lewis acids like ZnCl₂ or solid acid catalysts such as Amberlite IR-120H can sometimes provide better results with fewer side reactions.[2]

  • Precise Temperature Control: Use a jacketed reactor with efficient cooling to prevent temperature spikes that accelerate polymerization.

  • Solvent Selection: The right solvent can improve the solubility of intermediates and byproducts, potentially reducing tar formation. Toluene has been used effectively in some eco-friendly Fischer indole processes.[2]

  • Continuous Flow Synthesis: This approach minimizes the time the reaction mixture is exposed to high temperatures and offers excellent temperature control, significantly reducing the formation of degradation products.[2][7]

Q4: Are there safer and more scalable alternatives to traditional indole synthesis methods like the Leimgruber-Batcho?

Yes, while classical methods are well-established, modern approaches can offer advantages in terms of safety, scalability, and functional group tolerance. The Leimgruber-Batcho synthesis, for instance, can present significant thermal hazards.[3][4] Alternative strategies include:

  • Modern Cross-Coupling Reactions: Methods like the Buchwald-Hartwig amination offer milder conditions and greater control, though they may require more expensive catalysts.

  • Flow Chemistry: As mentioned, continuous flow reactors can significantly improve the safety profile of many reactions by minimizing the volume of reactive intermediates at any given time.[2][8] This is particularly beneficial for reactions involving hazardous reagents or significant exotherms.

  • Enzymatic and Biocatalytic Methods: While still an emerging area, biocatalysis can offer highly selective and environmentally friendly routes to indole derivatives under mild conditions.

Troubleshooting Guides

Guide 1: Fischer Indole Synthesis - Low Yield and Impurities
Problem Potential Cause Suggested Solution
Low Yield Inappropriate Acid Catalyst: Catalyst may be too strong (causing decomposition) or too weak (incomplete reaction).[9]Screen a range of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[9] Polyphosphoric acid (PPA) can be effective for less reactive substrates.[9]
Suboptimal Temperature: High temperatures can lead to tar formation, while low temperatures result in incomplete reaction.[9]Start with milder conditions and gradually increase the temperature. Consider microwave-assisted synthesis for more rapid and uniform heating.[2]
Unstable Hydrazone Intermediate: The pre-formed hydrazone may decompose before cyclization.Perform the reaction as a one-pot synthesis where the hydrazone is formed in situ.
Formation of Regioisomers Use of Unsymmetrical Ketones: This can lead to the formation of two different indole products.[6]The choice of acid catalyst and solvent can influence the regioselectivity. Steric hindrance on the ketone can also direct the cyclization to favor one isomer.[6]
Tar/Polymer Formation Strongly Acidic and High-Temperature Conditions: These conditions can promote polymerization and degradation.[2][9]Lower the reaction temperature and/or reduce the acid concentration.[2] The use of a continuous flow reactor can significantly minimize tar formation.[2]
Guide 2: Bischler-Möhlau Indole Synthesis - Poor Yield and Selectivity
Problem Potential Cause Suggested Solution
Low Yield Harsh Reaction Conditions: This synthesis often requires high temperatures, which can lead to decomposition.[10]Explore milder reaction conditions. The use of microwave irradiation has been shown to improve yields in some cases.[11]
Side Reactions: The reaction can be prone to various side reactions, reducing the yield of the desired product.Carefully control the stoichiometry of the reactants. An excess of the aniline is typically used.
Mixture of Regioisomers Unpredictable Regiochemistry: The Bischler-Möhlau synthesis is known for producing mixtures of 2-aryl and 3-aryl indoles.[12]The regioselectivity can be influenced by the substituents on both the aniline and the α-haloketone. Isotopic labeling studies can help elucidate the reaction mechanism and potentially guide optimization.[12]
Guide 3: Buchwald-Hartwig Amination for Indole Synthesis - Catalyst Deactivation and Low Conversion
Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture once activated.Use standard Schlenk techniques to maintain an inert atmosphere. Ensure all glassware is oven-dried and use anhydrous solvents.
Inappropriate Ligand or Base: The choice of ligand and base is critical for successful coupling.Screen a variety of phosphine ligands and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). The use of preformed, air-stable catalysts can simplify reaction setup.
Poor Substrate Purity: Impurities in the starting materials can poison the catalyst.Purify starting materials before use.
Side Reactions Competing C-3 Arylation: Indoles have two reactive sites (N-H and C-3) that can compete in the coupling reaction.[13]Protecting the indole nitrogen can prevent N-arylation and direct the reaction to the desired C-N bond formation.

Experimental Protocols

Optimized Fischer Indole Synthesis (Multi-Kilogram Scale)

This protocol is adapted from a process optimized for large-scale synthesis.[2]

Materials:

  • Substituted phenylhydrazine

  • Appropriate ketone or aldehyde

  • Toluene

  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

  • Reaction Setup: In a suitable reactor, charge the phenylhydrazine and the carbonyl compound in toluene.

  • Catalyst Addition: Add the acid catalyst to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress using a suitable analytical method (e.g., HPLC, TLC).

  • Work-up: Once the reaction is complete, cool the mixture and proceed with the appropriate aqueous work-up to remove the catalyst and any water-soluble byproducts.

  • Isolation: The product can be isolated by crystallization from a suitable solvent or by distillation if it is a liquid.

Microwave-Assisted Bischler-Möhlau Synthesis

This method offers a milder, solvent-free approach for the synthesis of 2-arylindoles.[2]

Materials:

  • Substituted aniline

  • Phenacyl bromide

  • Sodium bicarbonate (optional, can use a second equivalent of aniline)

Procedure:

  • Mixture Preparation: In a microwave-safe vessel, thoroughly mix the aniline and phenacyl bromide (2:1 molar ratio, or 1:1 with one equivalent of sodium bicarbonate).

  • Microwave Irradiation: Irradiate the solid-state mixture in a microwave reactor. Typical conditions are 540 W for 45-60 seconds.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Visualizations

ScaleUp_Challenges cluster_Challenges Key Scale-Up Challenges cluster_Consequences Potential Consequences Thermal_Management Thermal Management Thermal_Runaway Thermal Runaway Thermal_Management->Thermal_Runaway Mass_Transfer Mass & Heat Transfer Side_Reactions Increased Side Reactions Mass_Transfer->Side_Reactions Low_Yield Reduced Yield Mass_Transfer->Low_Yield Reagent_Control Reagent Control Reagent_Control->Side_Reactions Impurity_Profile Impurity Profile Impurity_Profile->Low_Yield Poor_Purity Poor Purity Impurity_Profile->Poor_Purity Purification Purification Purification->Poor_Purity

Caption: Logical relationships of challenges in scaling up indole synthesis.

Fischer_Indole_Troubleshooting Start Low Yield in Fischer Indole Synthesis? Purity_Check Analyze Starting Material Purity Start->Purity_Check Conditions_Review Review Reaction Conditions Purity_Check->Conditions_Review High Purity Purify_Materials Purify Starting Materials Purity_Check->Purify_Materials Impurities Detected Byproduct_Analysis Analyze Byproduct Profile Conditions_Review->Byproduct_Analysis Conditions OK Improve_Mixing Improve Reactor Agitation & Cooling Conditions_Review->Improve_Mixing Poor Temp Control Screen_Catalysts Screen Acid Catalysts Conditions_Review->Screen_Catalysts Suboptimal Catalyst Process_Modification Consider Process Modification Byproduct_Analysis->Process_Modification Other Byproducts Adjust_Temp_Acid Lower Temperature / Reduce Acid Byproduct_Analysis->Adjust_Temp_Acid Excessive Tar Flow_Chemistry Implement Continuous Flow Process_Modification->Flow_Chemistry Flow is an Option Yield_Improved Yield Improved Flow_Chemistry->Yield_Improved

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.[2]

Indole_Purification_Troubleshooting Start Difficulty Purifying Indole at Scale? Oiling_Out Product 'Oiling Out' During Crystallization? Start->Oiling_Out Poor_Purity Poor Purity After Crystallization? Oiling_Out->Poor_Purity No Change_Solvent Change Solvent System or Adjust Cooling Rate Oiling_Out->Change_Solvent Yes Low_Recovery Low Recovery from Crystallization? Poor_Purity->Low_Recovery No Recrystallize Recrystallize with Different Solvent System Poor_Purity->Recrystallize Yes Chromatography Chromatography Required? Low_Recovery->Chromatography No Optimize_Crystallization Optimize Crystallization Conditions Low_Recovery->Optimize_Crystallization Yes Scale_Up_Chroma Issues with Scale-Up Chromatography? Chromatography->Scale_Up_Chroma Yes Purity_Acceptable Purity Acceptable Recrystallize->Purity_Acceptable Optimize_Crystallization->Purity_Acceptable

Caption: Troubleshooting workflow for indole purification and crystallization.[2]

References

mitigating the degradation of 1H-indole compounds upon exposure to light and air

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you mitigate the degradation of 1H-indole compounds upon exposure to light and air, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound compounds?

A1: The primary causes of degradation for this compound compounds are exposure to light (photodegradation) and air (oxidation). The electron-rich nature of the indole ring makes it susceptible to oxidation.[1][2] Other contributing factors include exposure to strong acids or bases, and elevated temperatures.[1][2]

Q2: What are the ideal storage conditions for this compound compounds to ensure long-term stability?

A2: To ensure long-term stability, this compound compounds, both in solid form and in solution, should be stored in a cool, dark, and dry place.[1] For optimal protection, it is recommended to store them in airtight amber vials or containers wrapped in aluminum foil at low temperatures, such as -20°C or -80°C.[1] For highly sensitive compounds, storage under an inert atmosphere, such as argon or nitrogen, is advised.[1]

Q3: Which solvents are recommended for dissolving this compound compounds to minimize degradation?

A3: The choice of solvent is critical for minimizing degradation. For stock solutions, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often suitable.[1] When preparing aqueous solutions, it is crucial to maintain a pH close to neutral, as extreme pH values can catalyze hydrolysis.[1][3] It is always best practice to prepare solutions fresh before use.[4]

Q4: Can antioxidants be used to prevent the degradation of my this compound compound?

A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation.[4] Commonly used antioxidants in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. For cell culture applications, N-acetylcysteine or α-ketoglutaric acid are suitable options.[4] The choice of antioxidant should be compatible with your experimental system.

Q5: How can I detect if my this compound compound is degrading?

A5: Degradation can be detected by various analytical techniques. In High-Performance Liquid Chromatography (HPLC) analysis, the appearance of new peaks or a decrease in the area of the parent compound's peak over time is a common indicator.[4] On a Thin-Layer Chromatography (TLC) plate, new spots may appear. A visual color change in the solid compound or solution can also signify degradation.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Inconsistent results in biological assays.
  • Symptom: Decreased or variable biological activity of your indole-containing compound over the course of an experiment or between experiments.[4]

  • Possible Cause: The compound may be degrading in the cell culture media or aqueous buffer.[4] Tryptophan, an indole-containing amino acid, is known to be unstable in cell culture media, and other indole derivatives may exhibit similar instability.[4]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of your compound immediately before each experiment.[4]

    • Time-Course Stability Study: Perform a time-course experiment to quantify the stability of your compound in the specific experimental medium under your standard conditions (e.g., 37°C, 5% CO2).

    • Use Antioxidants: Consider supplementing the media with a cell-compatible antioxidant, such as N-acetylcysteine or α-ketoglutaric acid, to inhibit oxidative degradation.[4]

    • Protect from Light: Ensure that during the experiment, the plates or vessels containing the compound are protected from direct light exposure.

Issue 2: Appearance of unexpected peaks in HPLC analysis.
  • Symptom: A previously pure indole compound now shows multiple peaks in the chromatogram.[4]

  • Possible Cause & Solution:

    • Degradation in Solution: The compound may be degrading in the storage solvent or the mobile phase.

      • Solution: Prepare fresh solutions for analysis. If degradation is suspected in the mobile phase, particularly if it's acidic, try using a neutral or slightly basic mobile phase if your chromatography method allows.[4]

    • On-Column Degradation: The compound may be degrading on the HPLC column itself.

      • Solution: Ensure the mobile phase pH is compatible with your compound. Using a guard column can help protect the analytical column from impurities that might catalyze degradation.[4]

    • Degradation in Autosampler: Samples left in the autosampler for extended periods can degrade due to exposure to light or elevated temperatures.[4]

      • Solution: Minimize the time samples spend in the autosampler before injection. Use amber vials or a cooled autosampler if available.

Data Presentation

Table 1: General Stability of this compound Compounds under Different Conditions

ConditionStabilityPrimary Degradation PathwayMitigation Strategy
Light (UV/Visible) Highly photolabilePhotodegradation, oxidationStore in amber vials or wrap containers in foil.[1]
Air (Oxygen) Susceptible to oxidationOxidation of the pyrrole ringStore under an inert atmosphere (Argon or Nitrogen).[1]
Acidic pH UnstableAcid-catalyzed hydrolysis/degradationMaintain neutral pH in solutions.[1][2]
Basic pH Generally more stable than acidic pH, but can still degradeBase-catalyzed hydrolysisMaintain neutral pH in solutions.[2]
Elevated Temperature Degradation rate increasesAccelerates all degradation pathwaysStore at low temperatures (-20°C or -80°C).[1]

Note: The stability is a qualitative summary and can vary significantly depending on the specific indole derivative.

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Compound

This protocol provides a general framework for conducting forced degradation studies to understand the stability of a specific this compound derivative.

1. Objective: To identify the degradation pathways and assess the stability of the indole compound under various stress conditions.

2. Materials:

  • This compound compound of interest

  • HPLC grade methanol or acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Photostability chamber (optional)

3. Procedure:

  • Sample Preparation: Prepare a stock solution of the indole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[1]

    • Incubate the solution at 60°C for 24 hours.[1]

    • After incubation, cool the solution, neutralize it with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.[1]

    • Incubate the solution at 60°C for 24 hours.[1]

    • After incubation, cool the solution, neutralize it with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[1]

    • Store the solution at room temperature, protected from light, for 24 hours.[1]

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the indole compound to a photostability chamber (with UV and visible light) for 24 hours.[1]

    • Keep a control sample wrapped in aluminum foil at the same temperature.[1]

  • Analysis: Analyze all stressed samples and an unstressed control sample by a suitable HPLC-UV/MS method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.[1]

Protocol 2: Handling Air-Sensitive this compound Compounds Using an Inert Atmosphere

This protocol describes the basic setup for handling highly air-sensitive indole compounds to prevent oxidative degradation.

1. Objective: To create an inert environment for dissolving and aliquoting an air-sensitive indole compound.

2. Materials:

  • Air-sensitive this compound compound

  • Anhydrous, degassed solvent (e.g., DMSO)

  • Schlenk flask or a vial with a rubber septum

  • Source of inert gas (Argon or Nitrogen) with a regulator

  • Needles and syringes (oven-dried)

  • Bubbler

3. Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried, either by oven-drying overnight at 125°C or by flame-drying under vacuum.[5][6]

  • Inert Atmosphere Setup:

    • Assemble the glassware (e.g., Schlenk flask) while still hot and flush with a stream of dry inert gas.[5]

    • Connect the flask to a dual-bank vacuum/inert gas manifold.

    • Evacuate the flask and then backfill with the inert gas. Repeat this cycle three times to ensure all air is removed.

  • Reagent Transfer:

    • Weigh the air-sensitive indole compound directly into the pre-purged flask under a positive flow of inert gas.

    • Using an oven-dried syringe, draw up the required volume of anhydrous, degassed solvent.[6]

    • Inject the solvent into the flask through the rubber septum.

    • Gently swirl the flask to dissolve the compound.

  • Aliquoting:

    • To aliquot the solution, use a clean, dry syringe. First, draw a small amount of inert gas from the flask's headspace into the syringe.

    • Insert the needle into the solution and slowly draw the desired volume. The inert gas bubble will help prevent any air from entering the syringe.

    • Transfer the aliquot to a pre-purged receiving vial.

Visualizations

Indole_Degradation_Pathways cluster_degradation Degradation Stressors cluster_products Degradation Products Indole This compound Compound Light Light (UV/Vis) Indole->Light exposes Air Air (Oxygen) Indole->Air exposes pH Extreme pH Indole->pH exposes Heat Heat Indole->Heat exposes Photo_Products Photodegradation Products Light->Photo_Products Oxidized_Products Oxidized Products (e.g., Oxindoles) Air->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products pH->Hydrolyzed_Products Heat->Oxidized_Products Heat->Hydrolyzed_Products

Caption: Primary degradation pathways of this compound compounds.

Mitigation_Workflow cluster_storage Storage Conditions cluster_handling Handling Procedures Start Start: Handling This compound Compound Check_Sensitivity Assess Compound Sensitivity (Literature/Forced Degradation) Start->Check_Sensitivity Storage Proper Storage Check_Sensitivity->Storage High Sensitivity Handling Experimental Handling Check_Sensitivity->Handling All Compounds Storage_Details Dark (Amber Vials) Cold (-20°C / -80°C) Inert Atmosphere (Ar/N2) Storage->Storage_Details Analysis Analysis Handling->Analysis Handling_Details Prepare Fresh Solutions Use Degassed Solvents Add Antioxidants Protect from Light Handling->Handling_Details End Stable Compound for Experiment Analysis->End

Caption: Workflow for mitigating this compound compound degradation.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Properties of 1H-benzo[e]indole Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of different classes of 1H-benzo[e]indole dyes, focusing on their potential as anticancer agents. The information presented is based on available experimental data and aims to assist researchers in evaluating these compounds for further investigation and development. The primary mechanism of cytotoxicity for these dyes is photo-induced, relying on the generation of reactive oxygen species (ROS) to trigger cell death.

Data Presentation: Comparative Cytotoxicity

The cytotoxic efficacy of 1H-benzo[e]indole dyes is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the available quantitative data for different 1H-benzo[e]indole derivatives.

Dye ClassDerivative ExampleCell LineIC50 (µM)ConditionsReference
2-phenylethenyl-1H-benzo[e]indole1,1,2-trimethyl-1H-benzo[e]indole derivativesG361 (Melanoma)SubmicromolarIrradiation with 414 nm blue light[1][2][3]
Picolylamine-functionalized benz[e]indole squaraineN-ethyl picolylamine-derived dyeNot specifiedNot specifiedLight-dependent[4]

Note: Specific IC50 values for a broad range of 1H-benzo[e]indole derivatives are not consistently reported in the public domain, highlighting a need for further standardized comparative studies.

Experimental Protocols

The evaluation of the cytotoxic properties of 1H-benzo[e]indole dyes typically involves a series of in vitro assays. The general workflow and specific protocols are detailed below.

General Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Photodynamic Activation cluster_3 Cytotoxicity Assessment cluster_4 Data Analysis A Cancer Cell Line Selection (e.g., G361 Melanoma) B Cell Seeding in 96-well plates A->B C Preparation of 1H-benzo[e]indole dye stock solutions D Serial Dilution & Treatment of cells C->D E Incubation with Dye D->E F Irradiation with Light (e.g., 414 nm blue light) E->F G MTT or similar viability assay F->G H Measurement of Absorbance/Fluorescence G->H I Calculation of Cell Viability (%) H->I J Determination of IC50 values I->J

General workflow for assessing photocytotoxicity.
Key Experimental Methodologies

1. Cell Culture and Maintenance:

  • Cell Lines: Human cancer cell lines, such as the G361 melanoma line, are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The 1H-benzo[e]indole dyes are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium. The cells are then treated with these dilutions.

  • Photodynamic Activation: For photocytotoxic compounds, after a specific incubation period with the dye, the cells are exposed to light of a specific wavelength (e.g., 414 nm) for a defined duration.[1][2][3]

  • MTT Reagent Addition: Following treatment and/or irradiation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plates are incubated for a few hours to allow for the metabolic conversion of MTT into formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 values are determined from the dose-response curves.

Signaling Pathways in Cytotoxicity

The cytotoxic effect of the studied 1H-benzo[e]indole dyes is predominantly initiated by photodynamic therapy (PDT). This process involves the generation of reactive oxygen species (ROS), which subsequently leads to cellular damage and apoptosis.

G cluster_0 Initiation cluster_1 Cellular Response cluster_2 Downstream Effects cluster_3 Apoptotic Pathway A 1H-benzo[e]indole Dye C Generation of Reactive Oxygen Species (ROS) A->C B Light Activation (e.g., 414 nm) B->C D Oxidative Stress C->D E DNA Damage D->E F Mitochondrial Damage D->F G Regulation of Bcl-2 Family Proteins E->G F->G H Caspase Activation G->H I Apoptosis H->I

Proposed signaling pathway for photo-induced cytotoxicity.

Mechanism of Action:

  • Photoactivation and ROS Generation: Upon irradiation with light of a suitable wavelength, the 1H-benzo[e]indole dye, acting as a photosensitizer, transitions to an excited state. This energy is then transferred to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[1][2][3]

  • Induction of Oxidative Stress: The accumulation of ROS within the cell leads to a state of oxidative stress, causing damage to various cellular components.

  • Cellular Damage: Key targets of ROS-induced damage include DNA, leading to strand breaks and mutations, and mitochondria, which can trigger the intrinsic apoptotic pathway.[1][2][3] Some picolylamine-functionalized benz[e]indole squaraine dyes have been observed to localize preferentially in the mitochondria.[4]

  • Apoptosis Induction: The cellular damage, particularly DNA damage and mitochondrial dysfunction, activates apoptotic signaling cascades. This involves the regulation of the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization.[5][6][7] The subsequent release of pro-apoptotic factors from the mitochondria leads to the activation of a cascade of caspases, which are proteases that execute the final stages of apoptosis, resulting in programmed cell death.[5]

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indazole core has emerged as a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This guide provides a detailed examination of the structure-activity relationships (SAR) of 1H-indazole derivatives, with a focus on their development as kinase inhibitors, anticancer, and anti-inflammatory agents. Through a comparative analysis of experimental data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the key structural modifications that govern the potency and selectivity of these compounds.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

1H-indazole derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The following sections detail the SAR of these derivatives against several key kinase targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is implicated in various cancers.[1] Several 1H-indazole derivatives have shown potent inhibitory activity against FGFRs.

A series of 1H-indazol-3-amine derivatives were investigated as FGFR1 and FGFR2 inhibitors.[1] SAR studies revealed that fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency.[1] For instance, compound 27a demonstrated an IC50 of less than 4.1 nM against FGFR1 and 2.0 nM against FGFR2.[1] The 3-aminoindazole group plays a crucial role by occupying the hinge region of the ATP binding site, forming hydrogen bonds with Ala564 and Glu562.[1]

Further optimization of 6-phenyl-1H-indazol-3-amine derivatives as FGFR1 inhibitors highlighted the importance of substituents on the phenyl ring.[1] Replacing a 3-methoxyphenyl group with larger groups like 3-ethoxyphenyl or 3-isopropoxyphenyl led to an increase in activity, with IC50 values of 15 nM, 13.2 nM, and 9.8 nM, respectively.[1] Another study identified that a derivative with a 3,4-dichlorophenyl substitution at the 3-position of the indazole ring inhibits FGFR1 with an IC50 value of 100 nM.[2]

FGFR1_Inhibitor_SAR cluster_activity Biological Activity Indazole_Core 1H-Indazole| 3-Position| 6-Position Pos3_Sub Pos3_Sub Indazole_Core:f1->Pos3_Sub Key for Activity Pos6_Sub Pos6_Sub Indazole_Core:f2->Pos6_Sub Potency Modulation Activity Potent FGFR1 Inhibition (IC50 in nM range) Pos3_Sub->Activity Pos6_Sub->Activity

Other Kinase Targets

1H-indazole derivatives have also shown promise as inhibitors of other kinases, including c-Met, Phosphoinositide-Dependent Kinase-1 (PDK1), and FMS-like tyrosine kinase 3 (FLT3).

For c-Met inhibitors , a series of indazoles were designed and evaluated, with compound 4d showing the highest activity against c-Met with an IC50 value of 0.17 μM in a TR-FRET-based assay and 5.45 μM in a cell-based assay.[3]

In the realm of PDK1 inhibitors , a fragment-based design led to the discovery of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives. Compounds 32 and 35 were identified as potent PDK1 inhibitors with IC50 values of 80 nM and 94 nM, respectively.[4] These compounds were shown to inhibit the phosphorylation of AKT and p70S6.[4]

For FLT3 inhibitors , researchers developed 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives. Compound 8r demonstrated potent inhibitory activity against FLT3 and its mutants with a nanomolar IC50.[5] The indazole moiety in these compounds acts as a hinge binder in the ATP-binding pocket of the kinase.[5]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR, c-Met, FLT3) PI3K PI3K RTK->PI3K Activates PDK1 PDK1 PI3K->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates Downstream Downstream Effectors (Proliferation, Survival) AKT->Downstream Indazole 1H-Indazole Derivatives Indazole->RTK Inhibits Indazole->PDK1 Inhibits

Anticancer Activity

The potent kinase inhibitory activity of 1H-indazole derivatives often translates into significant anticancer effects. Numerous studies have evaluated these compounds against various cancer cell lines.

A series of 1H-indazole-3-amine derivatives were synthesized and tested against a panel of human cancer cell lines.[6][7] Compound 6o exhibited a promising inhibitory effect against the K562 (chronic myeloid leukemia) cell line with an IC50 value of 5.15 µM and showed good selectivity over normal HEK-293 cells (IC50 = 33.2 µM).[6][7][8] This compound was found to induce apoptosis and affect the cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway.[6][7][8]

The SAR studies on these anticancer agents revealed several key insights:

  • Substitution at C-5 of the indazole ring: The nature of the substituent at this position significantly impacts activity. For instance, a 3-fluorophenyl group was found to be more favorable than a 4-methoxyphenyl or a 3,4-dichlorophenyl group for activity against K562 cells.[6]

  • Substitution at the 3-position: The presence of a 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position was crucial for potent inhibitory activities in some series.[9]

Compound Modification Target Cell Line IC50 (µM)
6o 5-(substituted phenyl)-N-(substituted)-1H-indazol-3-amineK5625.15[6][7][8]
88 Triphenylalkene scaffold with 1H-indazoleER-α0.0007[9]
93 3-(pyrrolopyridin-2-yl)indazole derivativeHL600.0083[9]
93 3-(pyrrolopyridin-2-yl)indazole derivativeHCT1160.0013[9]
109 1H-indazole derivativeEGFR T790M0.0053[9]
109 1H-indazole derivativeEGFR0.0083[9]
121 3-substituted 1H-indazoleIDO1 enzyme0.72[9]
122 3-substituted 1H-indazoleIDO1 enzyme0.77[9]
127 (Entrectinib) 3-aminoindazole derivativeALK0.012[9]

Anti-inflammatory Activity

The 1H-indazole scaffold is also present in commercially available anti-inflammatory drugs like Bendazac and Benzydamine.[9] Recent research has focused on developing novel 1H-indazole derivatives as potent anti-inflammatory agents, primarily by targeting the cyclooxygenase-2 (COX-2) enzyme.[10][11]

Computational studies involving molecular docking and molecular dynamics simulations have been employed to evaluate the potential of 1H-indazole analogs as COX-2 inhibitors.[10][11] These studies have shown that compounds containing difluorophenyl, para-toluene, and 4-methoxyphenyl groups exhibit significant binding affinities to the COX-2 enzyme.[10][11]

Experimental_Workflow start Design & Synthesis of 1H-Indazole Derivatives biochemical_assay Biochemical Assays (e.g., Kinase Inhibition Assay) start->biochemical_assay cell_based_assay Cell-Based Assays (e.g., MTT Proliferation Assay) start->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis biochemical_assay->sar_analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->biochemical_assay lead_optimization->cell_based_assay in_vivo_studies In Vivo Efficacy Studies (e.g., Xenograft Models) lead_optimization->in_vivo_studies preclinical Preclinical Development in_vivo_studies->preclinical

Experimental Protocols

A fundamental aspect of SAR studies is the robust and reproducible experimental methodology used to generate the activity data. Below are summaries of common protocols employed in the evaluation of 1H-indazole derivatives.

Methyl Thiazolyl Tetrazolium (MTT) Colorimetric Assay

This assay is widely used to assess the anti-proliferative activity of compounds on cancer cell lines.[6][7][8]

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized 1H-indazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assays

These assays are used to determine the potency of compounds against specific protein kinases.

Principle: Kinase inhibition assays measure the ability of a compound to block the phosphorylation of a substrate by a kinase. This can be done using various formats, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or radioactivity-based assays.

General TR-FRET Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing the kinase, a specific substrate (often a biotinylated peptide), and ATP is prepared in a buffer.

  • Compound Addition: The 1H-indazole derivatives are added to the reaction mixture at different concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection: A detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate is added.

  • Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the europium and APC into close proximity, resulting in a FRET signal. The signal is measured using a plate reader capable of time-resolved fluorescence.

  • Data Analysis: The degree of inhibition is calculated based on the reduction in the FRET signal, and IC50 values are determined.

References

Novel 1H-Indole Derivatives Emerge as Potent TRK Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new class of 1H-indole derivatives is showing significant promise as potent inhibitors of Tropomyosin receptor kinases (TRKs), a family of proteins that play a crucial role in the development and function of the nervous system and are implicated in a variety of cancers. Experimental data from recent studies, particularly on a lead compound designated as TRK-IN-30 (Compound C11), demonstrates potent inhibitory activity against TRK isoforms and a key resistance mutant. This guide provides a comparative analysis of this novel this compound derivative against the established, FDA-approved TRK inhibitors, Larotrectinib and Entrectinib, offering researchers and drug development professionals a comprehensive overview of the current landscape.

Comparative Efficacy: In Vitro Inhibitory Activity

The potency of the novel this compound derivative, TRK-IN-30 (Compound C11), has been evaluated against the three TRK isoforms (TRKA, TRKB, and TRKC) and a common resistance mutation, TRKA G595R. The following table summarizes the half-maximal inhibitory concentrations (IC50) of TRK-IN-30 in comparison to Larotrectinib and Entrectinib.

CompoundTRKA (IC50, nM)TRKB (IC50, nM)TRKC (IC50, nM)TRKA G595R (IC50, nM)
TRK-IN-30 (Compound C11) 1.80.983.854
Larotrectinib 5-115-115-11>100 (Resistant)
Entrectinib 1-51-51-5>100 (Resistant)

Note: IC50 values for Larotrectinib and Entrectinib are presented as a range based on publicly available data.[1]

The data indicates that TRK-IN-30 exhibits potent, low nanomolar inhibition of all three TRK isoforms, comparable to or exceeding the potency of Larotrectinib and Entrectinib. Notably, TRK-IN-30 also demonstrates significant activity against the TRKA G595R solvent front mutation, a known mechanism of acquired resistance to first-generation TRK inhibitors.

Mechanism of Action and Cellular Effects

The novel this compound derivatives, exemplified by TRK-IN-30, function by inhibiting the kinase activity of TRK proteins. This blockade of TRK signaling has been shown to induce several downstream anti-cancer effects in preclinical studies. Mechanistic studies have revealed that these compounds can lead to cell cycle arrest, trigger apoptosis (programmed cell death), and reduce the levels of phosphorylated TRK, a key marker of TRK activation.[2] Furthermore, these derivatives have demonstrated the ability to inhibit colony formation and cell migration in cancer cell lines dependent on TRK signaling.[2]

Visualizing the TRK Signaling Pathway and Inhibition

To understand the mechanism of action, it is crucial to visualize the TRK signaling pathway and the point of inhibition by these novel compounds.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Neurotrophin->TRK_Receptor P1 Dimerization & Autophosphorylation TRK_Receptor->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K PLCG PLCγ P1->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation Ca_Release Ca2+ Release IP3->Ca_Release Differentiation Differentiation Ca_Release->Differentiation Inhibitor Novel this compound Derivative Inhibitor->P1

Caption: TRK signaling pathway and the inhibitory action of novel this compound derivatives.

Experimental Protocols

The validation of these novel this compound derivatives involves a series of robust in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro inhibitory potency (IC50) of the novel this compound derivatives against TRK kinases.

Methodology:

  • Reagents: Recombinant human TRKA, TRKB, and TRKC enzymes, a suitable substrate peptide, ATP, and the test compounds (novel this compound derivatives).

  • Procedure: a. The test compounds are serially diluted to a range of concentrations. b. The compound dilutions are pre-incubated with the respective TRK enzyme in a kinase reaction buffer. c. The kinase reaction is initiated by the addition of the substrate and ATP. d. Following incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. e. The Kinase Detection Reagent is then added to convert the generated ADP back to ATP. f. The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the kinase activity.

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of the novel this compound derivatives on the proliferation and viability of cancer cells harboring TRK fusions.

Methodology:

  • Cell Line: A cancer cell line with a known TRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of the test compounds. c. After a 72-hour incubation period, MTT reagent is added to each well. d. Viable cells with active mitochondria will reduce the MTT to formazan, which is then solubilized. e. The absorbance of the formazan solution is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot for Phospho-TRK

Objective: To determine if the novel this compound derivatives inhibit TRK autophosphorylation in cells.

Methodology:

  • Cell Treatment: TRK fusion-positive cells are treated with various concentrations of the test compounds for a specified time.

  • Protein Extraction: Cells are lysed to extract total cellular proteins.

  • SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated TRK (p-TRK) and total TRK.

  • Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), a chemiluminescent substrate is added, and the resulting signal is detected.

  • Analysis: The intensity of the p-TRK band is normalized to the total TRK band to determine the extent of inhibition.

Experimental and Drug Development Workflow

The discovery and validation of novel TRK inhibitors follow a structured workflow from initial screening to preclinical evaluation.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_preclinical_vitro In Vitro Preclinical Evaluation cluster_preclinical_vivo In Vivo Preclinical Evaluation cluster_development Clinical Development Library_Screening Compound Library Screening Hit_Identification Hit Identification Library_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Kinase_Assay Biochemical Kinase Inhibition Assays (IC50 Determination) Lead_Optimization->Kinase_Assay Cellular_Assay Cellular Proliferation Assays Kinase_Assay->Cellular_Assay Mechanism_Assay Mechanism of Action (Western Blot, Apoptosis) Cellular_Assay->Mechanism_Assay PK_Studies Pharmacokinetic (PK) Studies Mechanism_Assay->PK_Studies Xenograft_Models Tumor Xenograft Efficacy Models PK_Studies->Xenograft_Models Tox_Studies Toxicology Studies Xenograft_Models->Tox_Studies IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling Clinical_Trials Clinical Trials IND_Enabling->Clinical_Trials

Caption: A generalized workflow for the discovery and development of novel TRK inhibitors.

Conclusion and Future Directions

The emergence of novel this compound derivatives as potent TRK inhibitors represents a significant advancement in the field of targeted cancer therapy. The lead compound, TRK-IN-30 (Compound C11), not only demonstrates high potency against wild-type TRK isoforms but also shows efficacy against a clinically relevant resistance mutation. This suggests a potential advantage over first-generation inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this new class of compounds. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other emerging TRK inhibitors, ultimately aiming to provide more effective treatment options for patients with TRK fusion-positive cancers.

References

A Comparative Guide to 1-Phenyl-1H-Indole Derivatives as Bcl-2 Inhibitors in Molecular Docking Simulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular docking performance of two distinct 1-phenyl-1H-indole derivatives as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. The Bcl-2 family of proteins are crucial regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2][3] 1-phenyl-1H-indole derivatives have emerged as a promising class of small molecules that can mimic the action of pro-apoptotic BH3-only proteins, thereby inhibiting the anti-apoptotic function of Bcl-2 and promoting cancer cell death.[2][4]

Comparative Analysis of Molecular Docking Performance

This section presents a summary of the molecular docking results for two representative 1-phenyl-1H-indole derivatives, Compound 9h and Compound U2, against the Bcl-2 protein. The data has been compiled from independent research studies to facilitate a comparative understanding of their potential as Bcl-2 inhibitors.

ParameterCompound 9hCompound U2Reference Compound (Gossypol)
Binding Affinity/Inhibitory Concentration IC50 (Bcl-2): Not explicitly provided in the abstract, but noted to have potent inhibitory activity.IC50 (Bcl-2): 1.2 ± 0.02 µM[2][5][6]IC50 (Bcl-2): 0.62 ± 0.01 µM[2][5]
Key Interacting Residues in Bcl-2 Binding Groove Not explicitly detailed in the abstract.Arg-60, Phe-63, Tyr-67, Glu-95, Arg-105, Ala-108[2]Not detailed in the provided search results.
Types of Interactions Observed Not explicitly detailed in the abstract.Hydrogen bonds, pi-pi stacking, hydrophobic interactions[2][5]Not detailed in the provided search results.
Target Selectivity Dual inhibitor of Bcl-2 and Mcl-1, without binding to Bcl-xL.[4][7]Primarily evaluated against Bcl-2.[2][5][6]Not detailed in the provided search results.

Experimental Protocols

The following outlines a generalized experimental protocol for the molecular docking simulation of 1-phenyl-1H-indole derivatives with the Bcl-2 protein, based on methodologies commonly reported in the field.[8][9]

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of the human Bcl-2 protein is obtained from the Protein Data Bank (PDB). A common PDB ID used in these studies is 4AQ3.[2] Water molecules and any co-crystallized ligands are typically removed from the protein structure. Hydrogen atoms are added, and the protein is prepared for docking using software such as AutoDock Tools or Maestro (Schrödinger).

  • Ligand Structure: The 2D structures of the 1-phenyl-1H-indole derivatives are drawn using a chemical drawing software like ChemDraw and then converted to 3D structures. The ligands are then energetically minimized using a suitable force field (e.g., MMFF94).

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Glide (Schrödinger), or GOLD.[10][11]

  • Grid Generation: A grid box is defined around the binding site of the Bcl-2 protein. This binding site is typically the BH3 binding groove, which is the natural binding site for pro-apoptotic proteins.[12] The grid box dimensions are set to encompass the entire binding pocket.

  • Docking Algorithm: The docking calculations are performed using a genetic algorithm or other conformational search algorithms to explore the possible binding poses of the ligand within the protein's active site.

  • Scoring and Analysis: The resulting docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the molecular basis of the binding.

3. Post-Docking Analysis:

  • Visualization: The best-docked poses are visualized using molecular graphics software like PyMOL or VMD to visually inspect the interactions between the ligand and the protein residues.

  • Interaction Analysis: The specific amino acid residues of Bcl-2 involved in the interaction with the ligand are identified. This information is crucial for understanding the structure-activity relationship (SAR) and for the further optimization of the lead compounds.

Visualizing Key Pathways and Workflows

To better illustrate the context and processes involved in this research, the following diagrams are provided.

Bcl2_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (Fas, TNFR)->Caspase-8 Caspase-3 (Executioner Caspase) Caspase-3 (Executioner Caspase) Caspase-8->Caspase-3 (Executioner Caspase) Apoptotic Stimuli Apoptotic Stimuli BH3-only proteins (Bim, Bad, Puma) BH3-only proteins (Bim, Bad, Puma) Apoptotic Stimuli->BH3-only proteins (Bim, Bad, Puma) Bcl-2 Bcl-2 BH3-only proteins (Bim, Bad, Puma)->Bcl-2 inhibit Bax/Bak Bax/Bak BH3-only proteins (Bim, Bad, Puma)->Bax/Bak activate Bcl-2->Bax/Bak inhibit Mitochondrion Mitochondrion Bax/Bak->Mitochondrion permeabilize Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-9->Caspase-3 (Executioner Caspase) Apoptosis Apoptosis Caspase-3 (Executioner Caspase)->Apoptosis 1-phenyl-1H-indole derivatives 1-phenyl-1H-indole derivatives 1-phenyl-1H-indole derivatives->Bcl-2 inhibit Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (e.g., Bcl-2 from PDB) Grid_Generation Grid Generation (Define Binding Site) Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (1-phenyl-1H-indole derivative) Docking Molecular Docking (e.g., AutoDock, Glide) Ligand_Preparation->Docking Grid_Generation->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction_Analysis Visualization Visualization (PyMOL, VMD) Interaction_Analysis->Visualization

References

A Comparative Analysis of Indole and Indazole Scaffolds for IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in immuno-oncology. As a key enzyme in the kynurenine pathway, IDO1's over-expression in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune evasion.[1][2] The development of small molecule inhibitors targeting IDO1 is a major focus of cancer immunotherapy research. Among the numerous heterocyclic scaffolds explored, indole and indazole have proven to be particularly fruitful starting points for the design of potent IDO1 inhibitors.

This guide provides an objective comparative analysis of indole and indazole scaffolds for IDO1 inhibition, supported by experimental data. We will delve into their structure-activity relationships, present quantitative data on their inhibitory potency, and detail the experimental protocols used for their evaluation.

Structural and Mechanistic Overview

Both indole and indazole scaffolds serve as effective pharmacophores for IDO1 inhibition, often interacting with the heme cofactor in the enzyme's active site.[3] Indole-based inhibitors, being analogs of the natural substrate tryptophan, were among the first to be discovered. Their mechanism of inhibition can vary, with some compounds acting as competitive inhibitors, while others may not directly interact with the heme iron but rather form key hydrogen bonds with residues such as Ser167.[3]

Indazole, a bioisostere of indole, has also emerged as a promising scaffold.[4] Scaffold hopping from indole to indazole has been a successful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.[4] Indazole-based inhibitors have been shown to interact with key residues in the active site pockets of IDO1.[4]

Quantitative Comparison of Inhibitory Potency

The following tables summarize the biochemical and cellular inhibitory activities of representative indole and indazole-based IDO1 inhibitors. It is important to note that the data are compiled from various studies, and direct comparison should be made with caution due to potential differences in experimental conditions.

Table 1: Inhibitory Potency of Indole-Based IDO1 Inhibitors

CompoundBiochemical IC50 (hIDO1)Cellular IC50Cell LineReference
3-aryl indole derivative 97 µMNot Reported-[]
3-substituted indole derivative 130.19 µM0.33 µMMDA-MB-231[]
Keto-indole derivative 813.1 µMNot Reported-[2]
2-(5-imidazolyl)indole derivative0.16 µM0.3 µMNot Reported[6]
Tryptanthrin derivative 120.534 µM0.023 µMHEK 293[1]

Table 2: Inhibitory Potency of Indazole-Based IDO1 Inhibitors

CompoundBiochemical IC50 (hIDO1)Cellular IC50Cell LineReference
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)Not Reported14.3 µMHCT116[4]
1,3-dimethyl-6-amino indazole derivative 5Not Reported0.4 µMNot Reported[4]

IDO1 Signaling Pathway and Inhibition

IDO1 plays a crucial role in immune suppression through the catabolism of tryptophan. The depletion of tryptophan and the production of kynurenine and its downstream metabolites lead to the inhibition of effector T cell proliferation and the induction of regulatory T cells (Tregs). The following diagram illustrates the IDO1 signaling pathway and the points of intervention by inhibitors.

IDO1_Signaling_Pathway IDO1 Signaling Pathway and Inhibition Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Inhibitors Indole/Indazole Inhibitors Inhibitors->IDO1 Inhibit Kynurenine_Accumulation Kynurenine Accumulation Kynurenine->Kynurenine_Accumulation Effector_T_Cell Effector T Cells Tryptophan_Depletion->Effector_T_Cell Inhibits Proliferation Treg Regulatory T Cells (Tregs) Kynurenine_Accumulation->Treg Induces Immune_Suppression Immune Suppression Treg->Immune_Suppression Promotes

IDO1 Signaling Pathway and Inhibition

Experimental Protocols

The evaluation of IDO1 inhibitors typically involves a combination of biochemical and cell-based assays. The following are detailed methodologies for key experiments cited in the literature.

Biochemical IDO1 Enzyme Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1 (rhIDO1).

Workflow Diagram:

Biochemical_Assay_Workflow Biochemical IDO1 Assay Workflow start Start prepare_reagents Prepare Reagents: - rhIDO1 Enzyme - L-Tryptophan (Substrate) - Assay Buffer (e.g., Potassium Phosphate) - Cofactors (e.g., Ascorbic Acid, Methylene Blue) start->prepare_reagents add_inhibitor Add Test Compound (Indole/Indazole Derivative) to reaction wells prepare_reagents->add_inhibitor add_enzyme Add rhIDO1 Enzyme add_inhibitor->add_enzyme incubate_1 Pre-incubate to allow compound-enzyme binding add_enzyme->incubate_1 add_substrate Initiate reaction by adding L-Tryptophan incubate_1->add_substrate incubate_2 Incubate at 37°C add_substrate->incubate_2 stop_reaction Stop reaction (e.g., with Trichloroacetic Acid) incubate_2->stop_reaction measure_kynurenine Measure Kynurenine production (e.g., by absorbance at 480 nm or HPLC) stop_reaction->measure_kynurenine calculate_ic50 Calculate IC50 value measure_kynurenine->calculate_ic50 end End calculate_ic50->end

Biochemical IDO1 Assay Workflow

Protocol:

  • Reagent Preparation : Prepare a reaction mixture containing purified rhIDO1 protein, assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5), and necessary cofactors such as ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[7]

  • Compound Incubation : Add serial dilutions of the test compounds to the reaction wells.

  • Enzyme Addition : Add the prepared rhIDO1 enzyme solution to the wells.

  • Pre-incubation : Pre-incubate the mixture to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, L-tryptophan (e.g., 400 µM).[7]

  • Incubation : Incubate the reaction plate at 37°C for a defined period (e.g., 30-60 minutes).[7]

  • Reaction Termination : Stop the reaction by adding a quenching agent, such as 30% (w/v) trichloroacetic acid (TCA).[7]

  • Kynurenine Measurement : The amount of N-formylkynurenine produced is converted to kynurenine by incubation at 50°C for 30 minutes.[7] Kynurenine levels are then quantified, often by measuring the absorbance at 480 nm after the addition of p-dimethylaminobenzaldehyde (p-DMAB) or by using High-Performance Liquid Chromatography (HPLC) for more precise quantification.[7]

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular IDO1 Activity Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and off-target effects.

Workflow Diagram:

Cellular_Assay_Workflow Cellular IDO1 Assay Workflow start Start seed_cells Seed cancer cells (e.g., HeLa, SKOV-3) in 96-well plates start->seed_cells induce_ido1 Induce IDO1 expression (e.g., with Interferon-gamma, IFNγ) seed_cells->induce_ido1 add_inhibitor Add serial dilutions of test compound induce_ido1->add_inhibitor incubate_cells Incubate cells for 24-48 hours add_inhibitor->incubate_cells collect_supernatant Collect cell culture supernatant incubate_cells->collect_supernatant assess_cytotoxicity Assess cell viability (e.g., MTT assay) to rule out cytotoxicity incubate_cells->assess_cytotoxicity measure_kynurenine Measure Kynurenine concentration in supernatant collect_supernatant->measure_kynurenine calculate_ic50 Calculate cellular IC50 value measure_kynurenine->calculate_ic50 end End calculate_ic50->end

Cellular IDO1 Assay Workflow

Protocol:

  • Cell Culture : Seed a suitable cancer cell line that expresses IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells) into 96-well plates.[7][8]

  • IDO1 Induction : Treat the cells with an inducing agent, typically recombinant human interferon-gamma (IFNγ; e.g., 10 ng/mL), to upregulate IDO1 expression.[7]

  • Inhibitor Treatment : Add serial dilutions of the test compounds to the cell culture medium.

  • Incubation : Incubate the cells for a period of 24 to 48 hours.[9]

  • Kynurenine Measurement : Collect the cell culture supernatant and measure the concentration of kynurenine using the same methods described for the biochemical assay (TCA precipitation followed by reaction with p-DMAB and absorbance reading, or HPLC).[7][9]

  • Cytotoxicity Assessment : In parallel, assess the viability of the cells treated with the inhibitor (e.g., using an MTT or CellTiter-Glo assay) to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not a cytotoxic effect.

  • Data Analysis : Calculate the cellular IC50 value from the dose-response curve of kynurenine production.

Conclusion

Both indole and indazole scaffolds have demonstrated significant potential in the development of potent and selective IDO1 inhibitors. The choice between these scaffolds will depend on a multitude of factors, including the desired potency, selectivity profile against other enzymes (such as IDO2 and TDO), and overall drug-like properties. The data presented herein, while not from a single head-to-head study, provides a valuable starting point for researchers in the field. The detailed experimental protocols offer a guide for the consistent evaluation of new chemical entities. Further research focusing on direct comparative studies will be instrumental in elucidating the subtle yet critical differences between these two important pharmacophores and in guiding the rational design of next-generation IDO1 inhibitors for cancer immunotherapy.

References

Evaluating the Anti-proliferative Activity of 1H-Indole Compounds Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has identified the 1H-indole scaffold as a promising pharmacophore. Its derivatives have demonstrated significant anti-proliferative activity against a spectrum of cancer cell lines, operating through various mechanisms of action. This guide provides an objective comparison of the in vitro anti-proliferative activity of selected this compound compounds with established cancer inhibitors, supported by experimental data and detailed protocols.

Comparative Anti-proliferative Activity

The efficacy of anti-cancer compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation. The following tables summarize the IC50 values of various this compound derivatives against several human cancer cell lines, juxtaposed with the performance of well-established chemotherapeutic agents.

Compound/InhibitorCancer Cell LineIC50 (µM)Primary Mechanism of Action
This compound Derivatives
Indole Compound AMCF-7 (Breast)7.5[1]Not specified
MDA-MB-231 (Breast)7.5[1]
SK-BR-3 (Breast)7.5[1]
Indole Compound BHepG2 (Liver)3.5[1]Apoptosis Induction
Hep3B (Liver)5.87[1]
Indole-based Sulfonohydrazide (5f)MCF-7 (Breast)13.2[2]Not specified
MDA-MB-468 (Breast)8.2[2]
3-Methyl-2-phenyl-1H-indole (30)HeLa (Cervical)7.9[3]Topoisomerase II Inhibition
A2780 (Ovarian)2.3[3]
MSTO-211H (Mesothelioma)2.9[3]
3-Methyl-2-phenyl-1H-indole (32)HeLa (Cervical)<5[4]Topoisomerase II Inhibition
A2780 (Ovarian)<5[4]
MSTO-211H (Mesothelioma)<5[4]
Known Inhibitors
DoxorubicinMCF-7 (Breast)20.2[1]DNA Intercalation, Topoisomerase II Inhibition
HepG2 (Liver)18.7[1]
Combretastatin A-4MCF-7 (Breast)0.016[1]Tubulin Polymerization Inhibition
PaclitaxelMDA-MB-231 (Breast)VariesMicrotubule Stabilization
5-FluorouracilVariousVariesThymidylate Synthase Inhibition

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.

Experimental Protocols

The determination of anti-proliferative activity is crucial for the evaluation of potential anti-cancer compounds. The following are detailed methodologies for two standard colorimetric assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives and known inhibitors)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubator for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with varying concentrations of the test compounds for the desired incubation period.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well and incubating for 1 hour at 4°C.[5]

  • Washing: Wash the plates five times with water to remove the TCA.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[5]

  • Dye Solubilization: Air-dry the plates and then add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Visualizing Mechanisms and Workflows

To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by anti-cancer agents and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation Promotes eIF4E->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.

G cluster_workflow Experimental Workflow for Anti-Proliferative Activity Screening start Start: Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with this compound Compounds & Inhibitors (Varying Concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Viability Assay (e.g., MTT or SRB) incubate->assay measure Measure Absorbance (Microplate Reader) assay->measure analyze Data Analysis: Calculate % Viability & Determine IC50 measure->analyze compare Compare IC50 Values of This compound Compounds vs. Known Inhibitors analyze->compare end End: Identify Lead Compounds compare->end

Caption: A generalized workflow for in vitro screening of anti-proliferative compounds.

References

Unraveling the Synthesis of 1H-Isoindoles: A Computational and Comparative Guide to the Rhodium-Catalyzed Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of nitrogen-containing heterocyclic scaffolds like 1H-isoindoles is a critical endeavor due to their prevalence in biologically active compounds. A novel rhodium-catalyzed cascade reaction has emerged as a powerful tool for constructing these complex molecules. This guide provides a detailed computational investigation of this cascade, compares its performance with alternative synthetic methods, and presents the necessary experimental data and protocols for its application.

A significant advancement in the synthesis of 1H-isoindole-containing scaffolds is a rhodium-catalyzed cascade that enables the trifunctionalization of a nitrile moiety, leading to a substantial increase in molecular complexity.[1][2] This reaction is initiated by the formation of a nitrile ylide with extended conjugation from the reaction of a rhodium vinylcarbene with a nitrile.[1][2] Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in elucidating the intricate mechanism of this transformation.[1][3]

The Rhodium-Catalyzed Cascade: A Mechanistic Deep Dive

The reaction pathway, as revealed by computational analysis, involves a series of rhodium-catalyzed and proton-catalyzed steps.[1] A key event is the 1,7-electrocyclization of the extended nitrile ylide to form an azepine ring. Subsequently, a second vinylcarbene attacks this azepine ring, a crucial step in the trifunctionalization process.[1][2] The catalytic cycle is closed by the departure of the rhodium catalyst, followed by a proton-catalyzed ring contraction to yield the final 1H-isoindole product.[1] Isotope labeling experiments have further supported the computationally derived mechanism.[1]

Below is a diagram illustrating the DFT computed reaction pathway for the formation of the 1H-isoindole core.

Caption: DFT computed reaction pathway for 1H-isoindole synthesis.

Performance and Scope of the Rhodium-Catalyzed Cascade

The efficiency of this rhodium-catalyzed cascade is influenced by various factors, with concentration and temperature being critical parameters. Optimal results are achieved at a concentration of 0.035 M and a temperature of -25 °C, affording the desired product in yields as high as 75%.[3] The reaction demonstrates a good substrate scope, with electron-donating groups on the aryl moiety of the diazo compound generally leading to higher yields.[3] For instance, substrates with electron-donating groups have been shown to produce excellent yields.[3]

A Comparative Look: Alternative Routes to 1H-Isoindoles

While the rhodium-catalyzed cascade presents a novel and efficient method, several other catalytic systems have been developed for the synthesis of isoindoles and their derivatives. These alternatives offer different advantages in terms of catalyst, reaction conditions, and substrate scope.

Catalyst SystemDescriptionAdvantagesDisadvantagesReference
Rhodium(II) Cascade reaction involving nitrile trifunctionalization.High complexity increase in a single step, diastereoselective.Requires diazo compounds, sensitive to temperature and concentration.[1][2][3]
Ruthenium Oxidant-free cyclization of benzimidates with alkenes.Room temperature reaction, liberates H2 as the only byproduct.Scope may be limited by the availability of benzimidate precursors.[4]
Palladium Desymmetric C–H bond imidoylation or carbonylative cyclization.Enantioselective synthesis possible, one-pot conversion from isoindolines.May require specific directing groups or pre-functionalized substrates.[4][5]
Nickel Cascade C(sp²)–H alkynylation/hydroamination.Utilizes a transient directing group for improved atom economy.May require specific ligands for optimal performance.[4]
Gold Gold-catalyzed diazo-yne cyclization to form a vinylcarbene.Leads to the formation of phenanthridines, a related N-heterocycle.The cyclization does not directly yield the isoindole core.[1]

This comparative overview highlights the diverse strategies available for accessing the 1H-isoindole scaffold. The choice of method will ultimately depend on the specific target molecule, desired stereochemistry, and the availability of starting materials.

Experimental Protocols

General Procedure for the Rhodium-Catalyzed Cascade Synthesis of 1H-Isoindoles[3]

Reactions are typically performed at a 0.035 M concentration in dichloromethane (DCM) at -25 °C under a nitrogen atmosphere. To a solution of the diazo substrate (0.11 mmol) in DCM is added the rhodium(II) catalyst (2 mol %). The reaction mixture is stirred for 22 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography.

Note: For detailed protocols of alternative methods, please refer to the cited literature.

Conclusion

The computational investigation of the rhodium-catalyzed cascade for 1H-isoindole synthesis provides a deep understanding of its mechanism, allowing for rational optimization and application.[1][3] When compared to other synthetic routes, this method stands out for its ability to rapidly generate molecular complexity in a single, diastereoselective step.[3] While alternative methods catalyzed by ruthenium, palladium, and nickel offer their own unique advantages, the rhodium-catalyzed cascade represents a significant contribution to the synthetic chemist's toolbox for accessing valuable 1H-isoindole-containing molecules. The provided data and protocols serve as a valuable resource for researchers aiming to leverage this powerful transformation in their synthetic endeavors.

References

Unmasking Reaction Pathways: A Guide to Isotope Labeling in Indole Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of isotopic labeling versus alternative methods for elucidating the complex reaction mechanisms of indoles, supported by experimental data and detailed protocols.

The indole scaffold is a cornerstone of pharmaceuticals, agrochemicals, and materials science. Understanding the precise mechanisms of reactions involving indoles is paramount for optimizing existing synthetic routes and discovering new ones. While computational studies and kinetic analyses provide valuable insights, isotope labeling experiments often offer the most definitive evidence for proposed reaction pathways. By strategically replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can trace the fate of specific atoms, probe bond-breaking events in rate-determining steps, and distinguish between competing mechanisms.

This guide compares the application of isotope labeling experiments with other mechanistic study techniques in several key classes of indole reactions. We present quantitative data from pivotal studies, provide detailed experimental protocols, and visualize complex mechanistic concepts to equip researchers with the knowledge to effectively apply these powerful techniques.

Comparison 1: Kinetic Isotope Effect (KIE) in Determining Rate-Limiting Steps

One of the most powerful applications of isotope labeling is the measurement of the Kinetic Isotope Effect (KIE), which is the ratio of the reaction rate of a substrate with a lighter isotope to that with a heavier isotope (k_light/k_heavy). A primary KIE significantly greater than 1 indicates that the bond to the isotopically labeled atom is being broken in the rate-determining step of the reaction.

Case Study: Protiodecarboxylation of Indole-3-carboxylic Acid

The mechanism of the protiodecarboxylation of indoles has been a subject of debate, with possibilities including a concerted process or a stepwise mechanism involving a zwitterionic intermediate. Isotope labeling was crucial in clarifying the process. By conducting the reaction in D₂O instead of H₂O, a solvent isotope effect was observed.

Alternative Methods:

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to model transition states for different proposed mechanisms (concerted vs. stepwise) and predict the theoretical KIE.[1]

  • Substituent Effects (Hammett Analysis): Studying the effect of different electron-donating or -withdrawing groups on the indole ring can provide information about charge development in the transition state. However, this can be less definitive than KIE studies for pinpointing bond cleavage.

Data Summary:

ReactionIsotopic LabelObserved KIE (kH/kD)InterpretationReference
Protiodecarboxylation of Indole-3-COOHD₂O vs. H₂O~2.2 - 2.7The protonation of the indole carboxylate by the solvent is the rate-determining step.[1]
Tryptophan Synthase Reaction3-[²H]indole1.4 - 2.0In the absence of an allosteric effector, deprotonation is the rate-limiting step in quinonoid intermediate formation.[2][2]
Tryptophan Synthase Reaction + Na₂GP3-[²H]indoleNo KIE observedWith an allosteric effector present, the binding of indole to the enzyme becomes the rate-limiting step.[2]

Experimental Protocol: KIE Measurement for Tryptophan Synthase Reaction

This protocol is adapted from the study of the reaction of indole with the aminoacrylate intermediate of Salmonella typhimurium tryptophan synthase.[2]

  • Enzyme Preparation: Prepare the α₂β₂ complex of tryptophan synthase and incubate it with L-serine to form the aminoacrylate intermediate, which has a distinct absorbance at 350 nm.

  • Substrate Preparation: Synthesize 3-[²H]indole via a suitable method. Prepare solutions of both unlabeled indole and 3-[²H]indole.

  • Kinetic Measurement: Use a rapid-scanning stopped-flow spectrophotometer.

  • Reaction Initiation: Rapidly mix the enzyme-aminoacrylate complex solution with the indole (or 3-[²H]indole) solution.

  • Data Acquisition: Monitor the reaction over time by observing the decay of the aminoacrylate intermediate at 350 nm and the formation of the quinonoid intermediate at 476 nm.

  • Rate Calculation: Determine the pseudo-first-order rate constants (k_obs) from the exponential fits of the absorbance changes for both the labeled and unlabeled substrates.

  • KIE Calculation: Calculate the KIE as the ratio of the rate constant for the unlabeled indole to that of the 3-[²H]indole (KIE = k_H / k_D).

Visualizing the Kinetic Isotope Effect

Caption: Principle of the primary kinetic isotope effect (KIE).

Comparison 2: Tracing Atoms to Differentiate Mechanistic Pathways

Isotope tracing is a definitive method for confirming reaction pathways, especially in complex catalytic cycles or rearrangements. By labeling a specific position, one can follow its journey from reactant to product, confirming or refuting proposed intermediates and bond formations.

Case Study: Gold(I)-Catalyzed Regioselective Hydrogen Isotope Labeling of Indoles

Gold catalysts are effective for the regioselective deuteration of indoles, but the mechanism was not immediately obvious. Isotope labeling experiments using deuterated solvents like CD₃OD or D₂O were used not only to produce the labeled compounds but also to probe the mechanism of the exchange itself.[3] The high regioselectivity (C3 for unsubstituted indoles, C2 for C3-substituted indoles) provided strong evidence for the involvement of a specific aurated indole intermediate.

Alternative Methods:

  • Intermediate Trapping: Attempts can be made to trap proposed reactive intermediates (like the aurated indole) with other reagents. However, the failure to trap an intermediate does not disprove its existence.

  • In-situ Spectroscopy: Techniques like NMR or IR could potentially be used to observe catalytic intermediates directly, but this is often challenging due to their low concentration and short lifetimes.

Data Summary:

SubstrateDeuterium SourceCatalystPosition Labeled% DeuterationInterpretationReference
IndoleD₂OIPrAuNTf₂C394%The reaction proceeds via a C3-aurated indole intermediate, which undergoes reversible protonolysis/deuterolysis with the solvent.[3]
3-MethylindoleD₂OIPrAuNTf₂C299%When C3 is blocked, a C2-aurated intermediate is formed, leading to highly selective C2 deuteration.[3]
IndoleCD₃CO₂DPd(OAc)₂ then K₂CO₃/MeOH/H₂OC281%A "reverse hydrogen isotope exchange" strategy where initial C2/C3 labeling is followed by selective protic removal of the C3 label.[4][5][4][5]
N-pyrimidyl indolineD₂O[RhCp*Cl₂]₂/AgSbF₆C767%H/D exchange experiments indicate a reversible, base-assisted C-H metalation at the C7 position, directed by the pyrimidyl group.[6][6]

Experimental Protocol: Au(I)-Catalyzed C3-Deuteration of Indole

This protocol is a general representation based on the work by Guinchard et al.[3]

  • Reactant Setup: In a sealed tube under an inert atmosphere (e.g., argon), combine indole (1.0 equiv), the gold catalyst (e.g., IPrAuNTf₂, 1-5 mol%), and a suitable solvent (e.g., 1,4-dioxane).

  • Isotope Source Addition: Add the deuterium source, D₂O (typically a large excess, e.g., 20 equiv).

  • Reaction: Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 16-24 hours).

  • Workup: After cooling to room temperature, quench the reaction, extract the product with an organic solvent, and dry the organic layer.

  • Purification: Purify the product using column chromatography on silica gel.

  • Analysis: Determine the position and percentage of deuterium incorporation using ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the signal for the C3-proton in the ¹H NMR spectrum and analysis of peak integrations relative to an internal standard will quantify the deuteration level. Mass spectrometry can confirm the mass increase corresponding to deuterium incorporation.

Visualizing Mechanistic Investigation and a Catalytic Cycle

Workflow cluster_workflow Experimental Workflow for Isotope Tracing start Synthesize Labeled Reactant (e.g., use D₂O) react Perform Reaction (e.g., Au(I) catalysis) start->react purify Isolate and Purify Product react->purify analyze Analyze Product (NMR, MS) purify->analyze compare Compare Isotope Position in Product vs. Reactant analyze->compare elucidate Elucidate Mechanism compare->elucidate

Caption: A typical experimental workflow for an isotope tracing study.

Gold_Cycle cluster_exchange H/D Exchange indole Indole intermediate1 π-Complex (i) indole->intermediate1 + [L-Au]+ au_cat [L-Au]+ intermediate2 σ-(N)-Complex (ii) intermediate1->intermediate2 intermediate3 C3-Aurated Indole (iii) intermediate2->intermediate3 - H+ intermediate3->intermediate3 + D+ - H+ deuterated_indole C3-Deuterated Indole intermediate3->deuterated_indole + D+ - [L-Au]+ note This step is reversible and driven by the D₂O pool.

Caption: Plausible mechanism for Au(I)-catalyzed C3-deuteration of indole.

Conclusion: The Definitive Power of Isotopic Probes

While methods like computational modeling and substituent effect analysis are invaluable for generating hypotheses about reaction mechanisms, isotope labeling experiments provide the tangible, empirical data needed to validate them.

MethodPrimary UseAdvantagesLimitations
Isotope Labeling (KIE) Identifying bond cleavage in the rate-determining step.Provides direct, quantitative evidence. Highly sensitive to transition state geometry.Requires synthesis of labeled materials. Interpretation can be complex (e.g., secondary KIEs).
Isotope Labeling (Tracing) Differentiating pathways, confirming atom connectivity, proving rearrangements.Often provides unambiguous proof of a mechanism. The "gold standard" for tracking atom fate.Can be synthetically challenging and expensive. Analysis requires specialized techniques (NMR, MS).
Computational Chemistry Modeling transition states, calculating energy barriers, predicting KIEs.Provides deep insight into unobservable species. Can screen multiple hypotheses quickly.Model accuracy depends on the level of theory. Results require experimental validation.
Intermediate Trapping Providing evidence for the existence of a transient species.Can provide direct structural information about an intermediate.Failure to trap does not disprove existence. The trapping agent may alter the reaction pathway.

The study of indole reactions demonstrates a powerful synergy between these techniques. Isotope labeling experiments, by providing clear, quantitative data on KIEs and the precise location of atoms in final products, serve as the ultimate benchmark against which theoretical models and other indirect evidence must be compared. For researchers and drug development professionals, leveraging isotopic labeling is not just an option but a critical tool for achieving a profound and accurate understanding of indole reactivity.

References

A Comparative Guide to the Biological Activities of Monomeric and Bis-Indole Marine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently found in natural products with potent biological activities. Marine organisms, in particular, are a rich source of structurally diverse indole alkaloids. This guide provides a comparative analysis of the biological activities of two major classes of these compounds: monomeric and bis-indole marine alkaloids. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this guide aims to facilitate a deeper understanding of their structure-activity relationships and potential for therapeutic development.

Data Presentation: A Quantitative Comparison

While direct comparative studies of a monomeric indole alkaloid and its corresponding bis-indole dimer are not extensively available in the literature, we can draw valuable insights by comparing the activities of representative compounds from each class. The following tables summarize the cytotoxic and antimicrobial activities of selected monomeric and bis-indole marine alkaloids.

Table 1: Comparative Cytotoxicity of Monomeric vs. Bis-Indole Marine Alkaloids

ClassCompoundMarine SourceCancer Cell LineIC50 (µM)Reference
Monomeric 5,6-dibromotryptamineMarine SpongeMOLT-3 (Leukemia)5.4[1]
HeLa (Cervical)9.4[1]
HepG2 (Liver)23.1[1]
6-Bromo-N-propionyltryptamineMarine BacteriumL929 (Fibrosarcoma)~10% inhibition at 10 µM[2]
Indole-3-carboxaldehyde derivativeSyntheticMCF-7 (Breast)13.2[3]
Bis-Indole Nortopsentin ASpongosorites ruetzleriP388 (Murine Leukemia)7.6
Nortopsentin BSpongosorites ruetzleriP388 (Murine Leukemia)7.8
Nortopsentin CSpongosorites ruetzleriP388 (Murine Leukemia)1.7
Dragmacidin DDragmacidon sp.P388 (Murine Leukemia)2.6[4]
A549 (Human Lung)8.3[4]

Table 2: Comparative Antimicrobial Activity of Monomeric vs. Bis-Indole Marine Alkaloids

ClassCompoundMarine SourceMicroorganismMIC (µg/mL)Reference
Monomeric Tryptamine derivative (2)Fascaplysinopsis reticulataVibrio natrigens0.01[5]
Tryptamine derivative (3)Fascaplysinopsis reticulataVibrio natrigens1[5]
Tryptamine (5)Fascaplysinopsis reticulataVibrio carchariae1[5]
Bis-Indole Nortopsentin ASpongosorites ruetzleriCandida albicans3.1
Nortopsentin BSpongosorites ruetzleriCandida albicans6.2
Nortopsentin CSpongosorites ruetzleriCandida albicans12.5
Dragmacidin DDragmacidon sp.Escherichia coli15.6
Bacillus subtilis3.1
Candida albicans15.6

General Observation: Based on the available data, bis-indole alkaloids often exhibit potent biological activities. The dimerization of the indole scaffold can lead to enhanced cytotoxicity and a broader spectrum of antimicrobial activity compared to many simpler monomeric indole derivatives. However, it is crucial to note that the specific substitution patterns on the indole ring and the nature of the linker in bis-indoles play a significant role in their overall activity.

Experimental Protocols

To ensure the reproducibility and further investigation of the cited biological activities, detailed methodologies for key experiments are provided below.

Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (monomeric or bis-indole alkaloids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[3]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium.

Procedure (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

Bis-indole alkaloids often exert their cytotoxic effects by inducing apoptosis (programmed cell death). The following diagrams illustrate key signaling pathways implicated in the action of these compounds.

Apoptosis_Pathway_Bis_Indole cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC Death-Inducing Signaling Complex (DISC) Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Bcl2_Family Bcl-2 Family Proteins Caspase8->Bcl2_Family cleaves Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Bis_Indole Bis-Indole Alkaloid Bis_Indole->Bcl2_Family regulates Bax_Bak Bax/Bak Bcl2_Family->Bax_Bak activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 activates Cellular_Substrates Cellular Substrates Caspase3->Cellular_Substrates cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: Apoptosis induction by bis-indole alkaloids via intrinsic and extrinsic pathways.

Some bis-indole alkaloids, such as Dragmacidin D, are also hypothesized to modulate other critical cellular signaling pathways like the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway cluster_receptor cluster_pathway PI3K/Akt/mTOR Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) mTORC1->Protein_Synthesis promotes Dragmacidin_D Dragmacidin D (Hypothesized Inhibition) Dragmacidin_D->PI3K inhibits? Dragmacidin_D->Akt inhibits? Dragmacidin_D->mTORC1 inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Dragmacidin D.

Experimental Workflows

The following diagram outlines a general workflow for the screening and characterization of the biological activities of marine indole alkaloids.

Experimental_Workflow cluster_extraction Isolation & Identification cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Marine_Organism Marine Organism (e.g., Sponge, Bacterium) Extraction Extraction & Fractionation Marine_Organism->Extraction Isolation Isolation of Pure Compounds (e.g., HPLC) Extraction->Isolation Structure_Elucidation Structure Elucidation (e.g., NMR, MS) Isolation->Structure_Elucidation Cytotoxicity_Screen Cytotoxicity Screening (e.g., MTT Assay) Structure_Elucidation->Cytotoxicity_Screen Antimicrobial_Screen Antimicrobial Screening (e.g., MIC Assay) Structure_Elucidation->Antimicrobial_Screen Other_Assays Other Bioassays (e.g., Anti-inflammatory, Kinase Inhibition) Structure_Elucidation->Other_Assays Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase Activity) Cytotoxicity_Screen->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cytotoxicity_Screen->Cell_Cycle_Analysis Western_Blot Western Blot (Signaling Pathway Analysis) Apoptosis_Assay->Western_Blot Lead_Compound Lead Compound Identification Western_Blot->Lead_Compound

Caption: General workflow for the discovery and characterization of bioactive marine indole alkaloids.

References

Assessing the Selectivity of 1-Hydroxy-1H-Indole Derivatives for LDHA over LDHB Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, presents a compelling therapeutic target. A key enzyme in this altered metabolic landscape is Lactate Dehydrogenase A (LDHA), which is frequently overexpressed in various tumors and is crucial for maintaining a high rate of glycolysis. The development of selective inhibitors for LDHA over its isoform, LDHB, is a significant goal in oncology drug discovery, as LDHB plays important roles in normal oxidative tissues. This guide provides a comparative assessment of 1-hydroxy-1H-indole derivatives as selective LDHA inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the inhibitory activity of a key 1-hydroxy-1H-indole derivative against LDHA and LDHB, alongside other non-indole based inhibitors for context. This data highlights the potential for high selectivity within the 1-hydroxy-1H-indole chemical class.

Compound ClassCompound Name/IdentifierLDHA IC50LDHB IC50Selectivity (LDHB/LDHA)
1-Hydroxy-1H-indole Methyl 4-bromo-3-[(n-hexyloxy)methyl]-1-hydroxy-1H-indole-2-carboxylate (1g)25 ± 1.12 nM> 25 µM (Inactive)> 1000-fold
Phthalimide DerivativeCompound 3308 nM> 25 µM> 81-fold
Dibenzofuran DerivativeCompound 7757 nM> 25 µM> 33-fold
Pyrazole-basedCompound 63Low nMLow nMNon-selective
Reference CompoundOxamate--Non-selective

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of selectivity data. Below is a synthesized protocol for determining the enzymatic inhibition of LDHA and LDHB.

Protocol: In Vitro Lactate Dehydrogenase (LDH) Enzyme Inhibition Assay

This protocol outlines the steps to measure the inhibitory activity of compounds against recombinant human LDHA and LDHB enzymes. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate.

Materials and Reagents:

  • Recombinant human LDHA and LDHB enzymes

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Sodium pyruvate

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4

  • Test compounds (1-hydroxy-1H-indole derivatives) dissolved in DMSO

  • 96-well, clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Assay Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADH in the assay buffer.

    • Prepare a stock solution of sodium pyruvate in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer

      • Test compound solution (or DMSO for control wells)

      • Recombinant LDHA or LDHB enzyme solution

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction Initiation:

    • To initiate the reaction, add the NADH solution to each well, followed immediately by the sodium pyruvate solution.

    • The final reaction mixture should contain the enzyme, NADH, pyruvate, and the test compound at their final desired concentrations.

  • Data Acquisition:

    • Immediately place the microplate in a pre-warmed (37°C) microplate reader.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for a total of 10-15 minutes. The rate of NADH oxidation is linear during this initial period.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Visualizations

The following diagrams illustrate the relevant biological pathway and the experimental workflow.

LDHA_LDHB_Signaling_Pathway cluster_downstream Metabolic Fate HIF-1α HIF-1α LDHA LDHA HIF-1α->LDHA Upregulates c-Myc c-Myc c-Myc->LDHA Upregulates FOXM1 FOXM1 FOXM1->LDHA Upregulates FGFR1 FGFR1 FGFR1->LDHA Phosphorylates & Stabilizes mTOR mTOR STAT3 STAT3 mTOR->STAT3 LDHB LDHB STAT3->LDHB Upregulates Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate NAD+/NADH

Caption: LDHA and LDHB Signaling Pathways in Cancer.

LDH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Reagents: - Assay Buffer - NADH & Pyruvate Stocks - Compound Dilutions B Dispense Reagents into 96-well Plate: - Buffer, Compound/DMSO, Enzyme A->B C Pre-incubate at 37°C for 15 min B->C D Initiate Reaction: Add NADH and Pyruvate C->D E Measure Absorbance at 340 nm (Kinetic Read) D->E F Calculate Initial Velocity E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: LDH Enzyme Inhibition Assay Workflow.

In Vivo Validation of 1H-Indole Compounds as Anticancer Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of three distinct 1H-indole-based anticancer compounds in xenograft models. This document summarizes key quantitative data, details experimental protocols, and visualizes associated signaling pathways to support preclinical research and development efforts.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with potent anticancer properties. The translation of promising in vitro findings to in vivo efficacy is a critical step in the drug discovery pipeline. This guide focuses on the in vivo validation of three such this compound derivatives, each with a unique mechanism of action, to provide a comparative overview of their performance in preclinical xenograft models.

Comparative In Vivo Efficacy of this compound Anticancer Agents

The following table summarizes the in vivo anticancer activity of three selected this compound compounds, highlighting their performance in different xenograft models.

Compound ID/ClassTarget/Mechanism of ActionCancer TypeXenograft ModelDosage and AdministrationTumor Growth Inhibition (TGI)Reference
SP-141 MDM2 InhibitorBreast CancerMCF-710 mg/kg, intraperitoneal injection, dailySignificant inhibition of tumor growth[1]
Indole-3-glyoxylamide Derivative Tubulin Polymerization InhibitorHead and Neck CancerFaDu50 mg/kg, oral gavage, dailySignificant tumor growth inhibition[2]
BI-0252 MDM2-p53 Interaction InhibitorOsteosarcomaSJSA-1Single dose (details proprietary)In vivo efficacy demonstrated[3]

Detailed Experimental Protocols

Accurate and reproducible experimental design is paramount in preclinical research. Below are the detailed methodologies for the xenograft studies cited in this guide.

General Xenograft Tumor Model Protocol

This protocol outlines the general steps for establishing a subcutaneous xenograft model, which is a widely used method for evaluating the in vivo efficacy of anticancer compounds.[1][2]

a. Cell Culture and Preparation:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, FaDu for head and neck cancer, SJSA-1 for osteosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are grown to 80-90% confluency and harvested using trypsin-EDTA.

  • The cells are then washed with phosphate-buffered saline (PBS) and resuspended in a serum-free medium or PBS at a specific concentration (e.g., 1 x 10^7 cells/mL).

  • For some models, the cell suspension is mixed with an equal volume of Matrigel to enhance tumor formation.

b. Animal Husbandry and Implantation:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), typically 4-6 weeks old, are used.

  • A specific number of cells (e.g., 5 x 10^6 cells in 100 µL) is injected subcutaneously into the flank of each mouse.

c. Tumor Growth Monitoring and Treatment:

  • Tumor growth is monitored by measuring the tumor dimensions with calipers every few days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.

  • The test compound is administered according to the specified dosage and schedule (e.g., intraperitoneal injection or oral gavage). The control group receives the vehicle used to dissolve the compound.

d. Efficacy Evaluation:

  • Tumor volumes and body weights are recorded throughout the study.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the control group.

Signaling Pathways and Experimental Workflow

Visualizing the molecular interactions and experimental processes is crucial for understanding the data. The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathways of the compared this compound compounds and the general workflow of an in vivo xenograft study.

Signaling Pathways

Signaling Pathways of this compound Anticancer Agents cluster_0 MDM2 Inhibition (SP-141 & BI-0252) cluster_1 Tubulin Polymerization Inhibition (Indole-3-glyoxylamide) SP141 SP-141 / BI-0252 MDM2 MDM2 SP141->MDM2 inhibits p53 p53 MDM2->p53 degrades p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces IndoleGlyoxylamide Indole-3-glyoxylamide Tubulin Tubulin Dimers IndoleGlyoxylamide->Tubulin inhibits polymerization Microtubules Microtubules Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest Apoptosis2 Apoptosis G2M_Arrest->Apoptosis2

Caption: Signaling pathways of the this compound compounds.

Experimental Workflow

General In Vivo Xenograft Experimental Workflow start Start: Cell Culture harvest Harvest & Prepare Cells start->harvest implant Subcutaneous Implantation in Immunodeficient Mice harvest->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Administer Compound / Vehicle randomize->treat monitor_efficacy Monitor Tumor Volume & Body Weight treat->monitor_efficacy end_study End of Study: Euthanize & Excise Tumors monitor_efficacy->end_study analyze Data Analysis: Calculate TGI end_study->analyze

Caption: General workflow for in vivo xenograft studies.

References

comparing the efficacy of novel indole derivatives against drug-resistant cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of novel indole derivatives is showing remarkable efficacy in preclinical studies against drug-resistant cancer cell lines, offering a beacon of hope in the ongoing battle against cancer. These compounds, leveraging unique mechanisms of action, are demonstrating the potential to outmaneuver the resistance strategies of cancer cells that render many current chemotherapies ineffective.

In a significant stride for oncological research, two distinct classes of novel indole derivatives have emerged as potent agents against notoriously difficult-to-treat cancer cells. The first, an indole-chalcone designated FC77 , exhibits powerful cytotoxicity by targeting the very structural framework of cancer cells. The second class, represented by indole-based Bcl-2 inhibitors U2 and U3 , triggers the cancer cells' own self-destruct mechanism. This comparison guide provides a detailed analysis of their efficacy, mechanisms, and the experimental basis for these promising findings.

Head-to-Head: Efficacy Against Resistant Breast Cancer Cell Lines

The true test of a novel anticancer agent lies in its ability to combat cancers that have developed resistance to standard treatments. In comparative in vitro studies, both FC77 and the U-series compounds have shown significant activity against well-established drug-resistant breast cancer cell lines, MCF-7 and MDA-MB-231.

CompoundTarget/MechanismCell LineIC50/GI50 (nM)
Indole-Chalcone FC77 Tubulin Polymerization InhibitorMCF-73.5[1]
MDA-MB-231/ATCC3.9[1]
Indole-Bcl-2 Inhibitor U2 Bcl-2 InhibitorMCF-7830[2][3][4][5]
MDA-MB-2315220[2][3][4][5]
A549 (Lung Cancer)730[2][3][4][5]
Indole-Bcl-2 Inhibitor U3 Bcl-2 InhibitorMCF-71170[2][3][4]
MDA-MB-2314070[2][3][4]
A549 (Lung Cancer)2980[3]

Note: GI50 (Growth Inhibition 50) is a comparable metric to IC50 (Inhibitory Concentration 50), representing the concentration of a drug that is required for 50% inhibition of cell growth.

The data clearly indicates that while both classes of compounds are effective, the indole-chalcone FC77 demonstrates significantly higher potency in these specific cell lines, with activity in the low nanomolar range.

Unraveling the Mechanisms of Action

The distinct superiority of these indole derivatives stems from their different, yet equally vital, mechanisms of action against cancer cells.

FC77: Dismantling the Cellular Skeleton

The indole-chalcone FC77 functions as a microtubule-targeting agent.[6][7] Microtubules are essential components of the cell's cytoskeleton, playing a critical role in cell division (mitosis). FC77 inhibits the polymerization of tubulin, the building block of microtubules. This disruption leads to the arrest of the cell cycle in the G2/M phase, preventing the cancer cells from dividing and proliferating, ultimately leading to cell death.[1][7]

FC77_Mechanism FC77 Indole-Chalcone FC77 Tubulin Tubulin FC77->Tubulin Binds to Microtubules Microtubule Assembly FC77->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Action for Indole-Chalcone FC77

U2 and U3: Activating the Suicide Switch

The indole derivatives U2 and U3 target the anti-apoptotic protein Bcl-2.[2][3][4] In many cancers, Bcl-2 is overexpressed, preventing damaged cells from undergoing programmed cell death (apoptosis). By inhibiting Bcl-2, U2 and U3 restore the natural apoptotic pathway.[2][3][4] This allows pro-apoptotic proteins like Bax and Bak to form pores in the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.

U2_U3_Mechanism U2_U3 Indole Derivatives U2 & U3 Bcl2 Bcl-2 (Anti-apoptotic) U2_U3->Bcl2 Inhibit Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak |— Mitochondrion Mitochondrion Bax_Bak->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Apoptotic Pathway Induced by U2 and U3

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these novel indole derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 AddDrug Add Indole Derivatives (Varying Concentrations) Incubate1->AddDrug Incubate2 Incubate (48-72h) AddDrug->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Experimental Workflow for MTT Assay

Detailed Steps:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the indole derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the levels of key apoptosis-related proteins, such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.

Methodology:

  • Cell Lysis: After treatment with the indole derivatives, cells are harvested and lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.

  • Gel Electrophoresis: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target apoptotic proteins, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or by a digital imager.

Conclusion and Future Directions

The novel indole derivatives FC77, U2, and U3 represent a significant advancement in the development of targeted therapies for drug-resistant cancers. Their distinct mechanisms of action, with FC77 disrupting the microtubule network and the U-series compounds activating the intrinsic apoptotic pathway, provide multiple avenues to combat cancer cell survival and proliferation. The potent, low-nanomolar activity of FC77 is particularly noteworthy and warrants further investigation in in vivo models of drug-resistant cancers. The continued exploration of these and similar indole-based scaffolds holds immense promise for the future of oncology, potentially leading to more effective and durable treatment options for patients with resistant malignancies.

References

comparative analysis of N-H···π interactions versus classical hydrogen bonds in indole crystal packing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of intermolecular forces dictates the crystal packing of molecules, profoundly influencing their physical and chemical properties, including solubility, stability, and bioavailability. In the realm of indole-containing compounds, a cornerstone of many pharmaceuticals, two key interactions vie for dominance in orchestrating the supramolecular architecture: the non-classical N-H···π hydrogen bond and the classical N-H···O/N hydrogen bond. This guide provides a comprehensive comparative analysis of these interactions, supported by experimental data and detailed methodologies, to aid researchers in understanding and predicting the crystal packing of indole derivatives.

Quantitative Comparison of Interaction Parameters

The fundamental differences between N-H···π and classical hydrogen bonds are evident in their energetic and geometric characteristics. The following tables summarize typical values derived from crystallographic studies and computational analyses of indole-containing crystal structures.

Interaction TypeInteraction Energy (kJ/mol)Donor-Acceptor Distance (Å)Donor-H···Acceptor Angle (°)
N-H···π ~ -28[1]N···π(centroid): 3.2 - 3.8130 - 170
N-H···O ~ -34[1]N···O: 2.7 - 3.2150 - 180
N-H···N ~ -34[1]N···N: 2.8 - 3.3150 - 180

Table 1: Comparative Energetics and Geometries. This table highlights that while classical hydrogen bonds are generally stronger, N-H···π interactions are significant and can be the dominant force in the absence of strong classical hydrogen bond acceptors.

Interaction TypeKey Geometric Features
N-H···π The N-H bond typically points towards the center of the aromatic π-system. The geometry can be described by the N-H···π(centroid) distance and the angle between the N-H vector and the plane of the aromatic ring. In the crystal structure of pure indole, a notable N-H···π interaction exhibits a distance of 3.41(1) Å between the nitrogen atom N(1) and the carbon atom C(3) of a neighboring molecule, with an angle of 60.04(1)° between the planes of the interacting indole rings[2].
N-H···O Characterized by a nearly linear arrangement of the N, H, and O atoms. A representative N-H···O interaction in an indole derivative might have an N···O distance in the range of 2.7-3.2 Å and an N-H···O angle approaching 180°.
N-H···N Similar to N-H···O bonds, these interactions prefer a linear geometry. For instance, in the crystal structure of 4-cyanoindole, a distinct N-H···N hydrogen bond is observed with an N(1)···N(2) distance of 3.011(2) Å and an N(1)-H(1)···N(2) angle of 159.8(1)°.

Table 2: Defining Geometric Parameters. This table outlines the key geometric descriptors for each type of interaction, providing a basis for their identification and characterization in crystal structures.

Experimental and Computational Methodologies

The elucidation of these subtle intermolecular interactions relies on a combination of sophisticated experimental techniques and powerful computational methods.

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD): This is the primary experimental technique for determining the three-dimensional atomic arrangement in a crystal.

  • Crystal Growth: High-quality single crystals of the indole derivative are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

  • Data Collection: A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å)[3]. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined against the experimental data using least-squares methods, typically employing software such as SHELXL.

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to calculate the interaction energies between molecules.

  • Model System: A dimer of the indole derivative, representing the specific interaction of interest (N-H···π or classical hydrogen bond), is extracted from the crystal structure.

  • Interaction Energy Calculation (Supermolecular Approach): The interaction energy (ΔE) is calculated by subtracting the energies of the individual optimized monomers (E_A and E_B) from the energy of the dimer (E_AB): ΔE = E_AB - (E_A + E_B). This calculation is often corrected for basis set superposition error (BSSE).

  • Computational Details: These calculations are typically performed using a functional such as B3LYP or PBE, combined with a suitable basis set (e.g., 6-311++G(d,p))[4]. Software packages like Gaussian are commonly used for these calculations.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework that analyzes the electron density topology to characterize chemical bonds and intermolecular interactions.

  • Wavefunction Generation: A high-quality wavefunction for the molecular system is obtained from DFT or other ab initio calculations.

  • Topological Analysis: The electron density (ρ(r)) and its Laplacian (∇²ρ(r)) are analyzed to locate critical points. A bond critical point (BCP) between the hydrogen atom and the acceptor (π-system, O, or N) is a key indicator of an interaction.

  • Characterization of the Interaction: The properties at the BCP, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of the interaction. For example, low ρ(r) and positive ∇²ρ(r) values are characteristic of closed-shell interactions, which include hydrogen bonds. Software such as AIMAll is used for QTAIM analysis.

Visualizing the Analysis Workflow

The following diagram illustrates the typical workflow for a comparative analysis of N-H···π and classical hydrogen bonds in indole crystal packing.

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Extraction & Comparison cluster_conclusion Conclusion xtal Single Crystal Growth scxrd Single-Crystal X-ray Diffraction xtal->scxrd refine Structure Solution & Refinement scxrd->refine qtaim QTAIM Analysis (Electron Density Topology) refine->qtaim geom Geometric Parameters (Bond Lengths, Angles) refine->geom dft DFT Calculations (Interaction Energy) ener Energetic Parameters (Interaction Energies) dft->ener packing Understanding Crystal Packing Principles qtaim->packing geom->dft geom->packing ener->packing

Figure 1: Workflow for the comparative analysis of intermolecular interactions.

Factors Influencing Interaction Preference

The prevalence of either N-H···π or classical hydrogen bonds in the crystal packing of indole derivatives is influenced by several factors, primarily the nature and availability of hydrogen bond acceptors.

factors cluster_acceptors Hydrogen Bond Acceptors cluster_bonds Resulting Dominant Interaction indole Indole Derivative strong_acceptor Strong Acceptors (e.g., -C=O, -NO2, Pyridyl-N) indole->strong_acceptor Presence of pi_system π-System (Indole or other aromatic rings) indole->pi_system Inherent classical_hb Classical H-Bond (N-H···O/N) strong_acceptor->classical_hb Favors nh_pi N-H···π Interaction pi_system->nh_pi Favors (in absence of strong acceptors)

Figure 2: Factors determining the dominant hydrogen bonding interaction.

References

Safety Operating Guide

Proper Disposal of 1H-Indole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 1H-Indole

This guide provides detailed procedural steps for the safe handling and disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous chemical, and its disposal must be managed through approved waste disposal channels.

Hazard Identification and Classification

This compound is associated with several health and environmental hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary classifications include:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]

  • Acute Toxicity, Dermal (Category 3) : Toxic in contact with skin.[1][2]

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2A) : Causes serious eye damage or irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]

  • Acute Aquatic Toxicity (Category 1) : Very toxic to aquatic life.[1][3]

Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, the following personal protective equipment is mandatory:

  • Eye Protection : Chemical safety goggles or a face shield.[3]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene.[3][4]

  • Body Protection : A laboratory coat or other protective clothing to prevent skin contact.[4][5]

  • Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood.[4] If dust formation is likely, a NIOSH/MSHA-approved respirator is recommended.[5]

Quantitative Toxicity Data

For a clear understanding of the toxicity profile of this compound, the following data is summarized:

Toxicity DataValueSpeciesExposure TimeRemarks
LD50 Oral1,000 mg/kgRatN/A(Lit.)[1]
LD50 Dermal790 mg/kgRabbitN/A(Lit.)[1]
EC50 (Daphnia magna - Water flea)1 mg/lDaphnia48 h(Lit.)
EC50 (Photobacterium phosphoreum)2.4 mg/lBacteria30 minMicrotox test
EC50 (Scenedesmus acuminatus - Green algae)9.42 mg/lAlgae96 h(ECHA)

Operational and Disposal Plan

The proper disposal of this compound is a structured process designed to minimize risk and ensure regulatory compliance. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[5]

Step 1: Waste Collection and Segregation
  • Designated Waste Container : Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, weighing paper) in a designated, compatible, and properly labeled hazardous waste container.[5][6]

  • Avoid Mixing : Do not mix this compound waste with other waste streams to prevent potentially dangerous chemical reactions.[6] Incompatible materials include strong oxidizing agents, as well as iron and its salts.[1][3]

  • Container Integrity : Ensure the waste container is in good condition, not leaking, and has a tightly fitting cap to prevent spills and evaporation.[6]

Step 2: Labeling and Storage
  • Clear Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE" and the chemical name "this compound".[6] The percentage composition should also be included if it is part of a mixture.[6]

  • Secure Storage : Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[6] This area should be a well-ventilated space, away from incompatible materials.

Step 3: Professional Disposal
  • Licensed Contractor : Arrange for the disposal of the waste container through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[2][3][5][7]

  • Regulatory Compliance : Waste generators are responsible for ensuring that the disposal method complies with all federal, state, and local hazardous waste regulations.[5] One common method for organic solids like indole is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with a scrubber.[3]

Accidental Spill Response Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[5]

  • Control Ignition Sources : Remove any potential sources of ignition from the area.

  • Containment : Prevent further leakage or spillage if it is safe to do so.[5]

  • Cleanup : For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid creating dust.[3] For solutions, absorb the spill with an inert, non-combustible material.[5]

  • Decontamination : Clean the spill area thoroughly.[5] All cleanup materials must be treated as hazardous waste and disposed of accordingly.[8]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) Collect Collect Waste this compound & Contaminated Materials Container Use Designated, Compatible, Leak-Proof Container Collect->Container Place in Label Label Container: 'HAZARDOUS WASTE' 'this compound' Store Store in Secure SAA Away from Incompatibles Label->Store Seal Keep Container Tightly Sealed Store->Seal Contact Contact EHS or Licensed Waste Contractor Transport Arrange for Professional Waste Pickup Contact->Transport Incinerate Dispose via Approved Method (e.g., Incineration) Transport->Incinerate

Caption: Step-by-step workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 1H-indole in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this chemical and to foster a culture of safety and compliance in the laboratory.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueCitation
Molecular FormulaC₈H₇N[1]
Molecular Weight117.15 g/mol
Boiling Point236 - 239 °C / 456.8 - 462.2 °F @ 760 mmHg[2]
Melting Point205 - 209 °C / 401 - 408.2 °F[3]
Flash Point> 112 °C / > 233.6 °F[2]
Specific Gravity1.020[2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound and its derivatives.[4]

PPE CategorySpecificationRationaleCitation
Eye Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing.To protect eyes from splashes and airborne particles.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) with a minimum thickness of 8 mil. Gloves should be inspected for integrity before use.To prevent skin contact, as indole derivatives can be toxic upon dermal absorption.[4][6]
Body Protection A flame-resistant laboratory coat or chemical-resistant coveralls. Long pants and closed-toe shoes are also required.To prevent contamination of personal clothing and accidental skin exposure.[5][6]
Respiratory Protection All handling must be conducted in a certified chemical fume hood. If this is not feasible, a NIOSH/MSHA-approved respirator should be used.To avoid inhalation of dust, vapors, or aerosols, which may cause respiratory irritation.[4][5][7]

Experimental Protocol: Safe Handling of this compound

Adherence to the following step-by-step procedure is crucial to ensure personnel safety and prevent contamination.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean.[4]

  • Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Gather all necessary PPE as specified in the table above and don it correctly.[5]

  • Line the work area within the fume hood with absorbent, disposable bench paper.[6]

  • Prepare all necessary equipment and reagents within the fume hood.[5]

2. Handling:

  • Conduct all weighing and transfers of this compound within the chemical fume hood to minimize inhalation exposure.[5]

  • When weighing, use a spatula to transfer the compound to avoid generating dust.[8]

  • Keep the container tightly closed when not in use.[5]

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.[8]

3. Post-Handling:

  • Decontaminate all work surfaces and equipment after use.[5]

  • Carefully remove and dispose of all contaminated disposable materials, including bench paper and gloves, in a designated hazardous waste container.[5][6]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

4. Spill Response:

  • Small Spills: For small spills, sweep up the material, place it in a sealed container for disposal, and ventilate the area. Avoid creating dust.[5]

  • Large Spills: For larger spills, evacuate the area and contact emergency services.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[4][9]

  • Waste Collection: Collect all waste, including contaminated PPE, disposable labware, and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[5][10]

  • Labeling: Ensure the hazardous waste container is clearly labeled with the contents, including the full chemical name and associated hazards.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[3][10] The primary recommended method for disposal is high-temperature incineration.[9] Do not dispose of this compound down the drain or in regular trash.[10]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal A Verify Fume Hood & Safety Equipment B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area B->C D Weighing & Transferring C->D E Solution Preparation D->E F Decontaminate Surfaces & Equipment E->F G Dispose of Contaminated Materials F->G H Personal Decontamination (Hand Washing) G->H I Collect in Labeled Hazardous Waste Container G->I J Arrange for Professional Disposal I->J

Caption: Standard workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.